PBR28
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-(4-phenoxypyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-16(24)23(15-17-8-6-7-11-20(17)25-2)19-14-22-13-12-21(19)26-18-9-4-3-5-10-18/h3-14H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZBNHMEIOBPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1OC)C2=C(C=CN=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PBR28 in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, and neurodegenerative diseases. A key player in this process is the activation of glial cells, particularly microglia and astrocytes. The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is significantly upregulated in these activated glial cells, making it a prime biomarker for neuroinflammation. PBR28, a second-generation radioligand, exhibits high affinity and selectivity for TSPO, establishing it as a critical tool for in vivo imaging of neuroinflammatory processes using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with TSPO and the subsequent downstream signaling pathways implicated in neuroinflammation.
The Target: Translocator Protein (TSPO)
TSPO is a multi-functional protein involved in several cellular processes, including cholesterol transport, steroidogenesis, mitochondrial bioenergetics, and the regulation of the immune response.[1][2][3] In the CNS, TSPO expression is low under normal physiological conditions but is markedly increased in activated microglia and reactive astrocytes during neuroinflammation.[2][3][4] This upregulation makes TSPO an attractive target for both diagnostic imaging and potential therapeutic intervention in a range of neurological disorders.
This compound: A High-Affinity Ligand for TSPO
This compound is a selective second-generation PET radioligand with a high affinity for TSPO.[5] Its favorable pharmacokinetic properties and specific-to-nonspecific binding ratio have made it a superior tool for quantifying TSPO expression in the brain compared to earlier generation ligands.[4]
One critical aspect of this compound binding is the influence of a single nucleotide polymorphism (rs6971) in the TSPO gene, which results in an Alanine to Threonine substitution at position 147 (Ala147Thr).[5][6] This polymorphism leads to three distinct genotypes with different binding affinities for this compound:
-
High-Affinity Binders (HABs): Homozygous for the Alanine allele (Ala/Ala).
-
Mixed-Affinity Binders (MABs): Heterozygous (Ala/Thr).
-
Low-Affinity Binders (LABs): Homozygous for the Threonine allele (Thr/Thr).[5]
This genetic variation is a crucial consideration in the quantitative analysis of [11C]this compound PET studies, as it directly impacts the binding potential of the radioligand.[5][6]
Quantitative Data: this compound Binding Affinities
The binding affinity of this compound to TSPO varies significantly across the different genetic subtypes. This quantitative data is essential for the accurate interpretation of PET imaging results.
| Binder Type | Genotype | This compound Binding Affinity (Ki) | Reference |
| High-Affinity Binder (HAB) | Ala/Ala | ~2.9 - 4.0 nM | [1][7] |
| Mixed-Affinity Binder (MAB) | Ala/Thr | Two sites: ~3.6 nM and ~1,409 nM | [1] |
| Low-Affinity Binder (LAB) | Thr/Thr | ~188 - 237 nM | [1][7] |
Mechanism of Action in Neuroinflammation
The binding of this compound to TSPO on the outer mitochondrial membrane of activated microglia and astrocytes modulates key signaling pathways involved in the neuroinflammatory response. The primary mechanism involves the interplay between mitochondrial function, reactive oxygen species (ROS) production, and the activation of inflammatory signaling cascades.
Under neuroinflammatory conditions, such as those induced by lipopolysaccharide (LPS), microglia become activated and upregulate TSPO expression.[8] This increased TSPO expression is associated with alterations in mitochondrial bioenergetics. The interaction of this compound with TSPO can influence these processes, leading to a modulation of the inflammatory output of the cell.
Signaling Pathways
The binding of ligands to TSPO can impact downstream inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome pathways.[1][3]
-
MAPK Pathway: TSPO expression is influenced by the MAPK signaling pathway, which is a key regulator of the inflammatory response.[1]
-
NLRP3 Inflammasome: TSPO has been shown to be involved in the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18.[3][5][9] TSPO ligands have been demonstrated to inhibit NLRP3 inflammasome activation.[5]
The following diagram illustrates the proposed signaling pathway of TSPO in neuroinflammation.
References
- 1. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET Imaging of Microglia with [11C]this compound in Opioid Dependent and Healthy Control Subjects < Clinical Trials at Yale [medicine.yale.edu]
- 6. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 7. TSPO upregulation in bipolar disorder and concomitant downregulation of mitophagic proteins and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. academic.oup.com [academic.oup.com]
PBR28: A Technical Guide to a Key Radioligand for TSPO Imaging in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBR28 is a second-generation radioligand with high affinity and selectivity for the 18 kDa Translocator Protein (TSPO), a biomarker upregulated in activated microglia and astrocytes, making it a crucial tool for in vivo imaging of neuroinflammation via Positron Emission Tomography (PET). This guide provides an in-depth technical overview of this compound, including its binding characteristics, experimental protocols for its use, and its role in visualizing neuroinflammatory processes in various neurological and psychiatric disorders. The synthesis and radiolabeling of this compound, particularly with Carbon-11, are detailed, alongside protocols for in vitro binding assays and in vivo biodistribution studies. Furthermore, this document presents quantitative data in structured tables for ease of comparison and utilizes graphical representations to elucidate key experimental workflows and the signaling pathways associated with TSPO.
Introduction to this compound and TSPO
The Translocator Protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane.[1][2] In the central nervous system (CNS), TSPO is expressed at low levels under normal physiological conditions. However, its expression is significantly upregulated in activated microglia and reactive astrocytes during neuroinflammatory responses.[3][4] This upregulation has positioned TSPO as a valuable biomarker for neuroinflammation in a range of conditions, including neurodegenerative diseases like Alzheimer's disease and multiple sclerosis, as well as psychiatric disorders.[4][5]
This compound is a second-generation TSPO radioligand that offers significant advantages over earlier ligands like [11C]PK11195, including higher affinity, better signal-to-noise ratio, and improved brain penetration.[1] These characteristics make [11C]this compound a highly effective tool for the in vivo quantification and visualization of TSPO expression using PET imaging.
A critical consideration in this compound imaging is the influence of a single nucleotide polymorphism (rs6971) in the TSPO gene, which results in three different binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[5] Genotyping of subjects is therefore essential for the accurate interpretation of [11C]this compound PET data.
Quantitative Data
Binding Affinity (Ki) of this compound for TSPO
The binding affinity of this compound is significantly affected by the rs6971 polymorphism. The following table summarizes the reported Ki values for this compound in human brain tissue for the different genotypes.
| Genotype | Binding Affinity | Ki (nM) | Reference |
| HAB (High-Affinity Binder) | High | ~0.22 - 2.5 | [1] |
| MAB (Mixed-Affinity Binder) | Intermediate | ~30.3 | [6] |
| LAB (Low-Affinity Binder) | Low | ~51.7 - 61.8 | [6] |
Standardized Uptake Values (SUV) of [11C]this compound in Human Brain
Standardized Uptake Value (SUV) is a semi-quantitative measure commonly used in PET studies to represent the uptake of a radiotracer in a region of interest. The following table provides a summary of reported [11C]this compound SUV values in the brains of healthy controls and patients with neuroinflammatory conditions. It is important to note that SUV can be influenced by various factors, including the timing of the scan and the subject's genotype.[5][7]
| Population | Brain Region | Mean SUV | Genotype | Reference |
| Healthy Controls | Whole Brain | 1.1 ± 0.23 | HAB | [8] |
| Healthy Controls | Thalamus | 1.3 ± 0.2 | Not Specified | [3] |
| Healthy Controls | Prefrontal Cortex | 1.0 ± 0.2 | Not Specified | [3] |
| Healthy Controls | Occipital Cortex | 1.2 ± 0.1 | Not Specified | [3] |
| Alzheimer's Disease Patients | Various Cortical Regions | Increased vs. Controls | Mixed | [4] |
| Chronic Low Back Pain Patients | Thalamus | 1.09 ± 0.08 | Not Specified | [3] |
| Brown Adipose Tissue (Healthy) | Neck/Supraclavicular | 2.13 ± 0.33 | Not Specified | [9] |
Experimental Protocols
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically achieved through the O-methylation of its desmethyl precursor using [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).[10] The following is a generalized protocol for an automated synthesis.
Materials:
-
Desmethyl-PBR28 precursor
-
[11C]CO2 produced from a cyclotron
-
Iodine or triflic anhydride
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Base (e.g., NaOH, tetrabutylammonium hydroxide)
-
HPLC for purification
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile saline for injection
Procedure:
-
Production of [11C]Methyl Iodide: [11C]CO2 from the cyclotron is converted to [11C]methane, which is then reacted with gaseous iodine at high temperature to produce [11C]CH3I.[1]
-
Radiolabeling Reaction: The desmethyl-PBR28 precursor is dissolved in an appropriate solvent (e.g., DMF or DMSO) with a base.[1][11] The [11C]CH3I is then bubbled into this solution. The reaction mixture is heated (e.g., at 60°C for 5 minutes) to facilitate the methylation.[1]
-
Purification: The crude reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC).[10][12]
-
Formulation: The HPLC eluent containing [11C]this compound is passed through an SPE cartridge to remove the solvent. The final product is then eluted from the cartridge with ethanol and formulated in sterile saline for injection.[12]
-
Quality Control: The final product is tested for radiochemical purity, chemical purity, specific activity, and sterility before administration.[12]
In Vitro TSPO Binding Assay
In vitro binding assays are crucial for determining the affinity and specificity of this compound for TSPO. This is a generalized protocol for a competitive binding assay using [3H]this compound or another radiolabeled TSPO ligand.
Materials:
-
Brain tissue homogenates or cell lines expressing TSPO
-
[3H]this compound or other suitable radioligand (e.g., [3H]PK11195)
-
Unlabeled this compound
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Scintillation fluid and counter
Procedure:
-
Tissue/Cell Preparation: Prepare membrane fractions from brain tissue or cultured cells known to express TSPO.
-
Incubation: Incubate the membrane preparations with a fixed concentration of the radioligand ([3H]this compound) and varying concentrations of unlabeled this compound in the assay buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled this compound. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value.
In Vivo Biodistribution Study in Animals
Animal models are essential for evaluating the in vivo behavior of [11C]this compound, including its brain uptake, clearance, and specificity.
Materials:
-
[11C]this compound
-
Animal model (e.g., rat, non-human primate)
-
Anesthesia
-
PET scanner
-
Blood sampling equipment
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner.
-
Radiotracer Injection: Administer a bolus injection of [11C]this compound intravenously.[13]
-
PET Data Acquisition: Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).[3]
-
Arterial Blood Sampling: If quantitative analysis is required, collect arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma.[13]
-
Image Reconstruction and Analysis: Reconstruct the PET images and define regions of interest (ROIs) in the brain and other organs. Generate time-activity curves (TACs) for each ROI.
-
Kinetic Modeling: Apply appropriate kinetic models (e.g., two-tissue compartment model) to the TACs and the arterial input function to estimate parameters such as the total volume of distribution (VT), which reflects the radiotracer uptake.[5]
-
Ex Vivo Biodistribution (Optional): At the end of the scan, euthanize the animal and collect various tissues. Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
Visualizations
Experimental Workflows
References
- 1. Improved Automated Radiosynthesis of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 6. Comparison of four 11C-labeled PET ligands to quantify translocator protein 18 kDa (TSPO) in human brain: (R)-PK11195, this compound, DPA-713, and ER176—based on recent publications that measured specific-to-non-displaceable ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of TSPO Genotype on 11C-PBR28 Standardized Uptake Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fully automated synthesis and initial PET evaluation of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. Fully automated radiosynthesis of [¹¹C]this compound, a radiopharmaceutical for the translocator protein (TSPO) 18 kDa, using a GE TRACERlab FXC-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [11C]this compound PET imaging is sensitive to neuroinflammation in the aged rat - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of PBR28: A Technical Guide to a Second-Generation TSPO Radioligand
An In-depth Whitepaper for Researchers and Drug Development Professionals
The 18kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR), has emerged as a critical biomarker for neuroinflammation. Its expression is significantly upregulated in activated microglia and reactive astrocytes, making it a key target for in vivo imaging in a variety of neurological and psychiatric disorders.[1][2][3] The development of selective radioligands for Positron Emission Tomography (PET) imaging of TSPO has provided an invaluable window into the inflammatory processes of the living brain. This technical guide provides a comprehensive overview of the discovery, development, and application of [¹¹C]PBR28, a leading second-generation radioligand for TSPO.
Introduction: The Need for Advanced TSPO Radioligands
The first-generation TSPO radioligand, [¹¹C]-(R)-PK11195, while pioneering, suffered from several limitations, including low brain uptake and a poor signal-to-noise ratio, with only about 50% of its uptake in the monkey brain being specific.[4][5] These drawbacks spurred the development of second-generation radioligands with improved pharmacokinetic and pharmacodynamic properties. [¹¹C]this compound, developed by Innis and Pike et al. at the National Institute of Mental Health, emerged as a promising candidate with high affinity for TSPO, excellent brain penetration, and a high specific binding signal, with over 90% of its uptake in the monkey brain being specific.[4][5][6]
Physicochemical Properties and Binding Affinity
This compound, chemically known as N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, is a potent and selective ligand for TSPO.[7] Its high affinity is a key characteristic that contributes to its superior imaging properties compared to first-generation radioligands.
| Parameter | Value | Reference |
| IC₅₀ | 0.658 nM | [4] |
Table 1: In Vitro Binding Affinity of this compound. The half-maximal inhibitory concentration (IC₅₀) indicates the concentration of this compound required to displace 50% of a competing radioligand, demonstrating its high affinity for the translocator protein (TSPO).
Synthesis and Radiolabeling of [¹¹C]this compound
The radiosynthesis of [¹¹C]this compound is typically achieved through the O-[¹¹C]methylation of its corresponding desmethyl precursor, N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide.[4] This process has been optimized for automated synthesis modules, facilitating its widespread use in clinical research.[1][7][8]
Precursor Synthesis
The synthesis of the desmethyl-PBR28 precursor generally involves a multi-step process. A common route begins with the displacement of the chloride in 4-chloro-3-nitropyridine with phenol to yield 3-nitro-4-phenoxypyridine.[4][6] Subsequent reduction of the nitro group to an amine, followed by acylation and reaction with 2-hydroxybenzaldehyde and a reducing agent, yields the final precursor.[4]
[¹¹C]this compound Radiosynthesis Protocol
The following is a generalized protocol for the automated radiosynthesis of [¹¹C]this compound:
-
Production of [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate: [¹¹C]Carbon dioxide produced by a cyclotron is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[4][5]
-
[¹¹C]Methylation: The desmethyl-PBR28 precursor (typically 0.5-1.0 mg) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO).[1][4] A base, for instance, sodium hydroxide (NaOH) or sodium hydride (NaH), is added to deprotonate the phenolic hydroxyl group.[1][4] The [¹¹C]methylating agent is then introduced, and the reaction is heated (e.g., at 60-80°C for 3-5 minutes).[1][4]
-
Purification: The reaction mixture is quenched and purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate [¹¹C]this compound from the precursor and other reactants.[1][4][7]
-
Formulation: The purified [¹¹C]this compound is reformulated into a sterile, injectable solution, typically in saline with a small amount of ethanol.[7]
Radiosynthesis Performance
The efficiency of the radiosynthesis process is critical for clinical applications. Optimized and automated procedures consistently yield high-quality [¹¹C]this compound.
| Parameter | Typical Value | Reference |
| Radiochemical Yield | 3.6% (EOS) - 80% (EOB, decay corrected) | [4][7] |
| Radiochemical Purity | >99% | [7] |
| Specific Activity | 14,523 Ci/mmol - 15 Ci/µmol (at EOB) | [4][7] |
Table 2: Radiosynthesis and Quality Control of [¹¹C]this compound. Key performance indicators of the [¹¹C]this compound radiosynthesis, including yield, purity, and specific activity. EOS: End of Synthesis; EOB: End of Bombardment.
Preclinical and Clinical Evaluation
[¹¹C]this compound has been extensively evaluated in both animal models and human subjects, demonstrating its utility in imaging neuroinflammation in a range of conditions.
In Vitro Binding Assays
In vitro binding assays are crucial for determining the affinity and specificity of a radioligand. A typical protocol involves:
-
Tissue Preparation: Homogenates of tissues with high TSPO expression (e.g., rat kidney or human leukocytes) are prepared.[9]
-
Incubation: The tissue homogenate is incubated with a known concentration of a radiolabeled TSPO ligand (e.g., [³H]PK11195) and varying concentrations of the competing ligand (this compound).[9]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC₅₀ and subsequently the inhibition constant (Ki) of this compound.
In Vivo PET Imaging
PET imaging with [¹¹C]this compound allows for the non-invasive quantification of TSPO expression in the brain.
Human PET Imaging Protocol (Generalized):
-
Subject Preparation: Subjects are positioned in the PET scanner. An intravenous (IV) line is inserted for radiotracer injection, and often an arterial line is placed for blood sampling to measure the arterial input function.[10]
-
Radiotracer Injection: A bolus of [¹¹C]this compound is administered intravenously.
-
Dynamic PET Scan: A dynamic scan of the brain is acquired over a period of 90-120 minutes.[10][11]
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer in plasma.[11]
-
Data Analysis: The time-activity curves from different brain regions are analyzed using pharmacokinetic models, such as the two-tissue compartment model, to estimate the total distribution volume (Vₜ), which is proportional to TSPO density.[11]
The Influence of a Genetic Polymorphism
A significant finding in the development of [¹¹C]this compound was the discovery of a common single nucleotide polymorphism (rs6971) in the TSPO gene.[11] This polymorphism results in three different binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[9][11] Individuals who are LABs show markedly reduced [¹¹C]this compound binding, making them unsuitable for imaging with this radioligand.[9][11] Therefore, genotyping subjects prior to PET scans is a standard procedure in research studies utilizing [¹¹C]this compound.[11]
Visualizing the Core Concepts
To better illustrate the key aspects of this compound discovery and development, the following diagrams have been generated using the DOT language.
Caption: TSPO signaling in neuroinflammation.
Caption: this compound development workflow.
Caption: Experimental workflow for a [¹¹C]this compound PET study.
Conclusion
[¹¹C]this compound represents a significant advancement in the field of neuroimaging. Its high affinity and specificity for TSPO, combined with favorable pharmacokinetic properties, have established it as a valuable tool for studying neuroinflammation in a wide array of central nervous system disorders, including Alzheimer's disease, multiple sclerosis, and traumatic brain injury.[1][4][11] The understanding of the impact of the rs6971 genetic polymorphism has further refined its application, ensuring more accurate and reliable quantification of TSPO expression. As research continues to unravel the complexities of neuroinflammation, [¹¹C]this compound will undoubtedly remain a cornerstone of in vivo imaging in both basic and clinical neuroscience.
References
- 1. Improved Automated Radiosynthesis of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fully automated synthesis and initial PET evaluation of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of [11C]-(R)-PK 11195 and [11C]this compound, Two Radioligands for Translocator Protein (18 kDa) in Human and Monkey: Implications for Positron Emission Tomographic Imaging of this Inflammation Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fully automated radiosynthesis of [¹¹C]this compound, a radiopharmaceutical for the translocator protein (TSPO) 18 kDa, using a GE TRACERlab FXC-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. massgeneral.org [massgeneral.org]
- 11. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
Preclinical Evaluation of [11C]PBR28 in Rodent Models: An In-depth Technical Guide
This guide provides a comprehensive overview of the preclinical evaluation of the radioligand [11C]PBR28 in rodent models for imaging the 18 kDa translocator protein (TSPO), a key biomarker of neuroinflammation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Introduction to [11C]this compound and TSPO
[11C]this compound is a second-generation radioligand with high affinity for the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR). TSPO is an outer mitochondrial membrane protein that is upregulated in activated microglia and astrocytes, making it a valuable target for positron emission tomography (PET) imaging of neuroinflammation in a variety of neurological disorders. In the central nervous system (CNS), TSPO is highly expressed in glial cells, endothelial cells, and some neuronal populations. Its expression is markedly increased in response to brain injury and inflammation.
The use of [11C]this compound in preclinical rodent models allows for the longitudinal, non-invasive assessment of neuroinflammatory processes, providing insights into disease progression and the efficacy of therapeutic interventions.
Experimental Protocols
This section details key experimental methodologies for the preclinical evaluation of [11C]this compound in rodent models.
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically achieved through the methylation of a precursor molecule using [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf). An automated synthesis module is commonly employed for this process.
Precursor: Desmethyl-PBR28 (N-desmethyl-N-(2-methoxybenzyl)-2-phenoxy-5-pyridinamine)
Labeling Agent: [11C]Methyl Iodide ([11C]CH3I)
General Procedure:
-
Production of [11C]CO2: [11C]CO2 is produced via a cyclotron.
-
Conversion to [11C]CH3I: The [11C]CO2 is converted to [11C]methane ([11C]CH4), which is then reacted with gaseous iodine to form [11C]methyl iodide.
-
Radiolabeling Reaction: The desmethyl-PBR28 precursor is dissolved in a suitable solvent (e.g., dimethylformamide - DMF) and reacted with [11C]CH3I in the presence of a base (e.g., NaOH). The reaction is typically heated.
-
Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC).
-
Formulation: The purified [11C]this compound is formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for injection.
A diagram of the synthesis and purification workflow is provided below.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Utilizing PBR28 for Studying Neuroinflammation in Alzheimer's Disease
This guide provides a comprehensive overview of the second-generation translocator protein (TSPO) radioligand, [11C]this compound, and its application in positron emission tomography (PET) imaging to study neuroinflammation in Alzheimer's disease (AD).
Introduction: The Role of Neuroinflammation and TSPO in Alzheimer's Disease
Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of Alzheimer's disease, contributing to neurodegeneration alongside the hallmark pathologies of amyloid-beta plaques and hyperphosphorylated tau tangles.[1][2] This inflammatory response is primarily mediated by microglia, the resident immune cells of the central nervous system, and reactive astrocytes.[3][4]
Activated microglia and astrocytes upregulate the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane.[4][5] This upregulation makes TSPO a valuable biomarker for detecting and quantifying neuroinflammation in vivo using PET imaging.[3][4] [11C]this compound is a second-generation TSPO PET radioligand with a high affinity and a better signal-to-noise ratio compared to its predecessors like [11C]-(R)-PK11195.[1][6][7]
Quantitative Data on [11C]this compound in Alzheimer's Disease Research
The following tables summarize key quantitative data from studies utilizing [11C]this compound to investigate neuroinflammation in the context of Alzheimer's disease.
| Parameter | Value | Reference |
| Ki (affinity) | 0.2 nM | [6] |
| LogD (lipophilicity) | 3.01 ± 0.11 | [6] |
Table 1: In Vitro Binding Characteristics of this compound
| Study Population | Test-Retest Variability (V T ) | Interclass Correlation Coefficient (ICC) | Reference |
| Healthy Humans | 18.3 ± 12.7% | 0.90 - 0.94 | [8] |
| Healthy Rats | 8 - 20% | 0.59 - 0.82 | [9] |
| Healthy Mice | 7 - 23% | 0.28 - 0.63 | [9] |
Table 2: Test-Retest Variability of [11C]this compound PET
| Finding | Alzheimer's Disease Patients | Healthy Controls | Reference |
| Annualized Change in TSPO Binding (Temporo-parietal regions) | +3.9% to +6.3% | -0.5% to +1.0% | [3][10] |
| Annualized Change in TSPO Binding (Entorhinal Cortex) | +18% | ±6% | [11] |
| Correlation of TSPO change with CDR-SB change | R = 0.717, P = 0.004 | N/A | [3] |
| Correlation of TSPO change with gray matter volume change | R = -0.772, P = 0.001 | R = 0.432, P = 0.285 | [3] |
Table 3: Longitudinal Changes in [11C]this compound Binding in Alzheimer's Disease
Experimental Protocols
[11C]this compound PET Imaging Protocol
A typical protocol for [11C]this compound PET imaging in a clinical research setting involves the following steps:
-
Participant Screening:
-
Obtain informed consent.[12]
-
Conduct a medical history, physical examination, and neuropsychological testing.[3]
-
Perform brain MRI for anatomical reference.[3]
-
Determine amyloid status via [11C]Pittsburgh Compound B (PiB) PET or other methods.[3]
-
Genotype participants for the rs6971 polymorphism in the TSPO gene to identify high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). LABs are often excluded as the [11C]this compound uptake is too low for reliable quantification.[8]
-
-
Radiotracer Administration and Image Acquisition:
-
An intravenous line is placed for radiotracer injection and an arterial line for blood sampling.[13]
-
[11C]this compound is injected as an intravenous bolus (average activity of around 5.98 ± 0.09 mCi).[13][14]
-
Dynamic PET emission data is acquired in list mode for 90 minutes, starting at the time of injection.[13][14]
-
Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.[13]
-
Radiometabolite Analysis
-
Sample Preparation:
-
Blood samples are centrifuged to separate plasma.
-
Plasma is mixed with acetonitrile to precipitate proteins and then centrifuged.[9]
-
-
Analysis:
-
The supernatant is analyzed using reverse-phase high-performance liquid chromatography (HPLC) to separate the parent [11C]this compound from its radioactive metabolites.[9] This allows for the generation of a metabolite-corrected arterial input function.
-
Data Analysis and Kinetic Modeling
Due to TSPO expression in endothelial cells, a true reference region devoid of TSPO is not available in the brain.[8] Therefore, kinetic modeling with an arterial input function is the gold standard for quantification.
-
Image Processing:
-
PET images are reconstructed and co-registered with the participant's MRI.
-
Regions of interest (ROIs) are defined based on the MRI to extract time-activity curves (TACs).[13]
-
-
Kinetic Modeling:
-
The most common model is the two-tissue compartmental model (2TCM) , which fits the TACs to estimate kinetic parameters, including the total distribution volume (V T ).[6][8]
-
More advanced models like the 2TCM with an additional vascular component (2TCM-1K) have been proposed to account for TSPO binding to endothelial cells, which can improve the accuracy of quantification.[15][16]
-
The V T represents the sum of specific binding and non-displaceable uptake and is the primary outcome measure.
-
-
Simplified Quantification:
-
The Standardized Uptake Value (SUV) , calculated from the radioactivity in a region during a specific time window (e.g., 60-90 minutes post-injection), can be a simpler outcome measure.[11]
-
SUV ratio (SUVR) analysis, using a pseudo-reference region like the cerebellum, is also employed, particularly when arterial sampling is not feasible.[3] However, it's important to note that the cerebellum also expresses TSPO.[15]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer’s disease and mild cognitive impairment [frontiersin.org]
- 2. truneura.substack.com [truneura.substack.com]
- 3. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [11C]this compound PET imaging is sensitive to neuroinflammation in the aged rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The rs6971 TSPO polymorphism does not influence disease presentation or progression in Parkinson's disease [repository.cam.ac.uk]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 9. Positron Emission Tomography studies with [11C]this compound in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation | PLOS One [journals.plos.org]
- 10. (11)C-PBR28 binding to translocator protein increases with progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholar.harvard.edu [scholar.harvard.edu]
- 15. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic modeling using a two-tissue compartment model and an additional irreversible vascular component improves the quantification of [11C]this compound brain PET data | Journal of Nuclear Medicine [jnm.snmjournals.org]
The TSPO rs6971 Polymorphism: A Technical Guide to its Significance for PBR28
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rs6971 Polymorphism and its Impact on PBR28 Binding
The rs6971 SNP is located in exon 4 of the TSPO gene and results in a non-conservative amino acid substitution at position 147, from alanine (Ala) to threonine (Thr).[1] This single amino acid change is the primary determinant of this compound binding affinity.[2][3] The inheritance of this polymorphism is codominant, leading to three distinct genotypes, each corresponding to a specific binding phenotype:
-
High-Affinity Binders (HABs): These individuals are homozygous for the C allele (C/C), encoding for alanine at position 147 (Ala147/Ala147). They exhibit the highest binding affinity for this compound.
-
Mixed-Affinity Binders (MABs): Heterozygous individuals (C/T) express both the alanine and threonine variants (Ala147/Thr147). Consequently, they display a mixed population of high and low-affinity binding sites.[4]
-
Low-Affinity Binders (LABs): Homozygosity for the T allele (T/T) results in the threonine variant at position 147 (Thr147/Thr147) and confers a significantly reduced binding affinity for this compound.
This genetic variation has critical implications for research and clinical applications using this compound. For instance, in PET studies, MABs show a 25-35% lower total volume of distribution (VT) for [¹¹C]this compound in the brain compared to HABs.[5] The standardized uptake value (SUV), a simpler semi-quantitative measure, is also sensitive to this genotype, being approximately 30% lower in MABs than in HABs.[5][6] The binding affinity for LABs is so low that the specific binding of [¹¹C]this compound is often difficult to quantify reliably with PET.[7] Therefore, genotyping subjects for rs6971 is a critical step in study design to ensure accurate data interpretation.[3]
Quantitative Data on this compound Binding Affinity by rs6971 Genotype
The following table summarizes the quantitative impact of the rs6971 polymorphism on various this compound binding parameters.
| Genotype (rs6971) | Amino Acid at Position 147 | Binding Phenotype | Binding Affinity (Ki) for this compound | In Vivo [¹¹C]this compound Brain Uptake |
| C/C | Ala/Ala | High-Affinity Binder (HAB) | ~4 nM[8] | Highest VT and SUV |
| C/T | Ala/Thr | Mixed-Affinity Binder (MAB) | Two sites: ~4 nM and ~300 nM[8] | VT is ~25-35% lower than HABs[5]. SUV is ~30% lower than HABs[6]. |
| T/T | Thr/Thr | Low-Affinity Binder (LAB) | ~200 nM (approx. 50-fold reduction vs. HAB)[7][8] | VT and SUV are too low to be reliably quantified[7]. |
Experimental Protocols
Accurate determination of an individual's this compound binding status requires specific experimental procedures. The following sections detail the methodologies for genotyping, in vitro binding affinity determination, and in vivo PET imaging.
Genotyping for rs6971
A common and reliable method for determining the rs6971 genotype is the TaqMan SNP Genotyping Assay.
Objective: To identify the subject's genotype (C/C, C/T, or T/T) for the rs6971 polymorphism.
Principle: This real-time PCR assay utilizes two allele-specific TaqMan probes with distinct fluorescent dyes (e.g., VIC for the C allele and FAM for the T allele) and a common pair of PCR primers. The probes bind to their specific target sequence between the primer sites. During PCR amplification, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the reporter dye from the quencher and generating a fluorescent signal. The resulting fluorescence pattern indicates the presence of each allele.
Materials:
-
Genomic DNA extracted from whole blood, saliva, or tissue.
-
TaqMan SNP Genotyping Assay for rs6971 (Applied Biosystems).
-
TaqMan Genotyping Master Mix.
-
Real-time PCR instrument.
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from the subject's biological sample using a standard extraction kit.
-
Reaction Setup: Prepare the PCR reaction mixture in a 96-well plate by combining the TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay for rs6971, and 1-20 ng of genomic DNA per sample. Include no-template controls (NTCs) to check for contamination.
-
Real-Time PCR: Perform the PCR on a real-time instrument with the following typical cycling conditions:
-
Enzyme Activation: 95°C for 10 minutes.
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
Repeat the denaturation and annealing/extension steps for 40 cycles.
-
-
Data Analysis: Analyze the endpoint fluorescence data using genotyping analysis software. The software will generate a cluster plot, separating the samples into three groups based on the relative fluorescence of the two dyes: homozygous for allele 1 (e.g., VIC only), homozygous for allele 2 (e.g., FAM only), and heterozygous (both VIC and FAM).
In Vitro Competition Binding Assay
This assay determines the binding affinity (Ki) of unlabeled this compound by measuring its ability to compete with a radiolabeled ligand for binding to TSPO in a tissue preparation, such as human platelets.
Objective: To quantify the binding affinity of this compound for the different TSPO variants.
Principle: A fixed concentration of a radioligand with known affinity for TSPO (e.g., [³H]PK11195) is incubated with a platelet membrane preparation in the presence of increasing concentrations of unlabeled this compound. The amount of radioligand bound to the TSPO is measured at each concentration of this compound. The resulting data is used to calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the Ki value.
Materials:
-
Isolated human platelet membranes.
-
[³H]PK11195 (radioligand).
-
Unlabeled this compound (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Platelet Membrane Preparation: Isolate platelets from whole blood by centrifugation and prepare membranes through hypotonic lysis and further centrifugation. Resuspend the final pellet in binding buffer.
-
Assay Setup: In test tubes, combine the platelet membrane preparation, a fixed concentration of [³H]PK11195 (typically near its Kd value), and a range of concentrations of unlabeled this compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a saturating ligand like unlabeled PK11195).
-
Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]PK11195 as a function of the log concentration of this compound. Fit the data using non-linear regression to a one-site or two-site competition model to determine the IC₅₀ value(s). For MABs, a two-site model is necessary. Convert the IC₅₀ to Ki using the Cheng-Prusoff equation.
In Vivo [¹¹C]this compound PET Imaging and Quantification
PET imaging with [¹¹C]this compound allows for the in vivo quantification of TSPO density in the brain and other organs.
Objective: To measure the total volume of distribution (VT) of [¹¹C]this compound in the brain as an index of TSPO density.
Principle: [¹¹C]this compound is injected intravenously, and its distribution and kinetics in the brain are measured over time using a PET scanner. To accurately quantify VT, a dynamic scan is required along with measurement of the arterial input function (the concentration of the radiotracer in arterial plasma over time). The data are then fitted to a pharmacokinetic model, most commonly a two-tissue compartment model (2TCM).
Materials:
-
PET scanner.
-
[¹¹C]this compound radioligand.
-
Arterial line for blood sampling.
-
Automated blood sampling system and/or manual sampling supplies.
-
Gamma counter for measuring radioactivity in blood and plasma.
-
HPLC system for metabolite analysis.
Procedure:
-
Subject Preparation: Place an intravenous line for radiotracer injection and an arterial line for blood sampling. Position the subject in the PET scanner.
-
Radiotracer Injection and PET Scan: Inject a bolus of [¹¹C]this compound intravenously and start a dynamic PET scan of the brain for 60-90 minutes.
-
Arterial Blood Sampling: Concurrently with the scan, collect arterial blood samples continuously for the first 15 minutes using an automated system, followed by manual samples at increasing intervals for the remainder of the scan.
-
Measurement of Arterial Input Function:
-
Measure the radioactivity in the whole blood samples.
-
Separate plasma from a portion of the blood samples by centrifugation and measure the plasma radioactivity.
-
Analyze the plasma samples using HPLC to determine the fraction of radioactivity corresponding to the parent compound ([¹¹C]this compound) versus its radioactive metabolites over time.
-
Combine this information to generate the metabolite-corrected arterial plasma input function.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of images over time.
-
Define regions of interest (ROIs) on the brain images.
-
For each ROI, extract the time-activity curve (TAC).
-
-
Kinetic Modeling: For each ROI, fit the tissue TAC and the metabolite-corrected arterial plasma input function to a two-tissue compartment model (2TCM) using specialized software. This will yield estimates of the rate constants K₁, k₂, k₃, and k₄, from which the total volume of distribution (VT = K₁/k₂ * (1 + k₃/k₄)) is calculated.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Genotype-Phenotype relationship for TSPO rs6971 and this compound binding.
Experimental Workflows
Caption: Workflow for assessing the impact of rs6971 on [¹¹C]this compound PET imaging.
Conclusion and Recommendations for Drug Development
The TSPO rs6971 polymorphism is a critical factor that must be addressed in any study utilizing this compound or other second-generation TSPO ligands. The profound effect of this SNP on binding affinity can introduce significant variability and potentially confound study results if not properly managed. For researchers and drug development professionals, the following recommendations are crucial:
-
Mandatory Genotyping: All subjects in clinical trials or research studies involving second-generation TSPO ligands should be genotyped for rs6971 prior to enrollment or as part of the initial screening.
-
Stratification or Exclusion: Based on the study design and objectives, researchers should decide whether to include all genotypes and analyze them as separate cohorts, or to exclude LABs, and in some cases MABs, to reduce variability.
-
Genotype-Informed Data Analysis: When including multiple genotypes, statistical analyses must account for the effect of the polymorphism. This may involve including genotype as a covariate in the statistical model.
-
Development of Third-Generation Ligands: The challenges posed by the rs6971 polymorphism have spurred the development of third-generation TSPO ligands that are designed to have high affinity and a favorable signal-to-noise ratio, while being insensitive to this genetic variation. Continued investment in this area is essential for advancing the field of neuroinflammation imaging.
By understanding and addressing the significance of the TSPO rs6971 polymorphism, the scientific community can enhance the reliability and accuracy of TSPO-targeted research, ultimately accelerating the development of novel diagnostics and therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination [zenodo.org]
- 2. Parametric mapping using spectral analysis for 11C-PBR28 PET reveals neuroinflammation in mild cognitive impairment subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. youtube.com [youtube.com]
PBR28 as a Molecular Imaging Tool in Parkinson's Disease Research: A Technical Guide
An In-depth Examination of [11C]PBR28 PET Imaging for the Study of Neuroinflammation in Parkinson's Disease
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While the primary pathology involves alpha-synuclein aggregation and Lewy body formation, there is a growing body of evidence implicating neuroinflammation in the pathogenesis and progression of the disease. Microglia, the resident immune cells of the central nervous system, become activated in response to neuronal damage and protein aggregation, contributing to a chronic inflammatory state that can exacerbate neurodegeneration.
The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of microglia and other glial cells, is upregulated during neuroinflammation. This makes it a valuable biomarker for imaging microglial activation in vivo. [11C]this compound is a second-generation radioligand with high affinity and specificity for TSPO, which has emerged as a key positron emission tomography (PET) tracer for studying neuroinflammation in a variety of neurological conditions, including Parkinson's disease. This technical guide provides a comprehensive overview of the application of [11C]this compound in PD research, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action and Rationale for Use in Parkinson's Disease
[11C]this compound binds to TSPO, and the increased PET signal in specific brain regions is interpreted as a surrogate marker of microglial activation and neuroinflammation. In the context of Parkinson's disease, the rationale for using [11C]this compound PET is to:
-
Detect and quantify neuroinflammation: To determine the extent and spatial distribution of microglial activation in individuals with Parkinson's disease compared to healthy controls.
-
Monitor disease progression: To track changes in neuroinflammation over time and correlate these changes with clinical symptoms and other biomarkers of neurodegeneration.
-
Evaluate therapeutic interventions: To assess the efficacy of anti-inflammatory or neuroprotective drugs by measuring their impact on TSPO expression.
It is crucial to note that a single nucleotide polymorphism (rs6971) in the TSPO gene significantly affects the binding affinity of second-generation radioligands like this compound. This results in three distinct binding groups: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). Therefore, genotyping of study participants is a mandatory step to correctly interpret [11C]this compound PET data.
Quantitative Data Presentation
The following tables summarize quantitative data from representative [11C]this compound PET studies in Parkinson's disease. These tables are intended to provide an overview of the typical findings and the variability observed in the field. It is important to consult the original publications for detailed study methodologies and statistical analyses.
Table 1: [11C]this compound Total Volume of Distribution (VT) in Parkinson's Disease Patients and Healthy Controls (High-Affinity Binders)
| Brain Region | Parkinson's Disease (VT, mean ± SD) | Healthy Controls (VT, mean ± SD) | Reference |
| Caudate | 3.8 ± 0.6 | 3.9 ± 0.5 | [1] |
| Putamen | 4.0 ± 0.7 | 4.1 ± 0.6 | [1] |
| Thalamus | 4.5 ± 0.8 | 4.6 ± 0.7 | [1] |
| Substantia Nigra | 4.2 ± 0.9 | 4.3 ± 0.8 | [1] |
Table 2: [11C]this compound Total Volume of Distribution (VT) in Parkinson's Disease Patients and Healthy Controls (Mixed-Affinity Binders)
| Brain Region | Parkinson's Disease (VT, mean ± SD) | Healthy Controls (VT, mean ± SD) | Reference |
| Caudate | 2.9 ± 0.5 | 3.0 ± 0.4 | [1] |
| Putamen | 3.1 ± 0.6 | 3.2 ± 0.5 | [1] |
| Thalamus | 3.5 ± 0.7 | 3.6 ± 0.6 | [1] |
| Substantia Nigra | 3.3 ± 0.8 | 3.4 ± 0.7 | [1] |
Note: Some studies have not found statistically significant differences in [11C]this compound VT between Parkinson's disease patients and healthy controls when analyzed as groups[1]. However, other studies suggest that correlations may exist between TSPO binding in specific regions and the severity of motor symptoms or levels of inflammatory biomarkers in the cerebrospinal fluid.
Experimental Protocols
This section outlines the key methodologies for conducting [11C]this compound PET imaging studies in Parkinson's disease research.
Radiosynthesis of [11C]this compound
While detailed, step-by-step protocols for the GMP-compliant synthesis of [11C]this compound are often proprietary to individual radiopharmacies, the general procedure involves the following key steps:
-
Production of [11C]CO2: Carbon-11 is produced as [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Conversion to a reactive precursor: The [11C]CO2 is converted into a more reactive methylating agent, typically [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).
-
Radiolabeling reaction: The [11C]methylating agent is reacted with a suitable precursor molecule for this compound.
-
Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate the [11C]this compound from unreacted precursors and byproducts.
-
Formulation: The purified [11C]this compound is formulated in a sterile, injectable solution, and subjected to quality control tests for radiochemical purity, specific activity, and sterility before administration.
[11C]this compound PET Imaging Protocol
-
Participant Screening:
-
Obtain informed consent.
-
Perform a thorough medical history and neurological examination.
-
Collect a blood sample for TSPO genotyping (rs6971) to determine binder status (HAB, MAB, or LAB). Low-affinity binders are typically excluded from participation as the this compound signal is too low for reliable quantification.
-
Exclude participants with contraindications to PET or MRI scans.
-
-
Image Acquisition:
-
Participants are positioned in the PET/MRI or PET/CT scanner.
-
An intravenous catheter is inserted for radiotracer injection, and in some protocols, an arterial line is placed for blood sampling.
-
A bolus of [11C]this compound is injected intravenously.
-
A dynamic PET scan is acquired for a duration of 90-120 minutes.
-
If arterial blood sampling is performed, samples are collected at predefined intervals throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma.
-
A high-resolution anatomical MRI or CT scan is also acquired for co-registration and anatomical localization of the PET signal.
-
-
Image Reconstruction and Analysis:
-
PET data are corrected for attenuation and scatter and reconstructed using an iterative algorithm (e.g., ordered subset expectation maximization - OSEM).
-
The dynamic PET images are co-registered with the anatomical MRI or CT.
-
Regions of interest (ROIs) are delineated on the anatomical images, corresponding to brain structures relevant to Parkinson's disease (e.g., substantia nigra, putamen, caudate, thalamus).
-
Time-activity curves (TACs) are generated for each ROI by plotting the radioactivity concentration over time.
-
Kinetic Modeling: For studies with arterial blood sampling, the TACs are analyzed using a two-tissue compartmental model (2TCM) to estimate the total volume of distribution (VT), which reflects the total binding of the radiotracer in the tissue.
-
Simplified Quantification: For studies without arterial blood sampling, the standardized uptake value ratio (SUVR) can be calculated. This involves dividing the radioactivity concentration in a target ROI by the concentration in a pseudo-reference region (e.g., cerebellum or whole brain) at a late time point (e.g., 60-90 minutes post-injection).
-
Visualizations
Signaling Pathway
Caption: Simplified signaling cascade following this compound binding to TSPO in activated microglia.
Experimental Workflow
Caption: Standardized workflow for a [11C]this compound PET clinical research study.
Conclusion and Future Directions
[11C]this compound PET imaging is a powerful tool for the in vivo assessment of neuroinflammation in Parkinson's disease. While some studies have yielded conflicting results regarding the overall levels of TSPO in PD patients versus controls, the technique holds significant promise for patient stratification, monitoring disease progression, and evaluating the efficacy of novel therapeutic agents targeting neuroinflammation.
Future research in this area should focus on:
-
Standardization of protocols: Harmonizing imaging and analysis protocols across different research centers will improve the comparability of results.
-
Longitudinal studies: Longitudinal studies are crucial to understand the temporal dynamics of neuroinflammation in relation to disease progression.
-
Multimodal imaging: Combining [11C]this compound PET with other imaging modalities, such as dopamine transporter (DAT) imaging and alpha-synuclein PET, will provide a more comprehensive picture of the pathophysiology of Parkinson's disease.
-
Correlation with other biomarkers: Further investigation into the relationship between TSPO PET signals and fluid biomarkers of inflammation and neurodegeneration will enhance the biological interpretation of the imaging findings.
By addressing these areas, [11C]this compound PET imaging will continue to be an invaluable tool in unraveling the complex role of neuroinflammation in Parkinson's disease and in the development of new treatments to slow or halt the progression of this debilitating disorder.
References
The Role of PBR28 in Elucidating Neuroinflammation in Multiple Sclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiple Sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system. A key pathological hallmark of MS is neuroinflammation, primarily driven by the activation of microglia and macrophages. Visualizing and quantifying this neuroinflammation in vivo is critical for understanding disease progression, monitoring therapeutic efficacy, and developing novel treatments. The 18-kDa translocator protein (TSPO) is a mitochondrial outer membrane protein that is significantly upregulated in activated microglia and macrophages, making it a prime biomarker for neuroinflammation. [¹¹C]PBR28, a second-generation PET radioligand, exhibits high affinity and specificity for TSPO, enabling the in vivo quantification of neuroinflammatory processes in the brains of MS patients. This technical guide provides an in-depth overview of the use of [¹¹C]this compound in multiple sclerosis research, focusing on quantitative data, experimental protocols, and the underlying biological pathways.
Introduction to this compound and its Significance in Multiple Sclerosis
[¹¹C]this compound is a potent and selective radioligand for the 18-kDa translocator protein (TSPO).[1] In the context of multiple sclerosis, the upregulation of TSPO is a key indicator of microglial and macrophage activation, which are cellular mediators of the inflammatory and demyelinating lesions characteristic of the disease.[1] PET imaging with [¹¹C]this compound allows for the non-invasive visualization and quantification of these inflammatory processes in the brain.[1] This provides a valuable tool to assess disease activity, monitor treatment response, and investigate the pathophysiology of MS.[2]
A crucial consideration in [¹¹C]this compound studies is the genetic polymorphism (rs6971) in the TSPO gene, which leads to different binding affinities for the radioligand.[3][4] Individuals are classified as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[3][5] Genotyping of study participants is therefore essential for the accurate interpretation of PET imaging data.[4]
Quantitative Analysis of [¹¹C]this compound Binding in Multiple Sclerosis
Quantitative analysis of [¹¹C]this compound PET data provides objective measures of TSPO expression, reflecting the extent of neuroinflammation. The primary outcome measures are the total volume of distribution (VT) and the standardized uptake value ratio (SUVR).
Binding Affinity (Ki) of this compound to TSPO Genotypes
The binding affinity of this compound is significantly influenced by the rs6971 polymorphism. The following table summarizes the in vitro binding affinities (Ki) for each genotype.
| TSPO Genotype | Binding Affinity (Ki) [nM] | Reference |
| High-Affinity Binders (HABs) | 2.9 ± 0.26 | [5] |
| Mixed-Affinity Binders (MABs) - High Affinity Site | 3.6 ± 2.0 | [5] |
| Mixed-Affinity Binders (MABs) - Low Affinity Site | 1409 ± 803 | [5] |
| Low-Affinity Binders (LABs) | 237 ± 35.0 | [5] |
[¹¹C]this compound Volume of Distribution (VT) in MS Patients and Healthy Controls
The total volume of distribution (VT) represents the equilibrium ratio of the radiotracer concentration in tissue to that in plasma. It is a quantitative measure of TSPO density.
| Brain Region | MS Patients VT (mL·cm⁻³) | Healthy Controls VT (mL·cm⁻³) | Reference |
| Whole Brain Gray Matter (GM) | 3.9 ± 1.4 | 4.33 ± 0.29 (HABs), 2.94 ± 0.31 (MABs) | [2][6] |
| Whole Brain White Matter (WM) / Normal-Appearing White Matter (NAWM) | 3.6 ± 1.2 | - | [2] |
| MS White Matter Lesions | 3.3 ± 0.6 | - | [2] |
Note: VT values in healthy controls are presented separately for HABs and MABs due to the significant impact of genotype on binding.
[¹¹C]this compound Standardized Uptake Value Ratio (SUVR) in Different MS Subtypes
SUVR is a semi-quantitative measure that is often used in clinical studies. It is calculated by normalizing the tracer uptake in a region of interest to a reference region with low specific binding.
| Brain Region | Relapsing-Remitting MS (RRMS) | Secondary Progressive MS (SPMS) | Healthy Controls | Reference |
| Active Cortical Lesions | Higher than NACGM | Higher than NACGM | - | [7] |
| Normal Appearing Cortical Gray Matter (NACGM) | No significant difference from HC | Significantly higher than HC | - | [7] |
Note: A direct comparison of SUVR values between studies can be challenging due to variations in the choice of reference region and analysis methods.
Experimental Protocols for [¹¹C]this compound PET Imaging in MS Studies
A standardized experimental protocol is crucial for obtaining reliable and reproducible results in [¹¹C]this compound PET studies.
Subject Recruitment and Genotyping
-
Inclusion/Exclusion Criteria: Define clear clinical and demographic criteria for MS patients and healthy controls.
-
Informed Consent: Obtain written informed consent from all participants.
-
TSPO Genotyping:
-
Collect a whole blood sample for DNA extraction.
-
Perform genotyping for the rs6971 polymorphism to classify subjects as HABs, MABs, or LABs. Real-time PCR with specific probes for the A and G alleles is a common method.[8]
-
Low-affinity binders are often excluded from studies due to the low specific binding signal.
-
Radiotracer Administration and PET-MR Imaging
-
Radiotracer Synthesis: [¹¹C]this compound is synthesized with high radiochemical purity and specific activity.
-
Subject Preparation: Subjects should fast for at least 4 hours prior to the scan.
-
Radiotracer Injection: Administer an intravenous bolus injection of [¹¹C]this compound (typical dose: ~634 ± 101 MBq).[2]
-
Dynamic PET Scan: Acquire dynamic PET data for 90-120 minutes.[2][9]
-
Arterial Blood Sampling: For full kinetic modeling, arterial blood samples are collected throughout the scan to measure the arterial input function (the concentration of the radiotracer in arterial plasma over time).[10]
-
Structural MRI: A high-resolution T1-weighted MRI scan is acquired for anatomical coregistration and region of interest definition.
PET Data Analysis
-
Motion Correction: Correct for head motion during the PET scan.
-
Image Reconstruction: Reconstruct the dynamic PET images.
-
Coregistration: Coregister the PET images to the subject's MRI.
-
Kinetic Modeling:
-
Two-Tissue Compartment Model (2TCM): This is the gold standard for quantifying [¹¹C]this compound binding and estimating VT. It requires an arterial input function.[9][10]
-
Multilinear Analysis (MA1): A graphical analysis method that can also be used to estimate VT and is often used as a computationally efficient alternative to 2TCM.[2]
-
Standardized Uptake Value Ratio (SUVR): A simpler, semi-quantitative method that does not require arterial blood sampling. A pseudo-reference region, such as the cerebellum gray matter, is often used for normalization.[11]
-
-
Statistical Analysis: Compare quantitative outcomes between groups (e.g., MS vs. healthy controls) and correlate with clinical and other imaging measures.
Visualizing Key Concepts in this compound Research
Signaling Pathway of this compound in Neuroinflammation
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. (11)C-PBR28 imaging in multiple sclerosis patients and healthy controls: test-retest reproducibility and focal visualization of active white matter areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translocator protein (18 kDa) polymorphism (rs6971) explains in-vivo brain binding affinity of the PET radioligand [18F]-FEPPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of [11C]this compound binding potential in vivo: a first human TSPO blocking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiles of cortical inflammation in multiple sclerosis by 11C-PBR28 MR-PET and 7 Tesla imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Translocator Protein (TSPO) Genetic Polymorphism A147T Is Associated with Worse Survival in Male Glioblastoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 10. Parametric mapping using spectral analysis for 11C-PBR28 PET reveals neuroinflammation in mild cognitive impairment subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo characterization of microglia and myelin relation in multiple sclerosis by combined 11C-PBR28 PET and synthetic MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
PBR28 as a Tool for Investigating Traumatic Brain Injury: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Quantitative Insights into PBR28
The utility of this compound as a biomarker is underscored by its quantifiable binding affinity and its response to neuroinflammatory events. The following tables summarize key quantitative data from preclinical and clinical studies.
| Parameter | Value | Species | Method | Reference |
| Binding Affinity (Ki) | 0.22 ± 0.03 nM | Human | In vitro binding assay | N/A |
| Binding Affinity (Ki) - High Affinity Binders | 3.4 ± 0.5 nmol/L | Human | [3H]this compound Autoradiography | [2] |
| Binding Affinity (Ki) - Low Affinity Binders | 188 ± 15.6 nmol/L | Human | [3H]this compound Autoradiography | [2] |
Table 1: this compound Binding Affinity for TSPO. This table presents the binding affinity (Ki) of this compound for the translocator protein (TSPO). A lower Ki value indicates a higher binding affinity. Note the significant difference in affinity between high and low-affinity binders, a factor to consider in human studies due to a common genetic polymorphism (rs6971).
| Animal Model | Brain Region | Day Post-Injury | SUV Fold Increase (Injured vs. Control/Contralateral) | Reference |
| Rat (Fluid-Percussion Injury) | Injured Hemisphere | 14 | Apparent up-regulation | [1] |
| Rat (Controlled Cortical Impact) | Dentate Gyrus, Corpus Callosum, Thalami, Injury Penumbra | 5 | Significantly greater PBR28suv in injured animals | N/A |
Table 2: [11C]this compound Standardized Uptake Values (SUV) in Preclinical TBI Models. This table summarizes the changes in [11C]this compound uptake, expressed as Standardized Uptake Value (SUV), in rodent models of TBI. An increase in SUV is indicative of increased TSPO expression and neuroinflammation.
| Subject Population | Brain Region | VT (mL/cm³) | TSPO Genotype | Reference |
| Healthy Controls | Whole Brain | 3.1 ± 0.54 | High-Affinity Binders | [3] |
| Healthy Controls | Whole Brain | ~3 | Mixed-Affinity Binders | [4] |
| Healthy Controls | Whole Brain | ~4 | High-Affinity Binders | [4] |
| Parkinson's Disease Patients | Selected Brain Regions | Variable | Mixed- and High-Affinity Binders | [3] |
Table 3: [11C]this compound Total Distribution Volume (VT) in Human Studies. This table presents the total distribution volume (VT) of [11C]this compound in human subjects. VT is a quantitative measure of radioligand binding that is less susceptible to variations in blood flow than SUV. While data from dedicated TBI patient studies are still emerging, these values from other neuroinflammatory conditions and healthy controls provide a crucial reference.
Experimental Protocols
[11C]this compound Radiosynthesis
The production of [11C]this compound for PET imaging is a multi-step process requiring specialized equipment.
1. Production of [11C]Carbon Dioxide:
-
[11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a medical cyclotron.
2. Conversion to [11C]Iodomethane:
-
The [11C]CO2 is converted to [11C]iodomethane ([11C]CH3I) using a GE methyl iodide Micro-lab module.
3. Radiolabeling Reaction:
-
The desmethyl-PBR28 precursor is reacted with [11C]CH3I in the presence of a base (e.g., NaOH) in a solvent such as dimethyl sulfoxide (DMSO).
4. Purification:
-
The resulting [11C]this compound is purified using High-Performance Liquid Chromatography (HPLC).
5. Formulation:
-
The purified [11C]this compound is formulated in a sterile saline solution for injection and passed through a sterile filter.
Quality Control:
-
Radiochemical purity and identity are confirmed by radio-HPLC, typically showing a purity of >95%.[1]
-
Specific activity is also determined.[1]
[11C]this compound PET Imaging Protocol (Rodent Model)
1. Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane).
-
Place a catheter in the tail vein for radiotracer injection.
2. Radiotracer Injection:
-
Administer a bolus injection of [11C]this compound (e.g., ~30 ± 4 MBq for a rat).[1]
3. Dynamic PET Scan:
-
Immediately following injection, acquire dynamic PET data for a duration of 60-90 minutes.[1]
-
A typical framing sequence might be: 8 x 15s, 4 x 30s, 2 x 1min, 2 x 2min, 4 x 5min, 3 x 10min.[1]
4. Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data.
-
Co-register the PET images with an anatomical MRI scan for accurate region-of-interest (ROI) definition.
-
Generate time-activity curves (TACs) for various brain regions.
-
Calculate quantitative outcome measures such as SUV or perform kinetic modeling to determine VT.
Quantitative [3H]this compound Autoradiography Protocol
1. Brain Tissue Preparation:
-
Euthanize the animal and rapidly extract the brain.
-
Freeze the brain in isopentane cooled with dry ice.
-
Section the brain on a cryostat (e.g., 20 µm sections) and mount the sections on microscope slides.
2. Incubation:
-
Pre-incubate the sections in a buffer (e.g., Tris-HCl) to remove endogenous ligands.
-
Incubate the sections with a solution containing [3H]this compound at a concentration appropriate to determine total binding.
-
For non-specific binding, incubate adjacent sections in the presence of a high concentration of a competing non-radiolabeled ligand (e.g., unlabeled this compound or PK11195).
3. Washing:
-
Wash the sections in ice-cold buffer to remove unbound radioligand.
-
Briefly rinse in distilled water to remove buffer salts.
4. Drying and Exposure:
-
Dry the sections rapidly under a stream of cold air.
-
Expose the labeled sections to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.
5. Image Analysis:
-
Scan the imaging plate or film to generate a digital autoradiogram.
-
Quantify the signal intensity in specific brain regions using image analysis software and the calibrated standards to determine the amount of bound radioligand (fmol/mg tissue equivalent).
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TBI-induced TSPO signaling cascade in microglia.
References
- 1. An In Vivo Study of a Rat Fluid-Percussion-Induced Traumatic Brain Injury Model with [11C]this compound and [18F]flumazenil PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. turkupetcentre.net [turkupetcentre.net]
Methodological & Application
Application Notes and Protocols for [11C]PBR28 PET Imaging in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Positron Emission Tomography (PET) imaging studies in human subjects using the radioligand [11C]PBR28. This document is intended to guide researchers, scientists, and drug development professionals in the standardized application of this imaging technique for the in vivo quantification of the 18 kDa translocator protein (TSPO), a key biomarker of neuroinflammation.
Introduction to [11C]this compound PET Imaging
[11C]this compound is a second-generation radioligand that selectively binds to TSPO. Upregulation of TSPO is associated with the activation of microglia and astrocytes, making [11C]this compound PET a valuable tool for studying neuroinflammatory processes in a variety of neurological and psychiatric disorders. Its use in research and clinical trials allows for the non-invasive assessment of neuroinflammation, providing insights into disease mechanisms and the effects of novel therapeutic interventions.
Pre-Clinical and Clinical Rationale
The rationale for using [11C]this compound PET imaging is based on the well-established role of neuroinflammation in the pathophysiology of numerous central nervous system (CNS) disorders. TSPO is minimally expressed in the healthy brain but is significantly upregulated in response to neuronal injury and inflammation. Therefore, quantifying TSPO density with [11C]this compound PET can provide a sensitive measure of glial activation. This technique has been applied in studies of Alzheimer's disease, Parkinson's disease, multiple sclerosis, and other conditions where neuroinflammation is a key component.
Experimental Protocols
Subject Screening and Preparation
A meticulous screening and preparation process is crucial for ensuring subject safety and data quality.
Table 1: Subject Screening and Preparation Protocol
| Step | Procedure | Details and Considerations |
| 1 | Informed Consent | Obtain written informed consent from all participants in accordance with institutional review board (IRB) guidelines. |
| 2 | Medical History and Physical Examination | Conduct a thorough medical history and physical examination to ensure the subject is fit for the study. |
| 3 | TSPO Genotyping | Perform genotyping for the rs6971 polymorphism of the TSPO gene to classify subjects as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs). This is critical as binding affinity affects radioligand quantification. |
| 4 | Exclusion Criteria | Exclude subjects with contraindications to PET or MRI scanning (e.g., pregnancy, metallic implants), claustrophobia, or a history of severe allergic reactions. |
| 5 | Fasting | Instruct subjects to fast for at least 4-6 hours prior to the scan to minimize potential metabolic effects on tracer uptake. Water intake is typically permitted. |
| 6 | Medication Review | Review all current medications. Certain drugs may interfere with TSPO binding and may need to be discontinued for a specific period before the scan, as per the study protocol. |
| 7 | Abstinence from Substances | Instruct subjects to abstain from caffeine, alcohol, and nicotine for at least 24 hours before the scan. |
Radiotracer Administration and PET/MRI Scan Acquisition
The administration of [11C]this compound and the subsequent imaging require a well-defined and standardized procedure.
Table 2: [11C]this compound Injection and PET/MRI Scan Parameters
| Parameter | Specification | Rationale |
| Injected Radioactivity | Typically 370-555 MBq (10-15 mCi) | To achieve adequate signal-to-noise ratio for imaging. |
| Injection Method | Intravenous (IV) bolus injection | For rapid delivery of the radiotracer into the bloodstream. |
| Arterial Blood Sampling | Continuous or discrete arterial blood sampling | Required for kinetic modeling to generate a metabolite-corrected arterial input function. |
| Scanner Type | High-resolution PET or integrated PET/MRI scanner | Integrated PET/MRI allows for simultaneous acquisition of anatomical (MRI) and functional (PET) data, facilitating accurate co-registration and partial volume correction. |
| Scan Duration | Typically 90 minutes | To capture the full kinetic profile of the radiotracer. |
| Scan Framing | Dynamic acquisition with increasing frame durations (e.g., 8x15s, 4x60s, 5x120s, 6x300s, 4x600s) | Shorter frames early on capture the rapid initial uptake, while longer frames later capture the slower clearance phase. |
| Anatomical Imaging (MRI) | T1-weighted structural MRI scan | For co-registration with the PET data and definition of regions of interest (ROIs). |
Image Processing and Data Analysis
Rigorous data processing and analysis are essential for accurate quantification of [11C]this compound binding.
Table 3: Data Processing and Quantification Workflow
| Step | Description | Key Software/Methods |
| 1 | Motion Correction | Correction of head motion during the dynamic PET scan. |
| 2 | PET-MRI Co-registration | Alignment of the dynamic PET images with the subject's structural MRI. |
| 3 | Region of Interest (ROI) Definition | Delineation of anatomical brain regions on the co-registered MRI. |
| 4 | Time-Activity Curve (TAC) Generation | Extraction of the average radioactivity concentration within each ROI over time. |
| 5 | Kinetic Modeling | Fitting of a mathematical model to the TACs to estimate outcome measures. |
| 6 | Outcome Measures | - Volume of Distribution (VT): The primary outcome measure representing the total radioligand binding. - Standardized Uptake Value Ratio (SUVR): A simplified, semi-quantitative measure, often calculated for later scan frames (e.g., 60-90 min) using a pseudo-reference region. |
| 7 | Partial Volume Correction (PVC) | Correction for the partial volume effect, which can lead to underestimation of radioactivity in small brain structures. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for [11C]this compound PET imaging.
TSPO Signaling in Neuroinflammation
Caption: TSPO signaling pathway in neuroinflammation.
Quantitative Data Summary
The following table provides representative quantitative data that can be expected from a [11C]this compound PET study in healthy control subjects. Note that these values can vary depending on the specific scanner, reconstruction algorithms, and kinetic modeling approach used.
Table 4: Representative [11C]this compound Quantitative Values in Healthy Controls (HABs)
| Brain Region | Mean VT (mL/cm3) | Mean SUVR (60-90 min) |
| Frontal Cortex | 3.5 - 5.0 | 1.0 - 1.2 |
| Temporal Cortex | 3.8 - 5.5 | 1.1 - 1.3 |
| Parietal Cortex | 3.6 - 5.2 | 1.0 - 1.2 |
| Occipital Cortex | 3.2 - 4.8 | 0.9 - 1.1 |
| Thalamus | 4.5 - 6.5 | 1.2 - 1.5 |
| Hippocampus | 4.0 - 6.0 | 1.1 - 1.4 |
| Cerebellum | 3.0 - 4.5 | 0.9 - 1.1 |
Disclaimer: The information provided in these application notes is intended for guidance and educational purposes only. All research involving human subjects must be conducted in strict adherence to institutional, national, and international regulations and ethical guidelines. Investigators should develop study-specific protocols that are approved by their respective Institutional Review Boards (IRBs) or Ethics Committees.
Standardized Uptake Value Ratio (SUVR) Calculation for PBR28 PET: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the calculation of the Standardized Uptake Value Ratio (SUVR) in Positron Emission Tomography (PET) imaging using the [¹¹C]PBR28 radioligand. [¹¹C]this compound is a second-generation tracer that targets the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation.[1][2] Accurate and reproducible SUVR calculation is critical for the application of [¹¹C]this compound PET in research and clinical trials.
Introduction to this compound PET and SUVR
The translocator protein (TSPO) is a mitochondrial outer membrane protein that is overexpressed in activated microglia and astrocytes, making it a valuable target for imaging neuroinflammation in a variety of neurological and psychiatric disorders.[1][2][3] PET with TSPO radioligands like [¹¹C]this compound allows for the in vivo quantification of neuroinflammation.[4]
While full kinetic modeling with arterial blood sampling is considered the gold standard for quantifying [¹¹C]this compound binding, it is an invasive procedure that is not always practical in a clinical setting.[5][6] The SUVR method offers a simplified, non-invasive alternative that correlates well with full kinetic modeling outcomes when appropriate methodologies are employed.[7][8] SUVR is a ratiometric measure of tracer uptake in a target region of interest (ROI) normalized to the uptake in a reference region with low, non-specific binding.
A significant consideration for second-generation TSPO tracers like this compound is the influence of a single nucleotide polymorphism (rs6971) in the TSPO gene, which results in three distinct binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1][9] Genotyping of subjects is therefore essential for the accurate interpretation of [¹¹C]this compound PET data, as LABs show significantly reduced binding.[9]
Experimental Protocols
Subject Preparation and Genotyping
-
Inclusion/Exclusion Criteria: Define clear inclusion and exclusion criteria for the study population.
-
Informed Consent: Obtain written informed consent from all participants.
-
TSPO Genotyping: Perform genotyping for the rs6971 polymorphism to classify subjects as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[1] This is crucial as [¹¹C]this compound binding is significantly lower in LABs.[9]
-
Pre-Scan Instructions: Instruct subjects to fast for at least 4-6 hours prior to the scan to ensure stable physiological conditions. Water intake is permitted.
[¹¹C]this compound Radioligand Synthesis and Administration
-
Synthesis: [¹¹C]this compound should be synthesized according to established radiochemistry protocols.
-
Quality Control: Ensure the radiochemical purity, molar activity, and sterility of the final product meet all regulatory and quality standards.
-
Administration: Administer a bolus injection of [¹¹C]this compound intravenously. The injected dose should be recorded accurately for subsequent SUV calculations.
PET/MRI Image Acquisition
-
Scanner: Utilize a high-resolution PET/CT or PET/MRI scanner.
-
Anatomical Imaging: Acquire a high-resolution anatomical MRI scan (e.g., T1-weighted) for co-registration and anatomical delineation of regions of interest (ROIs).
-
Dynamic PET Scan: A dynamic PET scan is typically acquired for 90-120 minutes following the injection of [¹¹C]this compound.[9]
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm, such as the three-dimensional Ordinary Poisson Ordered Subset Expectation Maximization (OP-OSEM) algorithm, with corrections for attenuation, scatter, and random coincidences.[10]
Image Analysis and SUVR Calculation
-
Co-registration: Co-register the dynamic PET images to the subject's anatomical MRI.
-
Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI for both the target regions and the chosen pseudo-reference region.
-
Time-Activity Curve (TAC) Generation: Generate time-activity curves for each ROI by plotting the average radioactivity concentration within the ROI over time.
-
Standardized Uptake Value (SUV) Calculation: Calculate the SUV for each ROI at a specific time window post-injection. A common time window for [¹¹C]this compound is 60-90 minutes.[9][10] The SUV is calculated as follows: SUV = (Radioactivity concentration in ROI (MBq/mL)) / (Injected dose (MBq) / Body weight (kg))
-
SUVR Calculation: Calculate the SUVR by dividing the SUV of the target region by the SUV of the pseudo-reference region: SUVR = SUV_target / SUV_reference
Data Presentation: Quantitative Summary
The choice of a pseudo-reference region is a critical step in the SUVR calculation. The ideal pseudo-reference region should exhibit low and stable tracer uptake, with minimal specific binding, and should not be affected by the disease process under investigation.
| Pseudo-Reference Region | Key Findings and Recommendations | Supporting Studies |
| Whole Brain | Often used as a pseudo-reference and has shown good test-retest variability in some studies.[9] However, it may be susceptible to widespread inflammatory changes. | Loggia et al., 2015; Zürcher et al., 2015[9] |
| Cerebellum | Proposed as a suitable pseudo-reference region in Alzheimer's disease as uptake did not differ between patients and healthy controls.[8][9] | Lyoo et al., 2015[8][9] |
| Occipital Cortex | Identified as a preferred pseudo-reference region in studies of chronic low back pain and ALS, as it showed no significant group differences and increased sensitivity to detect pathology.[7][11] | Albrecht et al., 2018[9][11] |
Mandatory Visualizations
TSPO Signaling in Neuroinflammation
Caption: TSPO signaling pathway in neuroinflammation.
Experimental Workflow for this compound PET SUVR Calculation
Caption: this compound PET SUVR calculation workflow.
Logical Relationship of SUVR Calculation
Caption: Logical flow of SUVR calculation.
References
- 1. PET Imaging of Neuro-Inflammation with Tracers Targeting the Translocator Protein (TSPO), a Systematic Review: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in TSPO PET Imaging as A Biomarker of Neuroinflammation in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Imaging of Microglial Activation in Alzheimer's Disease by [11C]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Standardized Uptake Values with Volume of Distribution for Quantitation of [11C]this compound Brain Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nzbri.org [nzbri.org]
- 7. Pseudoreference Regions for Glial Imaging with 11C-PBR28: Investigation in 2 Clinical Cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 10. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Kinetic Modeling of [11C]PBR28 PET Data
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 18 kDa translocator protein (TSPO) is a promising biomarker for neuroinflammation, as its expression is upregulated in activated microglia and reactive astrocytes. [11C]PBR28 is a second-generation radioligand that binds to TSPO with high affinity and specificity, enabling the in vivo quantification of neuroinflammation using Positron Emission Tomography (PET).[1][2] Accurate quantification of the [11C]this compound signal is critical for its use in clinical research and drug development. This requires sophisticated kinetic modeling to estimate key parameters that reflect the density and binding of TSPO.
A significant challenge in [11C]this compound quantification is the widespread expression of TSPO throughout the brain, including in the endothelial walls of blood vessels, which precludes the use of a true reference region devoid of the target.[3] Therefore, kinetic modeling approaches that rely on an arterial input function (AIF) are considered the gold standard.[4] This document provides detailed application notes and protocols for the kinetic modeling of [11C]this compound PET data.
Kinetic Modeling Approaches
The choice of kinetic model is crucial for the accurate interpretation of [11C]this compound PET data. The most common and robust methods require arterial blood sampling to measure the AIF.
Arterial Input Function-Based Models
These models use the metabolite-corrected arterial plasma concentration of the radiotracer as an input function to describe its delivery to and kinetics within the brain tissue.
-
Two-Tissue Compartment Model (2TCM): The 2TCM is the most widely accepted standard model for quantifying [11C]this compound binding.[1][3] It describes the movement of the tracer between three compartments: the arterial plasma, a non-displaceable compartment in tissue (C_ND_, representing free and non-specifically bound tracer), and a specific binding compartment in tissue (C_S_).[1] The primary outcome measure is the total volume of distribution (V_T_), which is proportional to the density of TSPO.
-
2TCM with Vascular Component (2TCM-1K): Studies have shown that TSPO is present in the endothelium of brain vasculature. The 2TCM-1K model is an extension of the 2TCM that accounts for this vascular binding by including an additional irreversible component (K_b_) representing the binding of the tracer to the endothelium.[1][5] This model can provide more accurate and stable estimates of V_T_ by separating the tissue signal from the vascular signal.[1]
-
Logan Graphical Analysis (Logan Plot): The Logan plot is a graphical analysis technique that does not assume a specific compartmental model configuration.[6][7] It uses linear regression to estimate V_T_ from dynamic PET data and the arterial input function.[6][8] This method is computationally less demanding than iterative fitting of compartmental models and is robust against noise, making it suitable for generating parametric images.[3]
Simplified Quantification Methods
While AIF-based models are the gold standard, simplified methods have been explored to reduce the procedural burden of arterial cannulation.
-
Standardized Uptake Value Ratio (SUVR): SUVR is calculated by dividing the Standardized Uptake Value (SUV) in a region of interest by the SUV in a "pseudo-reference" region.[9][10] For [11C]this compound, the cerebellum or the whole brain is often used for this purpose.[4][9] While this method reduces variance and is simpler to implement, its reliability and correlation with V_T_ can be poor, as the pseudo-reference regions also contain a significant TSPO signal.[4] Therefore, results from SUVR-based studies should be interpreted with caution.
Data and Modeling Workflow
The overall process from data acquisition to the final quantitative estimates involves several key steps, as illustrated in the workflow diagram below. This process ensures that the raw imaging and blood data are correctly processed to yield reliable kinetic parameters.
Caption: Workflow for [11C]this compound PET data analysis.
Comparison of Kinetic Models
The diagram below illustrates the structures of the primary arterial input-based models used for [11C]this compound. Understanding these structures is key to selecting the appropriate model and interpreting its output parameters.
Caption: Compartmental structures for kinetic models.
Quantitative Data Summary
The primary outcome measure, V_T_ (total distribution volume), varies based on TSPO genotype (rs6971 polymorphism), which determines high-affinity binders (HABs) and mixed-affinity binders (MABs). Low-affinity binders are typically excluded from analysis. The following table summarizes typical V_T_ values.
| Model | Genotype | Brain Region | Typical V_T_ (mL/cm³) | Reference |
| 2TCM | HAB | Gray Matter | ~4.0 - 5.0 | [3] |
| MAB | Gray Matter | ~3.0 - 4.0 | [3] | |
| - | White Matter | Lower than Gray Matter | [3] | |
| 2TCM-1K | HAB / MAB | Gray Matter | Estimates are generally lower and more stable than 2TCM | [1] |
| Logan Plot | HAB / MAB | Gray Matter | Highly correlated with 2TCM-derived V_T_ | [3] |
Note: V_T_ values can exhibit significant inter-subject variability. The non-displaceable distribution volume (V_ND_) is estimated to be around 2 mL/cm³.[3]
Experimental Protocols
Protocol 1: [11C]this compound PET Imaging Session
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
Genotype subjects for the rs6971 TSPO polymorphism to identify them as high-affinity (HAB), mixed-affinity (MAB), or low-affinity binders (LAB). LABs are typically excluded.[9]
-
Insert two intravenous catheters: one for radiotracer injection and one in the contralateral radial artery for blood sampling.[11]
-
-
Radiotracer Administration:
-
PET Data Acquisition:
-
Image Reconstruction:
-
Correct data for attenuation, scatter, and decay.
-
Reconstruct images using an appropriate algorithm (e.g., filtered back projection).[5]
-
Apply motion correction if necessary.
-
Protocol 2: Arterial Blood Sampling and Processing
-
Continuous Sampling:
-
Use an automated blood sampling system (ABSS) to continuously withdraw and measure whole-blood radioactivity for the first 10-15 minutes of the scan.[3]
-
-
Manual Sampling:
-
Collect manual arterial blood samples (2-3 mL) at scheduled time points throughout the scan (e.g., at 2, 5, 10, 20, 30, 40, 60, 90, and 120 minutes).[11]
-
-
Blood Processing:
-
Immediately centrifuge each manual blood sample to separate plasma from whole blood.
-
Measure the radioactivity in weighed aliquots of whole blood and plasma using a cross-calibrated gamma counter to determine the plasma-to-whole-blood ratio.[11]
-
This ratio is used to convert the continuous whole-blood curve from the ABSS into a plasma curve.
-
Protocol 3: Plasma Radiometabolite Analysis
-
Objective: To measure the fraction of radioactivity in plasma that corresponds to the unmetabolized parent compound, [11C]this compound. This is essential for generating an accurate AIF.
-
Methodology (HPLC):
-
Pool plasma from several time points (e.g., early, mid, and late scan).
-
Precipitate plasma proteins using a solvent like acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
Inject the supernatant into a high-performance liquid chromatography (HPLC) system equipped with a radioactivity detector.[12][13]
-
Use a suitable column and mobile phase to separate [11C]this compound from its radiometabolites.
-
Integrate the peaks corresponding to the parent radioligand and its metabolites to determine the parent fraction at each time point.
-
Fit a function (e.g., Hill or exponential function) to the parent fraction data over time.
-
-
Arterial Input Function (AIF) Generation:
-
Combine the high-temporal resolution plasma curve (from Protocol 2) with the parent fraction curve (from Protocol 3) by multiplication. The resulting curve is the metabolite-corrected arterial input function used for kinetic modeling.
-
References
- 1. Kinetic modeling without accounting for the vascular component impairs the quantification of [11C]this compound brain PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 4. Assessment of simplified ratio-based approaches for quantification of PET [11C]this compound data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Logan plot - Wikipedia [en.wikipedia.org]
- 7. TPC - MTGA [turkupetcentre.net]
- 8. A graphical method to compare the in vivo binding potential of PET radioligands in the absence of a reference region: application to [11C]this compound and [18F]PBR111 for TSPO imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. [11C]MET and [11C]this compound PET Imaging [bio-protocol.org]
- 12. Identification of PET radiometabolites by cytochrome P450, UHPLC/Q-ToF-MS and fast radio-LC: applied to the PET radioligands [11C]flumazenil, [18F]FE-PE2I, and [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Arterial Input Function in [¹¹C]PBR28 PET Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of arterial input function (AIF) for the accurate quantification of translocator protein (TSPO) binding using [¹¹C]PBR28 Positron Emission Tomography (PET). Adherence to these protocols is crucial for obtaining reliable and reproducible data in clinical and preclinical research settings.
Introduction
The 18 kDa translocator protein (TSPO) is a promising biomarker for neuroinflammation, as it is upregulated in activated microglia and astrocytes. [¹¹C]this compound, a second-generation TSPO radioligand, allows for the in vivo quantification of neuroinflammation using PET. Full kinetic modeling with a metabolite-corrected arterial input function is considered the gold standard for quantifying [¹¹C]this compound binding, providing the total volume of distribution (VT), a measure related to the density of available TSPO sites. This document outlines the necessary protocols for AIF acquisition and analysis to ensure high-quality, quantitative [¹¹C]this compound PET studies.
Key Concepts
Accurate quantification of [¹¹C]this compound binding using an AIF relies on several key steps, each with critical considerations:
-
Arterial Blood Sampling: Direct measurement of the radiotracer concentration in arterial blood over the course of the PET scan.
-
Radiometabolite Analysis: Separation and quantification of the parent radiotracer ([¹¹C]this compound) from its radioactive metabolites in plasma.
-
Arterial Input Function (AIF) Construction: Generation of a continuous, metabolite-corrected time-activity curve of the parent radiotracer in arterial plasma.
-
Kinetic Modeling: Application of a mathematical model to the tissue time-activity curves (from PET images) and the AIF to estimate quantitative parameters such as VT.
Quantitative Data Summary
The following tables summarize typical quantitative values for [¹¹C]this compound total volume of distribution (VT) obtained with AIF in various populations. It is important to note that VT values are influenced by TSPO genotype (High-Affinity Binders - HAB, Mixed-Affinity Binders - MAB).
| Population | Brain Region | TSPO Genotype | Mean VT (mL/cm³) | Standard Deviation (mL/cm³) | Reference |
| Healthy Controls | Whole Brain Gray Matter | HAB & MAB | 3.9 | 1.4 | [1] |
| Healthy Controls | Whole Brain White Matter | HAB & MAB | 3.6 | 1.2 | [1] |
| Multiple Sclerosis | White Matter Lesions | HAB & MAB | 3.3 | 0.6 | [1] |
| Condition | Brain Region | TSPO Genotype | Mean VT (mL/cm³) | Key Finding | Reference |
| Alzheimer's Disease | Temporoparietal Regions | Not Specified | Increased over time | Annual rate of increase was about 5-fold higher in patients with clinical progression. | [2] |
| Multiple Sclerosis | Cortical Lesions (RRMS & SPMS) | Not Specified | Abnormally high | Tracer uptake was also significantly increased in normal-appearing cortex in SPMS. | [3] |
Experimental Protocols
I. [¹¹C]this compound PET Imaging Protocol
Objective: To acquire dynamic PET images of [¹¹C]this compound distribution in the brain.
Materials:
-
PET/CT or PET/MR scanner
-
[¹¹C]this compound radiotracer (typically 370-740 MBq)
-
Infusion pump
-
Patient positioning aids
Procedure:
-
Patient Preparation:
-
Obtain informed consent.
-
Determine patient's TSPO genotype (rs6971 polymorphism) to classify them as high-affinity binder (HAB), mixed-affinity binder (MAB), or low-affinity binder (LAB). LABs are often excluded from analysis due to low signal.
-
Position the patient comfortably on the scanner bed to minimize head motion. A head holder or thermoplastic mask is recommended.
-
-
Transmission Scan: Perform a low-dose CT or MR-based attenuation correction scan.
-
Radiotracer Administration: Administer a bolus injection of [¹¹C]this compound intravenously at the start of the dynamic PET acquisition.
-
PET Acquisition:
-
Acquire dynamic 3D PET data for a total of 90-120 minutes.
-
A typical framing scheme is: 8 x 15s, 3 x 60s, 5 x 120s, 5 x 300s, and 5 x 600s.
-
-
Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., filtered back projection or iterative reconstruction), correcting for attenuation, scatter, and randoms.
II. Arterial Blood Sampling Protocol
Objective: To collect arterial blood samples for the measurement of whole blood and plasma radioactivity.
Materials:
-
Arterial line insertion kit
-
Automated blood sampling system (optional)
-
Heparinized syringes
-
Centrifuge
-
Gamma counter
Procedure:
-
Arterial Line Placement: Prior to the PET scan, an experienced clinician should place a catheter in the radial or brachial artery of the contralateral arm to the injection site.
-
Automated Sampling (Optional): If available, use an automated blood sampling system to continuously withdraw and measure whole blood radioactivity for the first 5-10 minutes of the scan.
-
Manual Sampling:
-
Draw manual arterial blood samples (1-3 mL) at discrete time points throughout the scan.
-
A typical manual sampling schedule is: 2, 5, 10, 15, 20, 30, 40, 50, 60, 75, 90, and 120 minutes post-injection.
-
-
Sample Processing:
-
Immediately after collection, measure the total radioactivity in a small aliquot of whole blood using a gamma counter.
-
Centrifuge the remaining blood sample at approximately 2000g for 5 minutes to separate plasma.
-
Measure the radioactivity in a known volume of plasma using a gamma counter.
-
All radioactivity measurements must be decay-corrected to the time of injection.
-
III. Radiometabolite Analysis via HPLC
Objective: To determine the fraction of radioactivity in plasma corresponding to the parent compound, [¹¹C]this compound.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (ACN)
-
Water with 0.1% Trifluoroacetic Acid (TFA)
-
Plasma samples from arterial blood draws
Procedure:
-
Plasma Protein Precipitation:
-
To a known volume of plasma (e.g., 0.5 mL), add an equal volume of cold acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000g) for 5 minutes to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A typical gradient elution is used, for example:
-
Start with 95% Water (0.1% TFA) and 5% Acetonitrile.
-
Linearly increase to 95% Acetonitrile over 10 minutes.
-
Hold at 95% Acetonitrile for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: Inject a known volume of the supernatant (e.g., 100 µL).
-
Detection: Monitor the eluate with a radioactivity detector.
-
-
Data Analysis:
-
Identify the peaks corresponding to [¹¹C]this compound and its radiometabolites based on their retention times (determined using a standard).
-
Integrate the area under each peak to determine the relative amount of radioactivity.
-
Calculate the parent fraction (PF) at each time point as: PF = (Area of [¹¹C]this compound peak) / (Total area of all radioactive peaks)
-
IV. Arterial Input Function (AIF) Construction
Objective: To generate a continuous, metabolite-corrected arterial input function.
Procedure:
-
Combine Blood Data: If both automated and manual whole blood data were collected, merge them to create a single whole blood time-activity curve.
-
Plasma-to-Whole Blood Ratio: Calculate the plasma-to-whole blood radioactivity ratio at each manual sampling time point. Interpolate this ratio for the early time points.
-
Total Plasma Curve: Multiply the whole blood time-activity curve by the plasma-to-whole blood ratio to obtain the total plasma radioactivity curve.
-
Metabolite Correction:
-
Fit the parent fraction data obtained from HPLC analysis to a suitable function (e.g., a Hill function or a sum of exponentials).
-
Multiply the total plasma curve by the fitted parent fraction curve at each time point. This results in the final metabolite-corrected arterial input function, representing the concentration of parent [¹¹C]this compound in arterial plasma over time.
-
Visualizations
Experimental Workflow
Caption: Workflow for [¹¹C]this compound PET with Arterial Input Function.
TSPO Signaling in Neuroinflammation
Caption: TSPO's role in neuroinflammatory processes.
References
- 1. (11)C-PBR28 imaging in multiple sclerosis patients and healthy controls: test-retest reproducibility and focal visualization of active white matter areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (11)C-PBR28 binding to translocator protein increases with progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiles of cortical inflammation in multiple sclerosis by 11C-PBR28 MR-PET and 7 Tesla imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Radiolabeling of [11C]PBR28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
The following table summarizes key quantitative data from various reported radiosynthesis methods for [11C]PBR28, allowing for easy comparison of their efficiency and outcomes.
| Parameter | Method 1 | Method 2 | Method 3 |
| Radiolabeling Agent | [11C]MeI | [11C]CH3OTf | [11C]MeI |
| Precursor | Desmethyl-PBR28 (4a) | Desmethyl-PBR28 (4a) | p-phenol precursor (6) |
| Base | 5 N NaOH | NaH | 5 N NaOH |
| Solvent | DMSO | Acetonitrile | DMSO |
| Reaction Temperature | 60°C | 35°C | 80°C |
| Reaction Time | 5 min | 3 min | 5 min |
| Radiochemical Yield (decay-corrected) | 45-55% | 70-80% | ~13% (in DMF) |
| Molar Activity (at EOS/EOB) | 8000–9500 mCi/μmol | 5-15 Ci/μmol | Not Reported |
| Total Synthesis Time | 28-32 min | 25-30 min | Not Reported |
| Purification Method | HPLC | HPLC | HPLC |
| Reference | [4] | [5][6] | [7] |
Signaling Pathway and Chemical Synthesis
The synthesis of [11C]this compound involves the O-methylation of its precursor, desmethyl-PBR28, using a carbon-11 labeled methylating agent. The general chemical transformation is depicted below.
Caption: Chemical synthesis pathway for [11C]this compound.
Experimental Protocols
Production of [11C]Methyl Iodide ([11C]MeI)
A common precursor for the radiolabeling is [11C]methyl iodide, which is typically produced from cyclotron-generated [11C]CO2.
-
[11C]CO2 Production: Irradiate a nitrogen target containing a small percentage of oxygen (e.g., 0.2%) with protons.[4]
-
Conversion to [11C]Methane: The resulting [11C]CO2 is reduced to [11C]methane over a nickel catalyst (e.g., Shimalite-Ni) at high temperature (e.g., 360°C).[4]
-
Formation of [11C]MeI: [11C]methane is then reacted with gaseous iodine at a higher temperature (e.g., 760°C) to form [11C]methyl iodide.[4]
Manual and Automated Radiosynthesis of [11C]this compound
The following protocol is a generalized procedure based on commonly reported methods.[4][5] Adjustments may be necessary depending on the specific automated synthesis module used (e.g., GE TRACERlab, TRASIS AIO).
-
Precursor Preparation: Dissolve the desmethyl-PBR28 precursor (typically 0.5-1.0 mg) in a suitable solvent such as anhydrous DMSO (e.g., 0.25 mL) or acetonitrile (e.g., 200 µL) in a reaction vial.[4][6]
-
Addition of Base: Add the appropriate base to the precursor solution. For instance, add a small volume of 5 N NaOH (e.g., 1.9 µL) or sodium hydride (1-1.3 µg).[4][6]
-
Introduction of [11C]Radiolabeling Agent: Bubble the produced [11C]MeI gas through the precursor solution, or introduce [11C]methyl triflate.
-
Reaction: Heat the sealed reaction vial at the specified temperature (e.g., 60°C or 35°C) for the designated time (e.g., 3-5 minutes).[4][6]
-
Quenching: After the reaction, quench the mixture by adding the HPLC mobile phase (e.g., 1.0 mL).[4]
-
Purification: Purify the crude product using semi-preparative high-performance liquid chromatography (HPLC). A common mobile phase is a mixture of methanol and aqueous ammonium formate.[6]
-
Formulation: Collect the fraction containing [11C]this compound and reformulate it in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for injection.
Experimental Workflow
The overall workflow for the synthesis and quality control of [11C]this compound is outlined below.
Caption: Experimental workflow for [11C]this compound synthesis.
Quality Control
To ensure the safety and efficacy of the radiotracer for in vivo imaging, the following quality control measures are essential:
-
Radiochemical Purity: Determined by analytical HPLC to be >99%.[4]
-
Chemical Purity: Assessed by analytical HPLC to ensure the absence of chemical impurities. The chemical purity of the precursor and reference standard should be >96%.[5]
-
Molar Activity: Measured to determine the amount of radioactivity per mole of the compound. High molar activity is crucial to minimize pharmacological effects.
-
Residual Solvents: Analysis to ensure that the levels of solvents used in the synthesis (e.g., DMSO, acetonitrile, ethanol) are within safe limits for administration.
-
Sterility and Apyrogenicity: The final product must be sterile and free of pyrogens for intravenous injection.
Conclusion
The synthesis of [11C]this compound can be reliably automated to produce a high-quality radiotracer for PET imaging of TSPO.[1][5] The choice of radiolabeling agent, base, and reaction conditions can be optimized to achieve high radiochemical yields and molar activities.[4] Adherence to strict quality control procedures is paramount to ensure the production of a safe and effective imaging agent for both preclinical and clinical research.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Improved Automated Radiosynthesis of [11C]this compound | Semantic Scholar [semanticscholar.org]
- 3. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 4. Improved Automated Radiosynthesis of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fully automated synthesis and initial PET evaluation of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-to-Head Comparison of 11C-PBR28 and 18F-GE180 for Quantification of the Translocator Protein in the Human Brain | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PBR28 PET Scans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Positron Emission Tomography (PET) imaging with the radiotracer [11C]PBR28 is a powerful tool for the in vivo quantification of the 18-kDa translocator protein (TSPO). TSPO is upregulated in activated microglia, reactive astrocytes, and macrophages, making it a valuable biomarker for neuroinflammation.[1][2] This document provides detailed application notes and protocols for the acquisition of high-quality [11C]this compound PET scan data, essential for robust and reproducible research in neuroinflammatory disorders and drug development.
Key Experimental Protocols
A successful [11C]this compound PET imaging study requires careful adherence to standardized protocols covering subject preparation, radiotracer administration, and image acquisition.
Subject Preparation
-
Genotyping: A critical prerequisite for [11C]this compound PET studies is the genotyping of subjects for the rs6971 polymorphism. This genetic variation significantly affects the binding affinity of the radiotracer, leading to three distinct binding profiles: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[3] Due to the low and unreliable signal in LABs, these subjects are often excluded from studies.[3]
-
Fasting: While not always explicitly stated in all protocols, a fasting period of 4-6 hours is generally recommended for PET imaging to reduce metabolic variability.
-
Informed Consent: As with any clinical research, obtaining written informed consent from all participants is mandatory. The study procedures should be approved by the relevant research ethics committee and conducted in accordance with the Declaration of Helsinki.[4]
Radiotracer Administration
-
Dosage: The injected dose of [11C]this compound can vary between studies. A target dose of approximately 300 MBq is a common starting point for human studies.[4] In non-human primate studies, an average of 5.98 ± 0.09 mCi has been used.[1][5] The injected radioactivity should be measured and recorded for each subject to allow for accurate quantification.
-
Injection Method: [11C]this compound is administered as an intravenous (IV) bolus injection.[1][5][6] Some protocols specify a slow bolus injection over 1 minute.[7][8] The cannula should be flushed with saline immediately following the injection to ensure the full dose is delivered.[9]
Image Acquisition
-
Scanner: A high-resolution research tomograph (HRRT) or a whole-body PET/CT or PET/MR scanner is required for image acquisition.[4][9]
-
Attenuation Correction: An initial low-dose CT scan or an MR-based attenuation correction method is performed prior to the emission scan.[4][6][10]
-
Dynamic Scan Acquisition: Dynamic imaging is initiated simultaneously with the injection of the [11C]this compound radiotracer. The total scan duration typically ranges from 60 to 120 minutes.[1][3][5][8][9][10]
-
Framing Scheme: The acquired list-mode data is binned into a series of time frames of varying durations. A common framing scheme involves shorter frames at the beginning of the scan to capture the rapid initial kinetics, followed by progressively longer frames. An example framing scheme is: 8 x 15 seconds, 3 x 1 minute, 5 x 2 minutes, 5 x 5 minutes, and 5 x 10 minutes.[4] Another example is 6 x 30 seconds, 3 x 60 seconds, 2 x 120 seconds, and 22 x 300 seconds.[10]
Image Acquisition Parameters
The following table summarizes the key quantitative parameters for [11C]this compound PET image acquisition, compiled from various research protocols.
| Parameter | Typical Value/Range | Notes | Source |
| Radiotracer | [11C]this compound | A second-generation TSPO ligand. | [3] |
| Injected Dose (Human) | ~300 MBq | Can vary based on local protocols and patient characteristics. | [4] |
| Injected Dose (Non-Human Primate) | 5.98 ± 0.09 mCi | [1][5] | |
| Molar Activity | > 8000 mCi/µmol | High molar activity is crucial to minimize receptor occupancy by the non-radioactive ligand. | [10] |
| Uptake Time | N/A (Dynamic Scan) | Data acquisition starts at the time of injection. | [1][5] |
| Scan Duration | 60 - 120 minutes | 60-minute scans are often sufficient to minimize the contribution of radiometabolites. | [1][3][5][8][9][10] |
| Acquisition Mode | 3D List Mode | Allows for flexible framing schemes during reconstruction. | [4][10] |
| Attenuation Correction | CT-based or MR-based | Essential for accurate quantification. | [4][6][10] |
| Image Reconstruction | OSEM (Ordered Subset Expectation Maximization) or FBP (Filtered Back Projection) | OSEM is more commonly used. Iterations and subsets should be specified (e.g., 3 iterations, 21 subsets). | [1][4][6] |
Experimental Workflow
The following diagram illustrates the typical workflow for a [11C]this compound PET imaging study.
Caption: Workflow for a [11C]this compound PET imaging study.
Data Analysis and Quantification
Post-acquisition, the dynamic PET data is reconstructed and can be analyzed using various kinetic modeling approaches to quantify [11C]this compound binding.
-
Standardized Uptake Value (SUV): A semi-quantitative measure calculated from the 60-90 minute post-injection data, normalized by the injected dose and body weight.[6] SUV ratios (SUVR) are often calculated using a pseudo-reference region like the cerebellum or whole brain to account for global differences in binding.[1][5][6]
-
Volume of Distribution (VT): A fully quantitative measure derived from kinetic modeling, often using a two-tissue compartment model (2TCM) with an arterial plasma input function.[3][4] This provides a more accurate measure of specific binding.
Signaling Pathways and Logical Relationships
The underlying principle of [11C]this compound PET imaging is the detection of neuroinflammation through the upregulation of TSPO in activated glial cells.
Caption: Mechanism of [11C]this compound PET signal in neuroinflammation.
References
- 1. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 4. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.harvard.edu [scholar.harvard.edu]
- 6. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Quantification of [11C]this compound data after systemic lipopolysaccharide challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET imaging of [11C]this compound in Parkinson’s disease patients does not indicate increased binding to TSPO despite reduced dopamine transporter binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Automated Radiosynthesis of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
Correcting for Partial Volume Effects in [¹¹C]PBR28 PET Imaging: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals engaged in neuroinflammation imaging, the accurate quantification of positron emission tomography (PET) data is paramount. The radioligand [¹¹C]PBR28, which targets the 18-kDa translocator protein (TSPO), is a key tool in this field. However, the inherent physical limitations of PET scanners lead to a phenomenon known as the partial volume effect (PVE), which can introduce significant bias into quantitative measurements. This document provides detailed application notes and protocols for several established partial volume correction (PVC) methods applicable to [¹¹C]this compound imaging, enabling more accurate and reliable data analysis.
The partial volume effect arises from the limited spatial resolution of PET scanners, causing the signal from a given voxel to be a mixture of signals from different tissue types (e.g., gray matter, white matter, and cerebrospinal fluid). This is particularly problematic in brain regions with complex anatomy and in studies involving neurodegenerative diseases where brain atrophy is common. Partial volume correction methods aim to mitigate these effects, thereby improving the quantitative accuracy of PET data.
This document outlines the principles and experimental protocols for four widely used PVC methods:
-
Geometric Transfer Matrix (GTM)
-
Müller-Gärtner (MG)
-
Iterative Yang (IY)
-
Region-based Voxel-wise (RBV)
Key Principles of Partial Volume Correction Methods
Each PVC method employs a different strategy to correct for PVE, often leveraging high-resolution anatomical information from magnetic resonance imaging (MRI).
-
Geometric Transfer Matrix (GTM): This is a region-of-interest (ROI)-based method that models the spill-over of signal between predefined anatomical regions. It assumes a uniform tracer distribution within each region and calculates a matrix to describe the cross-contamination of signal between these regions. The corrected regional values are then obtained by inverting this matrix.
-
Müller-Gärtner (MG): This is a voxel-based method that specifically corrects for the spill-over from white matter and cerebrospinal fluid into gray matter. It requires segmentation of the anatomical MRI into these three tissue types. The method assumes a uniform tracer concentration in white matter and zero concentration in cerebrospinal fluid, which is then used to correct the gray matter signal on a voxel-by-voxel basis.
-
Iterative Yang (IY): This is an iterative, voxel-based deconvolution technique that aims to recover the true tracer distribution. It starts with the observed PET image and iteratively refines the estimated "true" image by simulating the blurring effect of the scanner's point spread function (PSF) and comparing it to the original image.
-
Region-based Voxel-wise (RBV): This method combines elements of both GTM and voxel-based approaches. It first uses the GTM method to obtain corrected mean values for each region and then uses this information to perform a voxel-wise correction within each region. This approach can account for heterogeneity within regions to some extent.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for implementing each of the described PVC methods for [¹¹C]this compound PET imaging data. These protocols assume the availability of co-registered PET and structural MRI data for each subject.
Protocol 1: Geometric Transfer Matrix (GTM) Partial Volume Correction
Objective: To correct for the spill-over of signal between predefined anatomical regions in [¹¹C]this compound PET images.
Materials:
-
Reconstructed [¹¹C]this compound PET image
-
Co-registered T1-weighted MRI image
-
Anatomical atlas for brain region parcellation (e.g., Hammersmith atlas)
-
Image analysis software with PVC capabilities (e.g., PMOD, SPM with PETPVE12 toolbox)
-
Scanner-specific point spread function (PSF) information (Full Width at Half Maximum - FWHM)
Procedure:
-
Image Pre-processing:
-
Co-register the T1-weighted MRI to the [¹¹C]this compound PET image.
-
Segment the MRI into gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF).
-
Parcellate the brain into regions of interest (ROIs) using a predefined anatomical atlas.
-
-
GTM Calculation:
-
Define the ROIs for which PVC will be performed.
-
The software will generate a geometric transfer matrix (GTM) that models the fraction of signal that spills over from each ROI to every other ROI. This calculation is based on the geometry of the ROIs and the scanner's PSF.
-
-
PVC Application:
-
The GTM is inverted and multiplied by the vector of uncorrected mean ROI values to obtain the PVC-corrected mean values for each region.
-
-
Data Analysis:
-
Use the PVC-corrected mean ROI values for subsequent quantitative analysis, such as calculating the standardized uptake value ratio (SUVR) or binding potential (BP_ND_).
-
Diagram: Geometric Transfer Matrix (GTM) PVC Workflow
Caption: Workflow for Geometric Transfer Matrix (GTM) PVC.
Protocol 2: Müller-Gärtner (MG) Partial Volume Correction
Objective: To correct for signal spill-over from white matter and CSF into gray matter in [¹¹C]this compound PET images on a voxel-wise basis.
Materials:
-
Reconstructed [¹¹C]this compound PET image
-
Co-registered T1-weighted MRI image
-
Image analysis software with MG PVC capabilities (e.g., SPM, FSL)
-
Scanner-specific PSF information (FWHM)
Procedure:
-
Image Pre-processing:
-
Co-register the T1-weighted MRI to the [¹¹C]this compound PET image.
-
Segment the MRI into high-resolution binary masks for gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF).
-
-
White Matter Activity Estimation:
-
Define a large, homogenous white matter ROI on the PET image.
-
Calculate the average tracer concentration within this WM ROI.
-
-
PVC Application:
-
The MG algorithm uses the segmented masks and the estimated WM activity to correct the GM voxels. It assumes uniform activity in the WM and zero activity in the CSF. The algorithm subtracts the estimated spill-over from WM and CSF from each GM voxel.
-
-
Data Analysis:
-
The output is a PVC-corrected PET image where only the gray matter voxels have corrected values. This image can then be used for voxel-wise or ROI-based quantitative analysis.
-
Diagram: Müller-Gärtner (MG) PVC Workflow
Caption: Workflow for Müller-Gärtner (MG) PVC.
Protocol 3: Iterative Yang (IY) Partial Volume Correction
Objective: To perform voxel-wise deconvolution of the [¹¹C]this compound PET image to recover the true tracer distribution.
Materials:
-
Reconstructed [¹¹C]this compound PET image
-
Co-registered T1-weighted MRI image (for brain masking)
-
Image analysis software with IY PVC capabilities
-
Scanner-specific PSF information (FWHM)
Procedure:
-
Image Pre-processing:
-
Co-register the T1-weighted MRI to the [¹¹C]this compound PET image.
-
Create a brain mask from the MRI to define the volume for correction.
-
-
Iterative Deconvolution:
-
The IY algorithm starts with the original PET image as the initial estimate of the true distribution.
-
In each iteration, the current estimate is convolved with the scanner's PSF to simulate the blurred image.
-
The ratio of the original PET image to the simulated blurred image is calculated.
-
This ratio is then used to update the estimate of the true distribution.
-
This process is repeated for a predefined number of iterations.
-
-
Data Analysis:
-
The final output is a voxel-wise PVC-corrected PET image. This image can be used for subsequent quantitative analysis.
-
Diagram: Iterative Yang (IY) PVC Workflow
Caption: Workflow for Iterative Yang (IY) PVC.
Protocol 4: Region-based Voxel-wise (RBV) Partial Volume Correction
Objective: To combine region-based and voxel-wise approaches for a more accurate PVC of [¹¹C]this compound PET images.
Materials:
-
Reconstructed [¹¹C]this compound PET image
-
Co-registered T1-weighted MRI image
-
Anatomical atlas for brain region parcellation
-
Image analysis software with RBV PVC capabilities
-
Scanner-specific PSF information (FWHM)
Procedure:
-
Image Pre-processing:
-
Co-register the T1-weighted MRI to the [¹¹C]this compound PET image.
-
Segment the MRI and parcellate it into anatomical ROIs.
-
-
Initial Region-based Correction:
-
Perform a GTM-based correction to obtain the corrected mean tracer concentration for each ROI.
-
-
Voxel-wise Correction:
-
The RBV algorithm then uses these corrected regional mean values to perform a voxel-wise correction within each region. This step helps to account for tracer distribution heterogeneity within the ROIs.
-
-
Data Analysis:
-
The output is a voxel-wise PVC-corrected PET image that can be used for further quantitative analysis.
-
Diagram: Region-based Voxel-wise (RBV) PVC Workflow
Caption: Workflow for Region-based Voxel-wise (RBV) PVC.
Quantitative Data Summary
The application of PVC can have a significant impact on the quantitative values derived from [¹¹C]this compound PET studies. The following tables summarize hypothetical but representative data illustrating the effects of different PVC methods on Standardized Uptake Value Ratios (SUVR) in key brain regions relevant to neuroinflammation.
Table 1: Comparison of SUVR in a Control Group with and without PVC
| Brain Region | No PVC (SUVR) | GTM PVC (SUVR) | MG PVC (SUVR) | IY PVC (SUVR) | RBV PVC (SUVR) |
| Frontal Cortex | 1.15 ± 0.12 | 1.35 ± 0.15 | 1.32 ± 0.14 | 1.38 ± 0.16 | 1.36 ± 0.15 |
| Temporal Cortex | 1.18 ± 0.14 | 1.40 ± 0.17 | 1.37 ± 0.16 | 1.43 ± 0.18 | 1.41 ± 0.17 |
| Thalamus | 1.30 ± 0.18 | 1.65 ± 0.22 | 1.60 ± 0.20 | 1.70 ± 0.24 | 1.68 ± 0.23 |
| Hippocampus | 1.10 ± 0.15 | 1.45 ± 0.20 | 1.40 ± 0.18 | 1.50 ± 0.22 | 1.48 ± 0.21 |
Values are presented as mean ± standard deviation. Data is illustrative.
Table 2: Impact of PVC on Detecting Group Differences (e.g., Patients vs. Controls)
| Brain Region | Group Difference (Patient/Control Ratio) - No PVC | Group Difference (Patient/Control Ratio) - With PVC (RBV) |
| Frontal Cortex | 1.10 | 1.25 |
| Temporal Cortex | 1.12 | 1.30 |
| Thalamus | 1.15 | 1.35 |
| Hippocampus | 1.08 | 1.22 |
Data is illustrative and demonstrates the potential for PVC to enhance the detection of pathological changes.
Discussion and Recommendations
The choice of PVC method can influence the final quantitative results and the interpretation of [¹¹C]this compound PET studies.
-
GTM is a robust method for ROI-based analyses but does not provide a corrected image for voxel-wise analysis and assumes regional homogeneity.
-
MG is effective at reducing spill-over from white matter and CSF into gray matter but its assumptions about uniform white matter uptake may not always hold true. In a study on amyotrophic lateral sclerosis (ALS), surface-based analysis of [¹¹C]-PBR28 uptake with and without the Müller-Gartner PVC method confirmed higher uptake in the precentral and paracentral gyri of ALS participants compared to controls, co-localizing with cortical thinning[1].
-
IY provides a voxel-wise corrected image without requiring detailed anatomical segmentation beyond a brain mask, but it can be more susceptible to noise amplification.
-
RBV offers a compromise by combining the strengths of region-based and voxel-wise approaches, potentially providing more accurate corrections in the presence of intra-regional heterogeneity.
It is crucial for researchers to carefully consider the assumptions of each method and to report the specific PVC technique and its parameters used in their studies to ensure reproducibility and allow for comparison across different studies. The selection of the most appropriate PVC method will depend on the specific research question, the characteristics of the dataset, and the available software tools. For instance, in studies where atrophy is significant, methods that can account for this, such as those leveraging anatomical MRI information, are highly recommended.
By implementing these standardized protocols, researchers can enhance the accuracy and reliability of their [¹¹C]this compound PET imaging studies, leading to a more precise understanding of neuroinflammation in health and disease.
References
PBR28 PET Data Analysis in Small Animal Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and analyzing Positron Emission Tomography (PET) data using the radioligand [11C]PBR28 for in-vivo quantification of the 18 kDa Translocator Protein (TSPO) in small animal imaging studies. Increased TSPO expression is a well-established biomarker for neuroinflammation, making [11C]this compound PET a valuable tool for preclinical research in neurology, psychiatry, and drug development.[1][2][3]
Introduction to this compound and TSPO
This compound is a second-generation radioligand that exhibits high affinity and selectivity for TSPO, a protein located on the outer mitochondrial membrane.[3] In the central nervous system (CNS), TSPO is upregulated in activated microglia and reactive astrocytes, making it a sensitive marker for neuroinflammatory processes.[2] PET imaging with [11C]this compound allows for the longitudinal and non-invasive assessment of neuroinflammation in rodent models of various diseases, including neurodegenerative disorders, stroke, and epilepsy.[1][4][5]
Key Applications
-
Neuroinflammation Monitoring: Longitudinally track the progression of neuroinflammation in disease models.
-
Therapeutic Efficacy: Evaluate the effectiveness of anti-inflammatory compounds by measuring changes in TSPO expression.
-
Disease Modeling: Characterize the neuroinflammatory component of various CNS disorders.
-
Translational Research: Bridge preclinical findings to clinical studies, as this compound is also used in human PET imaging.[3][6]
Quantitative Data Summary
Quantitative analysis of [11C]this compound PET data is crucial for obtaining reliable and reproducible results. The two primary methods for quantification are the calculation of the Standardized Uptake Value (SUV) and full kinetic modeling to determine the total distribution volume (VT).
Standardized Uptake Value (SUV): A semi-quantitative measure that normalizes the radioactivity concentration in a region of interest (ROI) to the injected dose and the animal's body weight.[7] It is a practical and widely used method, especially for longitudinal studies where arterial blood sampling is not feasible.[1]
Total Distribution Volume (VT): A fully quantitative measure derived from dynamic PET data and a metabolite-corrected arterial plasma input function.[1][7] VT represents the ratio of the radiotracer concentration in tissue to that in plasma at equilibrium and is considered the gold standard for receptor quantification.
The following tables summarize key quantitative data from [11C]this compound PET studies in rodents.
Table 1: Test-Retest Variability of [11C]this compound SUV (57-63 min post-injection) in Healthy Rodents [1][8]
| Species | Brain Region | Test-Retest Variability (%) | Intraclass Correlation Coefficient (ICC) |
| Rat | Hippocampus | 7.7 ± 3.5 | 0.82 |
| Rat | Hypothalamus | 20.4 ± 15.4 | 0.59 |
| Rat | Other regions | 8 - 20 | Acceptable to Excellent |
| Mouse | Various regions | 7 - 23 | Poor to Acceptable |
Table 2: Correlation and Comparison of SUV and VT for [11C]this compound in Rodents
| Species | Parameter | Value/Observation |
| Rat | Correlation (VT vs. SUV) | r² = 0.96 (p < 0.01)[1] |
| Rat | Whole Brain VT | 42.9 ± 1.7 mL/cm³[1] |
| Rat | SUV Increase with Age (4 to 16 months) | 56% (from 0.44 to 0.69 g/mL)[7][9] |
| Rat | VT Increase with Age (4 to 16 months) | 91% (from 30 to 57 mL/cm³)[7][9] |
| Rat | Plasma Free Fraction (fp) | 0.21 ± 0.03[7][9] |
Experimental Protocols
Animal Preparation
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before imaging.
-
Fasting: Fasting is often performed in PET studies to reduce variability in glucose metabolism, though its impact on this compound uptake should be considered based on the specific research question.[10]
-
Anesthesia: Anesthetize the animal using isoflurane (e.g., 2.5% for induction, 1.5-2% for maintenance) in oxygen.[7] Monitor vital signs, including heart rate, respiration, and body temperature, throughout the procedure.[3][7] Maintain body temperature using a heating pad or lamp.[3][7]
-
Catheterization: For dynamic scanning with arterial blood sampling, place a catheter in the femoral artery for blood collection and another in a tail vein for radiotracer injection.
Radiotracer Administration
-
Dose Calculation: The injected dose of [11C]this compound will vary depending on the scanner sensitivity and animal size. A typical dose for a rat is around 68 ± 21 MBq.[3]
-
Injection: Administer [11C]this compound as a bolus injection via the tail vein catheter.[3] The injection volume should be small (e.g., < 0.5 mL) and followed by a saline flush.
PET/CT or PET/MRI Imaging
-
Positioning: Secure the animal in the scanner bed, ensuring the head is positioned in the center of the field of view (FOV).[3][7] Use of a stereotaxic frame can aid in reproducible positioning.
-
Anatomical Scan: Acquire a CT or MRI scan for anatomical reference and attenuation correction.[1]
-
Dynamic PET Acquisition: Start the dynamic PET scan acquisition simultaneously with the radiotracer injection.[2] A typical dynamic scan duration for [11C]this compound is 60-90 minutes.[1][2][3] The data is typically binned into a series of time frames of increasing duration.
-
Arterial Blood Sampling (for VT determination): If performing full kinetic modeling, collect arterial blood samples at predefined time points throughout the scan.[3] The sampling schedule should be more frequent at the beginning of the scan to capture the peak of the input function.[3]
Image Reconstruction and Processing
-
Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., filtered back projection or iterative reconstruction), correcting for attenuation, scatter, and radioactive decay.[6]
-
Image Co-registration: Co-register the PET images with the corresponding anatomical MRI or CT images.[4]
-
Region of Interest (ROI) Definition: Define ROIs on the anatomical images for specific brain regions (e.g., hippocampus, cortex, striatum) and transfer them to the dynamic PET images.
Data Analysis
-
Time-Activity Curve (TAC) Generation: Extract the mean radioactivity concentration for each ROI at each time point to generate TACs.
-
SUV Calculation: For semi-quantitative analysis, calculate the SUV for a late time frame (e.g., 45-90 minutes post-injection) where the tracer uptake has stabilized.[7]
-
SUV = [Radioactivity concentration in ROI (MBq/mL)] / [Injected dose (MBq) / Body weight (g)]
-
-
Kinetic Modeling (VT Calculation): For full quantitative analysis, use the TACs and the metabolite-corrected arterial plasma input function to fit a suitable compartmental model (e.g., two-tissue compartment model) to the data to estimate VT.[11]
-
Statistical Analysis: Perform statistical analysis to compare SUV or VT values between different experimental groups.
Visualizations
Signaling Pathway
Caption: Neuroinflammatory cascade leading to TSPO upregulation and this compound binding.
Experimental Workflow
References
- 1. Positron Emission Tomography studies with [11C]this compound in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [11C]this compound PET imaging is sensitive to neuroinflammation in the aged rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Test-retest variability (TRV) and interclass correlation coefficient (ICC) of [11C]this compound for rats and mice that were scanned twice, with an interval of 7-days. [plos.figshare.com]
- 9. [11C]this compound PET imaging is sensitive to neuroinflammation in the aged rat. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Mediso - FDG-PET reproducibility in tumor-bearing mice: comparing a traditional SUV approach with a tumor-to-brain tissue ratio approach [mediso.com]
- 11. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
Application Notes and Protocols: PBR28 in Longitudinal Studies of Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction: [11C]PBR28 is a second-generation positron emission tomography (PET) radioligand that targets the 18 kDa translocator protein (TSPO).[1] TSPO is located on the outer mitochondrial membrane and is upregulated in activated microglia and reactive astrocytes, making it a key biomarker for neuroinflammation.[2] In the context of neurodegenerative diseases, longitudinal studies using [11C]this compound PET allow for the in vivo tracking of neuroinflammatory processes over time, offering insights into disease progression and the potential response to therapeutic interventions.[2][3]
A critical consideration in studies using this compound is the influence of a common single nucleotide polymorphism (rs6971) in the TSPO gene. This polymorphism results in three distinct binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1] Individuals who are LABs have markedly reduced this compound binding, and are therefore often excluded from imaging studies as the signal cannot be reliably quantified.[1][4] Consequently, genotyping subjects prior to PET imaging is a mandatory step.
Applications in Neurodegenerative Diseases
Alzheimer's Disease (AD)
Longitudinal [11C]this compound PET studies have provided significant evidence that neuroinflammation is not merely a late-stage consequence but an active process that progresses with the disease. The first longitudinal study of [11C]this compound in AD demonstrated that TSPO binding increases over time in amyloid-positive patients compared to healthy controls.[2] This increase was particularly notable in temporo-parietal regions and correlated with cognitive decline and cortical volume loss.[2][3] The annual rate of TSPO increase was found to be approximately five times higher in patients who showed clinical progression compared to those who remained stable.[2][3] These findings suggest that neuroinflammation is closely linked to the neurodegenerative cascade and clinical worsening in AD.[2]
Parkinson's Disease (PD)
The role of neuroinflammation in PD is an active area of investigation, though [11C]this compound PET findings have been less consistent than in AD. Some studies have not found a significant overall increase in cerebral TSPO binding in PD patients compared to healthy controls.[5] However, other research indicates that while the overall group differences may not be significant, there are important correlations between regional [11C]this compound binding and other biomarkers. For instance, increased tracer uptake in the basal ganglia and substantia nigra has been associated with higher levels of the neuroinflammatory marker YKL-40 in the cerebrospinal fluid (CSF).[6][7] Additionally, CSF levels of the microglial activation marker sTREM2 have been linked to more severe motor symptoms.[6] These findings suggest that neuroinflammation may play a role in a subset of PD patients or be more closely tied to specific aspects of the disease pathophysiology.[6][7]
Other Neurodegenerative Conditions
-
Chronic Stroke: Studies in chronic stroke patients (1-3 years post-event) have revealed extensive neuroinflammation in non-infarcted brain regions, including those with direct and indirect connections to the lesion site.[8][9] This glial activation was found to co-localize with evidence of neurodegeneration, as measured by diffusion MRI.[8]
-
Amyotrophic Lateral Sclerosis (ALS): [11C]this compound PET is used to investigate glial activation in individuals with ALS, Primary Lateral Sclerosis (PLS), and carriers of ALS-related genes to better understand the role of inflammation in motor neuron diseases.[10]
-
Frontotemporal Lobar Degeneration (FTLD): Patients with FTLD show increased TSPO binding in cortical regions consistent with their clinical phenotype and findings from structural MRI and [18F]-FDG PET.[11]
Data Presentation
Table 1: Influence of TSPO Genotype (rs6971) on [11C]this compound Binding
| Genotype Group | Binding Affinity | Implication for PET Studies |
|---|---|---|
| High-Affinity Binders (HABs) | High | Strong and quantifiable PET signal.[1] |
| Mixed-Affinity Binders (MABs) | Intermediate | Quantifiable PET signal, but lower than HABs.[1] |
| Low-Affinity Binders (LABs) | Very Low / Negligible | Signal is too low to be reliably quantified; subjects are typically excluded from analysis.[1][4] |
Table 2: Longitudinal Changes in [11C]this compound Binding in Alzheimer's Disease (Based on a study with a median follow-up of 2.7 years)[2][3]
| Brain Region | Annual % Increase in Patients | Annual % Increase in Controls |
|---|---|---|
| Inferior Parietal Lobule | 3.9% - 6.3% | -0.5% - 1.0% |
| Precuneus | 3.9% - 6.3% | -0.5% - 1.0% |
| Occipital Cortex | 3.9% - 6.3% | -0.5% - 1.0% |
| Hippocampus | 3.9% - 6.3% | -0.5% - 1.0% |
| Entorhinal Cortex | 3.9% - 6.3% | -0.5% - 1.0% |
| Middle & Inferior Temporal Cortex | 3.9% - 6.3% | -0.5% - 1.0% |
Experimental Protocols
Protocol 1: Subject Selection and Genotyping
-
Inclusion/Exclusion Criteria: Define clinical and demographic criteria for patient and healthy control cohorts. Exclude subjects with contraindications for PET/MRI scans.[4]
-
Informed Consent: Obtain written informed consent from all participants in accordance with institutional review board (IRB) approval.[8]
-
Blood Sampling: Collect a whole blood sample for DNA extraction.
-
Genotyping for rs6971: Use standard polymerase chain reaction (PCR) and sequencing techniques to determine the subject's TSPO genotype for the rs6971 polymorphism.
-
Subject Classification: Classify subjects as HAB, MAB, or LAB. For quantitative analysis, typically only HAB and MAB subjects are included. LAB subjects are excluded due to the low tracer affinity.[1][4]
Protocol 2: [11C]this compound PET Imaging Acquisition
-
Subject Preparation: Subjects should fast for at least 4-6 hours prior to the scan. An intravenous (IV) catheter is placed for tracer injection and an arterial line is often placed for blood sampling.[10]
-
Tracer Injection: Administer a bolus injection of [11C]this compound intravenously.
-
Dynamic PET Scan: Begin a dynamic PET scan of the brain immediately following tracer injection. The typical scan duration is 90 minutes.[10] The scan is acquired in list mode and reconstructed into a series of time frames.
-
Arterial Blood Sampling: If full kinetic modeling is planned, collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma, which is necessary to generate an arterial input function (AIF).
-
Anatomical Imaging: Acquire a high-resolution T1-weighted MRI scan for anatomical co-registration and definition of regions of interest (ROIs). This is often performed on an integrated PET/MRI scanner.[8]
Protocol 3: this compound PET Data Analysis
-
Image Pre-processing: Correct PET images for head motion. Co-register the dynamic PET frames to the subject's T1-weighted MRI.
-
Region of Interest (ROI) Definition: Automatically or manually delineate ROIs on the co-registered MRI for various brain structures (e.g., temporal lobe, parietal lobe, thalamus, cerebellum).
-
Quantification Methodologies:
-
Kinetic Modeling (Gold Standard): Use the AIF from arterial blood samples and the time-activity curves (TACs) from the PET ROIs to fit a kinetic model, typically a two-tissue compartment model (2TCM). The primary outcome measure is the total distribution volume (V_T), which reflects the total concentration of the tracer in a region in equilibrium.[5][6]
-
Parametric Mapping: Generate voxel-wise maps of V_T using methods like spectral analysis to visualize the spatial distribution of neuroinflammation on an individual basis.[12]
-
Standardized Uptake Value Ratio (SUVR): As a simplified alternative when arterial sampling is not feasible, calculate the SUVR. This involves dividing the tracer uptake in a target ROI by the uptake in a pseudo-reference region (e.g., cerebellum) at a specific time window (e.g., 60-90 minutes post-injection).[2]
-
-
Partial Volume Correction (PVC): Apply PVC to account for the partial volume effect, especially in brain regions affected by atrophy, to obtain more accurate quantification of tracer binding.
-
Longitudinal Analysis: For longitudinal studies, calculate the annualized rate of change in V_T or SUVR for each ROI. Compare these rates between patient and control groups using appropriate statistical models (e.g., mixed-effects models).
Visualizations
References
- 1. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 2. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. Molecular Imaging of Inflammation in Parkinson's Disease Using LPS and TSPO-PET/MR | Clinical Research Trial Listing [centerwatch.com]
- 5. PET imaging of [11C]this compound in Parkinson's disease patients does not indicate increased binding to TSPO despite reduced dopamine transporter binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroinflammation in Parkinson's disease: A study with [11C]this compound PET and cerebrospinal fluid markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. massgeneral.org [massgeneral.org]
- 11. doaj.org [doaj.org]
- 12. Parametric mapping using spectral analysis for 11C-PBR28 PET reveals neuroinflammation in mild cognitive impairment subjects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PBR28 PET Studies and the TSPO rs6971 Polymorphism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radioligand [¹¹C]PBR28. It specifically addresses challenges and solutions related to the translocator protein (TSPO) rs6971 polymorphism, a common source of variability in these studies.
Frequently Asked Questions (FAQs)
Q1: We are observing large inter-individual variability in our [¹¹C]this compound PET signal. What could be the cause?
A1: A primary cause of significant variability in [¹¹C]this compound binding is the common single nucleotide polymorphism (SNP) rs6971 in the gene encoding the translocator protein (TSPO).[1][2][3] This polymorphism leads to three distinct binding phenotypes:
-
High-Affinity Binders (HAB): Individuals with the C/C genotype at rs6971.
-
Mixed-Affinity Binders (MAB): Individuals with the C/T genotype.
-
Low-Affinity Binders (LAB): Individuals with the T/T genotype.[1][2][4]
These groups exhibit substantial differences in [¹¹C]this compound binding affinity, which can confound the interpretation of your results if not accounted for.[2]
Q2: What is the quantitative impact of the rs6971 polymorphism on [¹¹C]this compound binding?
A2: The rs6971 polymorphism results in significant, quantifiable differences in radioligand binding. Mixed-affinity binders (MABs) show a reduction in the total distribution volume (Vₜ) of approximately 25-40% compared to high-affinity binders (HABs).[1][4] Similarly, standardized uptake values (SUVs) can be about 30% lower in MABs compared to HABs.[4][5][6] Low-affinity binders (LABs) exhibit such a drastic reduction in binding (up to 50-fold) that the signal is often too low to be reliably quantified.[1][7]
Q3: How can we correct for the effects of the rs6971 polymorphism in our this compound studies?
A3: There are two main strategies to address the variability introduced by the rs6971 polymorphism:
-
Genotyping and Subject Stratification: The most common approach is to genotype all participants for rs6971 prior to the PET study.[1][2] Researchers often exclude low-affinity binders (LABs) from participation due to their low and unreliable signal.[1] The study can then proceed with only high-affinity binders (HABs) and mixed-affinity binders (MABs), with the genotype included as a covariate in the statistical analysis.[5][8]
-
Data Correction: An alternative to excluding subjects is to apply a correction factor to the data of mixed-affinity binders to normalize their binding values to those of the high-affinity group. For instance, some studies have multiplied the Vₜ in the MAB group by a factor of 1.4.[1] However, this approach should be used with caution and may require validation within your own dataset.
Q4: Is it possible to use a reference region for [¹¹C]this compound PET analysis to circumvent arterial blood sampling?
A4: Traditional reference region models are not suitable for [¹¹C]this compound because TSPO is expressed in endothelial cells throughout the brain, meaning a true "TSPO-free" region does not exist.[1] However, some studies have successfully used a "pseudo-reference" region, such as the cerebellum, to calculate standardized uptake value ratios (SUVRs).[8] This method can reduce variance and simplify the experimental procedure by avoiding the need for arterial catheterization.[8]
Troubleshooting Guide
Issue: A subset of our subjects shows very low, almost non-quantifiable [¹¹C]this compound uptake.
Potential Cause: These individuals are likely low-affinity binders (LABs) due to the T/T genotype of the rs6971 polymorphism.[1]
Solution:
-
Genotype Confirmation: If not already done, perform genotyping for the rs6971 SNP to confirm the genetic status of these subjects.
-
Exclusion from Analysis: It is standard practice to exclude LABs from further analysis as their [¹¹C]this compound signal is generally too low to be reliably quantified.[1] For future studies, consider pre-screening participants and excluding LABs at the recruitment stage.
Issue: Our results are not consistent across different study sites, even after accounting for genotype.
Potential Cause: Other factors can contribute to variability in [¹¹C]this compound binding, including:
-
Time of Day: Afternoon scans have been shown to yield higher Vₜ estimates than morning scans, potentially due to differences in plasma tracer concentration.[1]
-
Plasma Cholesterol: In mixed-affinity binders, [¹¹C]this compound uptake has been shown to negatively correlate with plasma cholesterol levels.[1]
-
Subject Demographics: Age, BMI, and sex can also be confounding factors.[1]
Solution:
-
Standardize Scan Times: Perform PET scans at a consistent time of day for all subjects.[1]
-
Record and Analyze Covariates: Collect data on plasma cholesterol, age, BMI, and sex, and include them as covariates in your statistical model to assess their impact.
-
Harmonize Protocols: Ensure that all study sites are using identical, harmonized protocols for PET imaging and data analysis.
Quantitative Data Summary
The following table summarizes the impact of the rs6971 polymorphism on [¹¹C]this compound binding parameters.
| Genotype (rs6971) | Binding Affinity Phenotype | Approximate Vₜ vs. HAB | Approximate SUV vs. HAB |
| C/C | High-Affinity Binder (HAB) | Reference | Reference |
| C/T | Mixed-Affinity Binder (MAB) | ~25-40% lower[1][4] | ~30% lower[4][5] |
| T/T | Low-Affinity Binder (LAB) | ~50-fold reduction in affinity[1][7] | Not reliably quantifiable[1] |
Experimental Protocols
1. TSPO rs6971 Genotyping
A common method for determining the rs6971 genotype is through a TaqMan assay using genomic DNA extracted from blood or saliva samples.
Methodology:
-
Sample Collection: Obtain a whole blood or saliva sample from each subject.
-
DNA Extraction: Isolate genomic DNA from the collected samples using a commercially available kit according to the manufacturer's instructions.
-
Genotyping Assay:
-
Use a TaqMan SNP Genotyping Assay for rs6971.
-
Prepare a PCR reaction mix containing the TaqMan Genotyping Master Mix, the specific SNP genotyping assay, and the extracted genomic DNA.
-
Perform the PCR on a real-time PCR instrument.
-
Analyze the resulting amplification plots to determine the genotype (C/C, C/T, or T/T) for each subject.[8]
-
2. [¹¹C]this compound PET Imaging Protocol
A typical [¹¹C]this compound PET imaging study involves a dynamic scan with arterial blood sampling for full kinetic modeling.
Methodology:
-
Subject Preparation: Subjects should fast for at least 4-6 hours before the scan. An intravenous catheter for radiotracer injection and an arterial line for blood sampling are placed.
-
Radiotracer Administration: A bolus of [¹¹C]this compound is injected intravenously.
-
PET Scan Acquisition: A dynamic PET scan is acquired for 90-120 minutes.[1]
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the radiotracer concentration in plasma and to determine the metabolite-corrected arterial input function.[9]
-
Image Reconstruction and Analysis:
-
The dynamic PET data is reconstructed into a series of images over time.
-
These images are co-registered with a structural MRI for anatomical delineation of regions of interest.
-
Time-activity curves are generated for each region.
-
A reversible two-tissue compartmental model (2TCM) is typically used to estimate the total distribution volume (Vₜ) from the time-activity curves and the arterial input function.[1]
-
Visualizations
Caption: Workflow for a [¹¹C]this compound PET study incorporating TSPO rs6971 genotyping.
Caption: Relationship between TSPO rs6971 genotype, phenotype, and this compound binding.
References
- 1. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 2. An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Influence of TSPO Genotype on 11C-PBR28 Standardized Uptake Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: [11C]PBR28 Kinetic Modeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during [11C]PBR28 kinetic modeling experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during data acquisition and analysis, offering step-by-step guidance to resolve them.
Issue 1: High Variability in VT (Total Distribution Volume) Estimates
Question: We are observing high inter-subject and even intra-subject variability in our VT estimates. What are the potential causes and how can we mitigate this?
Answer: High variability in VT is a known challenge in [11C]this compound studies and can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Verify TSPO Genotype: The rs6971 polymorphism significantly impacts [11C]this compound binding affinity. Ensure all subjects have been genotyped and that low-affinity binders (LABs), who exhibit very low tracer uptake, are excluded from kinetic analysis as their data is often unreliable.[1] Mixed-affinity binders (MABs) and high-affinity binders (HABs) should be analyzed separately or with genotype as a covariate.
-
Assess the Impact of the Vascular Component: Standard two-tissue compartment models (2TCM) may not adequately account for the binding of [11C]this compound to TSPO in the endothelium of blood vessels, which can introduce bias.[2][3]
-
Evaluate Plasma Free Fraction (fp) Measurements: The plasma free fraction of [11C]this compound is typically low (<5%) and can be challenging to measure accurately, introducing significant variability.[5][6]
-
Recommendation: If you are using VT/fp as your outcome measure, meticulously validate your fp measurement protocol. Due to the high uncertainty associated with fp, consider using VT as your primary outcome measure, as it is often more stable.[6]
-
-
Standardize Acquisition and Analysis Protocols:
-
Time of Day: Studies have shown that the time of day can influence VT estimates, potentially due to diurnal variations in plasma composition.[1] Schedule scans at a consistent time of day for all subjects and sessions.
-
Metabolite Analysis: Ensure your protocol for measuring radiometabolites in plasma is robust and consistent across all samples.
-
Issue 2: Poor Model Fit to Time-Activity Curve (TAC) Data
Question: The selected kinetic model (e.g., 2TCM) is providing a poor fit to our regional time-activity curves. What steps should we take?
Answer: A poor model fit can indicate a mismatch between the model's assumptions and the underlying biology of the tracer.
-
Incorporate the Vascular Component: As mentioned previously, the vascular signal is a significant component of the [11C]this compound signal.
-
Check for Arterial Input Function (AIF) Issues:
-
Dispersion: Ensure that the arterial input function is corrected for dispersion.
-
Metabolite Correction: Verify the accuracy of the metabolite correction. An inaccurate metabolite curve can lead to poor model fits, especially at later time points.
-
-
Examine the Data for Movement Artifacts: Subject motion during the scan can corrupt the time-activity curves. Review the motion correction output and the dynamic PET images to identify and, if possible, correct for excessive movement.
Frequently Asked Questions (FAQs)
1. Is a reference region available for [11C]this compound kinetic modeling?
No, a true reference region devoid of TSPO is not available for [11C]this compound. TSPO is heterogeneously distributed throughout the brain, including in regions like the cerebellum that are often used as pseudo-reference regions.[6] While using a pseudo-reference region like the whole brain or occipital cortex for calculating SUVR can be a simplified approach, these regions do contain a specific binding signal.[6][7] For more quantitative accuracy, arterial input function-based models are recommended.
2. Why is genotyping for the rs6971 polymorphism essential?
The rs6971 polymorphism in the TSPO gene leads to three different binding affinity profiles: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1] The binding affinity of [11C]this compound is approximately 50-fold lower in LABs, resulting in a very low PET signal that is difficult to quantify reliably.[1] Therefore, it is standard practice to perform genotyping prior to the PET scan to exclude LAB subjects from participation.
3. Does cerebral blood flow (CBF) affect [11C]this compound kinetics?
Studies have shown that changes in cerebral blood flow (CBF) do not have a meaningful influence on [11C]this compound kinetic parameters, including VT and SUVR.[7][8] Even large, experimentally induced changes in CBF did not significantly alter the outcome measures.[7] This suggests that [11C]this compound uptake is not flow-limited and that observed differences in tracer binding are likely reflective of true differences in TSPO expression.
4. What are the advantages of using a 2TCM-1K model over a standard 2TCM?
The 2TCM-1K model incorporates an additional parameter (Kb) to account for the slow, seemingly irreversible binding of [11C]this compound to TSPO in the vascular endothelium.[2] The advantages of this model include:
-
Improved Model Fit: It often provides a better fit to the experimental data compared to the standard 2TCM.[4]
-
More Stable and Accurate Estimates: The VT estimates from the 2TCM-1K are typically lower and more stable over time.[2]
-
Biologically More Consistent: By separating the vascular component, the model provides a more accurate representation of the specific binding in the brain parenchyma.[3][5]
5. When is it appropriate to use simplified quantification methods like SUVR?
Standardized Uptake Value Ratio (SUVR) is a semi-quantitative method that does not require arterial blood sampling, making it less invasive and simpler to implement. However, its accuracy is dependent on the choice of a pseudo-reference region, which, as noted, is a challenge for [11C]this compound. While SUVR can be useful for group comparisons in clinical studies, it may not be as sensitive as VT for detecting subtle changes in TSPO expression.[6] The correlation between SUVR and VT can be poor.[6] If used, the time window for SUVR calculation should be carefully selected and consistently applied (e.g., 60-90 minutes post-injection).[1]
Experimental Protocols
[11C]this compound PET Imaging Protocol
This protocol provides a general framework. Specific parameters should be optimized based on the scanner and research question.
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
An arterial line is placed in the radial artery for blood sampling, and a venous line is placed for tracer injection.
-
-
Tracer Injection and PET Acquisition:
-
A bolus injection of [11C]this compound (target dose ~300 MBq) is administered.[5]
-
A dynamic PET scan of 90-120 minutes is initiated simultaneously with the tracer injection.[5]
-
Data is typically acquired in 3D mode and binned into a series of frames (e.g., 8x15s, 3x1min, 5x2min, 5x5min, 5x10min).[5]
-
-
Arterial Blood Sampling:
-
An automated blood sampling system is used for the first 10-15 minutes, followed by manual arterial blood sampling at increasing intervals until the end of the scan.[5]
-
-
Plasma and Metabolite Analysis:
-
Blood samples are centrifuged to separate plasma.
-
Plasma radioactivity is measured in a gamma counter.
-
A portion of the plasma is used to determine the fraction of radioactivity corresponding to the parent tracer using techniques like HPLC.
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed with corrections for attenuation and scatter.[5]
-
Images are co-registered to a structural MRI for anatomical delineation of regions of interest (ROIs).
-
Time-activity curves (TACs) are generated for each ROI.
-
The TACs and the arterial input function are used for kinetic modeling.
-
Quantitative Data Summary
Table 1: Comparison of Kinetic Models for [11C]this compound
| Model | Key Parameters | Advantages | Disadvantages |
| 2TCM | K1, k2, k3, k4, VT | Widely used and understood. | May provide biased estimates due to unaccounted vascular binding.[2] |
| 2TCM-1K | K1, k2, k3, k4, Kb, VT | Accounts for vascular binding, leading to more stable and accurate VT.[2][5] | More complex model with an additional parameter. |
| SUVR | SUVR | Simple, non-invasive (no arterial line). | Requires a pseudo-reference region, which is problematic for [11C]this compound.[6] Poor correlation with VT.[6] |
Visualizations
References
- 1. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 2. Kinetic modeling without accounting for the vascular component impairs the quantification of [11C]this compound brain PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio in [¹¹C]PBR28 PET Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [¹¹C]PBR28 PET imaging. Our goal is to help you enhance the signal-to-noise ratio (SNR) and overall quality of your experimental data.
Troubleshooting Guides
Low signal-to-noise ratio can obscure meaningful biological information in [¹¹C]this compound PET images. The following table outlines common issues, their potential causes, and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| High Image Noise / Low SNR | - Insufficient scan duration- Low injected radiotracer dose- Suboptimal reconstruction parameters- Inappropriate post-reconstruction filtering | - Increase Scan Duration: For dynamic scans, a duration of 60-90 minutes is often recommended to balance signal quality with the contribution of radioligand metabolites.[1] Some protocols extend to 120 minutes.[1]- Optimize Injected Dose: A typical injected dose for human studies is around 300 MBq.[2]- Refine Reconstruction Parameters: For OSEM reconstruction, parameters such as 3 iterations and 21 subsets have been used.[3] Increasing iterations can amplify noise, so finding a balance is key.- Apply Advanced Filtering: Instead of a simple Gaussian filter which can cause blurring, consider edge-preserving filters like non-local means (NLM) or bilateral filters. Deep learning-based denoising methods have shown superior performance in preserving quantitative accuracy while reducing noise.[4] |
| High Intersubject Variability in Signal | - Undetermined TSPO rs6971 genotype- Differences in time of day for scanning- Variable plasma protein binding of the tracer | - Mandatory Genotyping: The rs6971 polymorphism in the TSPO gene significantly impacts [¹¹C]this compound binding affinity, leading to high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[5][6][7] The standardized uptake value (SUV) can be approximately 30% lower in MABs compared to HABs.[8] It is crucial to genotype all subjects and either stratify the analysis or apply correction factors.- Standardize Scan Times: Studies have shown that afternoon scans can yield higher uptake values than morning scans due to changes in plasma concentrations.[1][9] To minimize this variability, schedule scans at a consistent time of day.- Measure Plasma Free Fraction (fp): High intersubject variability in the volume of distribution (VT) can be partially attributed to differences in plasma protein binding.[1] Measuring fp and using VT/fp as an outcome measure can help reduce this variability. |
| Poor Quantitative Accuracy | - Inappropriate kinetic model- Lack of a true reference region- Use of SUV without validation | - Employ Appropriate Kinetic Modeling: Due to [¹¹C]this compound binding to endothelial cells, a true reference region devoid of TSPO is absent in the brain.[1] This complicates the use of simplified reference tissue models. A two-tissue compartment model (2TCM) is often employed.[1]- Consider Advanced Modeling: Some studies suggest that a 2TCM with an additional irreversible vascular component (2TCM-1K) may better describe the kinetics.[10]- Use SUV with Caution: While simpler to calculate, the correlation between SUV and the gold-standard VT can be variable across studies.[11][12] If using SUV, a late scan window of 60-90 minutes is common.[1][13] |
| Motion Artifacts | - Patient movement during the long scan duration | - Utilize Motion Correction: Implement motion correction algorithms during image reconstruction. Modern PET/CT and PET/MR scanners often have built-in capabilities for this.- Ensure Patient Comfort: Make the scanning environment as comfortable as possible to minimize patient movement. |
Frequently Asked Questions (FAQs)
Q1: What is a typical scan duration for a [¹¹C]this compound PET study?
A dynamic scan of 60 to 90 minutes is frequently recommended.[1] While some protocols use up to 120 minutes, a 60-minute scan can be sufficient to minimize the influence of radiolabeled metabolites.[1] The choice of scan duration can also impact the test-retest variability of quantitative measures.[9]
Q2: How does the TSPO genotype affect my results?
The single nucleotide polymorphism rs6971 in the TSPO gene is a critical factor. It determines whether an individual is a high-affinity binder (HAB), mixed-affinity binder (MAB), or low-affinity binder (LAB) for second-generation TSPO radioligands like [¹¹C]this compound.[5][6][7] This can lead to significant differences in signal intensity that are not related to the biological condition being studied. For instance, brain uptake of [¹¹C]this compound can be about 40% higher in HABs than in MABs.[14] It is essential to genotype all participants and account for this in your analysis.
Q3: Can I use Standardized Uptake Value (SUV) for quantification?
While SUV is a simpler, non-invasive metric, its reliability for [¹¹C]this compound can be inconsistent. The correlation between SUV and the more quantitative volume of distribution (VT) can vary between studies.[11][12] If arterial sampling for VT calculation is not feasible, and SUV is used, it is crucial to use a consistent and late time window for calculation, often 60-90 minutes post-injection.[1][13]
Q4: What reconstruction algorithm is best for minimizing noise?
Ordered Subset Expectation Maximization (OSEM) is a commonly used iterative reconstruction algorithm. However, a key consideration with iterative reconstruction is that noise can be amplified with an increasing number of iterations. Therefore, it's a trade-off between image sharpness and noise. For [¹¹C]this compound, reconstruction with 3 iterations and 21 subsets has been reported.[3] Newer algorithms like Bayesian Penalized Likelihood (BPL), also known as Q-clear, are designed to better control noise at higher iteration numbers, potentially improving SNR.
Q5: What post-reconstruction filtering should I apply?
A simple Gaussian filter can reduce noise but at the cost of blurring the image and potentially losing fine details. An 8mm FWHM Gaussian kernel has been used to improve the signal-to-noise ratio in [¹¹C]this compound images.[15] For better preservation of edges, consider using non-local means (NLM) or bilateral filters. For optimal performance, deep learning-based denoising techniques are emerging as a powerful tool to reduce noise while maintaining quantitative accuracy.[4]
Experimental Protocols
Recommended [¹¹C]this compound PET Imaging Protocol
This protocol is a synthesis of common practices and should be adapted to specific scanner and research requirements.
-
Subject Preparation:
-
Confirm TSPO genotype (rs6971).
-
Fast for at least 4 hours prior to the scan.
-
Ensure consistent timing of scans (e.g., all morning or all afternoon) to minimize diurnal variability.[9]
-
-
Radiotracer Administration:
-
Administer an intravenous bolus injection of approximately 300 MBq of [¹¹C]this compound.[2]
-
-
PET Acquisition:
-
Image Reconstruction:
-
Perform attenuation and scatter correction.
-
Use an OSEM reconstruction algorithm. Consider parameters in the range of 3 iterations and 21 subsets.[3]
-
If available, incorporate Time-of-Flight (TOF) and Point Spread Function (PSF) modeling to improve image quality.
-
-
Post-Reconstruction Processing:
-
Data Analysis:
Visualizations
Experimental Workflow for [¹¹C]this compound PET Imaging
Caption: Workflow for a typical [¹¹C]this compound PET experiment.
Logical Relationship for Troubleshooting Low SNR
Caption: Troubleshooting logic for low SNR in this compound PET images.
References
- 1. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 2. Parametric mapping using spectral analysis for 11C-PBR28 PET reveals neuroinflammation in mild cognitive impairment subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Image Denoising using a Deep-Learning Method for Extremely Obese Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of TSPO Genotype on 11C-PBR28 Standardized Uptake Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of TSPO Receptor Polymorphism on [18F]GE-180 Binding in Healthy Brain and Pseudo-Reference Regions of Neurooncological and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of TSPO genotype on 11C-PBR28 standardized uptake values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Test-retest reproducibility of [(11)C]this compound binding to TSPO in healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of standardized uptake values with volume of distribution for quantitation of [(11)C]this compound brain uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Standardized Uptake Values with Volume of Distribution for Quantitation of [11C]this compound Brain Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrated MRI and [11C]-PBR28 PET Imaging in Amyotrophic Lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A genetic polymorphism for translocator protein 18 kDa affects both in vitro and in vivo radioligand binding in human brain to this putative biomarker of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
impact of cerebral blood flow on [11C]PBR28 uptake
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of cerebral blood flow (CBF) on [11C]PBR28 uptake for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Does cerebral blood flow (CBF) significantly impact [11C]this compound uptake and quantification?
A1: Current research indicates that alterations in cerebral blood flow do not significantly drive [11C]this compound radiotracer kinetics.[1][2][3] A key study involving simultaneous PET/MRI in both chronic low back pain patients and healthy controls, as well as hypercapnia challenges in non-human primates, found no significant correlation between [11C]this compound signal and CBF.[2][3] This suggests that observed elevations in [11C]this compound uptake can be confidently attributed to genuine upregulation of the translocator protein (TSPO), a marker of neuroinflammation, rather than being a byproduct of changes in blood flow.[2]
Q2: In which patient populations has the relationship between CBF and [11C]this compound uptake been studied?
A2: The relationship has been investigated in chronic low back pain patients, a condition where alterations in brain perfusion can occur.[1][2][4] In these patients, elevations in [11C]this compound signal were not accompanied by increases in CBF in the same brain regions.[2][3] Furthermore, areas with marginal hypoperfusion did not show corresponding decreases in the [11C]this compound signal.[2][3]
Q3: What experimental evidence exists to support the claim that CBF does not alter [11C]this compound kinetics?
A3: Evidence comes from two methodologically distinct experiments:
-
Human Studies: Simultaneous PET/MRI scans in human subjects did not reveal any statistically significant correlations between [11C]this compound outcome measures (like SUVR or SUV) and CBF values, even after adjusting for TSPO genotype.[2]
-
Non-Human Primate Studies: In non-human primates, hypercapnia was used to experimentally induce significant increases in CBF.[2][3] These induced changes in blood flow during either the delivery or washout phase of the radiotracer did not alter [11C]this compound outcome measures.[2][3]
Q4: What are the commonly used outcome measures for [11C]this compound PET imaging?
A4: Common outcome measures for [11C]this compound PET imaging include the Standardized Uptake Value (SUV) and the Standardized Uptake Value Ratio (SUVR), where the signal is normalized to a pseudo-reference region like the whole brain or occipital cortex.[2][5] Other quantitative measures derived from kinetic modeling include the total volume of distribution (VT) and Distribution Volume Ratios (DVR).[4]
Q5: Is it necessary to correct for CBF in my [11C]this compound PET studies?
A5: Based on current evidence, routine correction for CBF in [11C]this compound PET studies does not appear to be necessary.[6] The radiotracer's kinetics have been shown to be robust against physiological and experimentally induced changes in cerebral perfusion.[1][2][3]
Troubleshooting Guides
Issue 1: Unexpectedly high [11C]this compound uptake in a region with known altered perfusion.
-
Possible Cause: The high uptake is likely due to genuine neuroinflammation (TSPO upregulation) in that region, rather than an artifact of altered blood flow.[2]
-
Troubleshooting Steps:
-
Verify Genotype: Ensure that the subject's TSPO genotype (High-Affinity Binder, Mixed-Affinity Binder) is correctly identified and accounted for in the analysis, as this significantly influences binding.[2]
-
Review Other Factors: Consider other potential biological factors that could influence TSPO expression, such as age, sex, or BMI.[6]
-
Kinetic Modeling: If using arterial blood sampling, employ a two-tissue compartmental model (2TCM) or a 2TCM with an additional vascular binding component (2TCM-1K) to analyze the data, as this can provide a more detailed understanding of the tracer's behavior.[7][8] The 2TCM-1K model may offer a better description of the data by accounting for TSPO binding in the endothelium.[7]
-
Issue 2: Concern that hypoperfusion in a specific region is masking true TSPO expression.
-
Possible Cause: This is a valid theoretical concern, as reduced delivery of the tracer could potentially lower the measured signal.
-
Troubleshooting Steps:
-
Consult Existing Evidence: Reassure yourself with the findings from studies showing that even in areas of marginal hypoperfusion in chronic low back pain patients, there was no accompanying decrease in the [11C]this compound signal.[2][3]
-
Simultaneous Perfusion Measurement: If your study design and equipment (e.g., a hybrid PET/MRI scanner) permit, acquire simultaneous CBF data using methods like pseudo-continuous arterial spin labeling (pCASL).[2][4] This will allow you to directly assess the relationship between perfusion and [11C]this compound uptake in your own data.
-
Analyze Data Regionally: Perform a direct correlation analysis between CBF values and [11C]this compound uptake values (e.g., SUV or SUVR) within the specific regions of interest to confirm the lack of a significant relationship in your dataset.[2]
-
Data Presentation
Table 1: Impact of Hypercapnia-Induced CBF Increase on [11C]this compound Outcome Measures in a Non-Human Primate
| Condition | Thalamus CBF (mL/100g/min) | Whole-Brain CBF (mL/100g/min) | Thalamus/Whole-Brain [11C]this compound Tissue Ratio (65-80 min) |
| Baseline | 73 | 104 | 1.16 |
| Hypercapnia | 97 | 112 | 1.10 |
| Data from a representative animal, as reported by Sander et al. (2021).[2][4] |
Table 2: Kinetic Modeling Parameters from [11C]this compound Blocking Study with XBD173
| Parameter | Baseline (Mean ± SD) | Blocking (Mean ± SD) | Percent Change |
| VT (2TCM-1K) | -60% ± 24% | ||
| k3/k4 (2TCM-1K) | -71% ± 23% | ||
| K1/k2 (2TCM-1K) | -14% ± 48% | ||
| This table illustrates the effect of a blocking agent on kinetic parameters, demonstrating the sensitivity of the model to specific binding changes. Data from a study by Notter et al. (2018), as referenced in the search results.[7] |
Experimental Protocols
Protocol 1: Simultaneous PET/MRI for [11C]this compound and CBF Measurement
This protocol provides a general overview based on the methodology described in the cited literature.[2][4]
-
Subject Preparation:
-
Confirm subject's TSPO genotype.
-
Ensure subject has abstained from medications that could interfere with TSPO binding.[9]
-
Insert an arterial line for blood sampling if required for kinetic modeling.
-
-
Image Acquisition:
-
Position the subject in a whole-body PET/MR scanner.
-
Acquire a T1-weighted MRI for anatomical reference and region-of-interest definition.[8]
-
Begin dynamic PET scanning upon intravenous bolus injection of [11C]this compound.
-
Concurrently, acquire CBF maps using a pseudo-continuous arterial spin labeling (pCASL) MRI sequence.
-
-
Arterial Blood Sampling (if performed):
-
Draw arterial blood samples at frequent intervals early in the scan (e.g., every 15 seconds for the first 2.5 minutes) and less frequently at later time points (e.g., up to 120 minutes).[8][10]
-
Measure total radioactivity in plasma and analyze for radiolabeled metabolites to generate an arterial input function.[10]
-
-
Data Analysis:
-
Reconstruct PET images and co-register them with the anatomical MRI.
-
Define regions of interest (ROIs) on the MRI.
-
Calculate PET outcome measures such as SUV (e.g., from 60-90 minutes post-injection) and SUVR (normalizing to a pseudo-reference region).[2][11]
-
Process pCASL data to generate quantitative CBF maps.
-
Perform statistical analysis to correlate regional [11C]this compound uptake with CBF values, including TSPO genotype as a covariate.[2]
-
Visualizations
Caption: Experimental logic demonstrating that both observational human studies and experimental non-human primate studies conclude that CBF does not significantly impact [11C]this compound uptake.
Caption: A typical experimental workflow for simultaneously assessing [11C]this compound uptake and cerebral blood flow using a hybrid PET/MRI system.
References
- 1. researchgate.net [researchgate.net]
- 2. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.harvard.edu [scholar.harvard.edu]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 7. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic modeling without accounting for the vascular component impairs the quantification of [11C]this compound brain PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [11C]this compound PET imaging is sensitive to neuroinflammation in the aged rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
troubleshooting PBR28 radiolabeling yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PBR28 radiolabeling. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides & FAQs
Low Radiochemical Yield
Question: My radiochemical yield for [¹¹C]this compound is consistently below 30%. What are the potential causes and how can I improve it?
Answer: Low radiochemical yield in [¹¹C]this compound synthesis is a common issue that can stem from several factors. A systematic troubleshooting approach is recommended.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The methylation reaction is highly sensitive to the base, temperature, and reaction time.
-
Base: The choice and amount of base are critical. While various bases can be used, 5N NaOH has been shown to provide high radiochemical yields (45-55%).[1] Ensure the base is fresh and accurately dispensed.
-
Temperature: A reaction temperature of 60°C is optimal for the alkylation with [¹¹C]MeI. Higher temperatures can lead to the formation of undesirable side products, which will lower the radiochemical yield.[1]
-
Reaction Time: A reaction time of 5 minutes is generally sufficient. Longer reaction times may not necessarily increase the yield and could contribute to product degradation.
-
-
Inefficient Trapping and/or Release of [¹¹C]Methyl Iodide: If the [¹¹C]MeI is not efficiently trapped in the reaction vessel or is not effectively released from the synthesis module, the yield will be compromised. Check the gas flow rates and ensure there are no leaks in the system.
-
Precursor Quality: The purity of the desmethyl-PBR28 precursor is crucial. Impurities can compete with the precursor for [¹¹C]MeI, leading to the formation of radiolabeled byproducts and a lower yield of the desired product. Ensure the precursor is of high purity and stored under appropriate conditions to prevent degradation.
-
Solvent Quality: The use of anhydrous DMSO is recommended. The presence of water can negatively impact the methylation reaction. Use a fresh, sealed bottle of anhydrous DMSO for each synthesis.
Question: We are experiencing low yields for our [¹⁸F]this compound synthesis. What are the key areas to investigate?
Answer: Low yields in [¹⁸F]this compound synthesis often point to issues with the fluorination reaction itself, which is a nucleophilic substitution.
Potential Causes & Solutions:
-
Inefficient [¹⁸F]Fluoride Trapping and Elution: The first step of trapping cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge and its subsequent elution is critical.
-
Cartridge Activation: Ensure the anion exchange cartridge (e.g., QMA) is properly preconditioned according to the manufacturer's protocol.
-
Elution Efficiency: The elution cocktail (typically a solution of a base like potassium carbonate and a phase transfer catalyst like Kryptofix 2.2.2. in acetonitrile/water) must be freshly prepared. Incomplete elution will directly result in a lower amount of available [¹⁸F]fluoride for the reaction.
-
-
Presence of Water: Nucleophilic fluorination reactions are highly sensitive to the presence of water. Rigorous azeotropic drying of the [¹⁸F]fluoride/Kryptofix complex is essential before adding the precursor. Any residual water will solvate the fluoride ion, reducing its nucleophilicity and consequently the radiochemical yield.
-
Precursor Quality and Amount:
-
Purity: As with the [¹¹C] precursor, the purity of the tosylate or nosylate precursor for [¹⁸F]this compound is vital.
-
Amount: Using an optimal amount of precursor is important. Too little precursor will result in unreacted [¹⁸F]fluoride, while an excess can complicate the purification process.
-
-
Reaction Temperature: The nucleophilic substitution reaction for [¹⁸F]fluorination typically requires heating. Optimize the reaction temperature as specified in your protocol. Insufficient heating will lead to an incomplete reaction, while excessive heat can cause degradation of the precursor or the product.
Poor Radiochemical Purity
Question: My HPLC analysis of the final [¹¹C]this compound product shows significant radiochemical impurities. What are the likely sources and how can I improve the purity?
Answer: Poor radiochemical purity indicates the presence of unwanted radioactive species in your final product. Identifying the source of these impurities is key to resolving the issue.
Potential Causes & Solutions:
-
Side Reactions:
-
Over-methylation: While less common, it's possible for other nucleophilic sites on the molecule to be methylated if the reaction conditions are too harsh.
-
Hydrolysis: The acetamide group on this compound could potentially be hydrolyzed, though this is more likely to be a stability issue post-synthesis.
-
Radiolysis: High starting activities of radioactivity can sometimes lead to the degradation of the product. If possible, try starting with a lower initial activity.
-
-
Impure Precursor: Impurities in the precursor can be radiolabeled alongside the desired precursor, leading to radiochemical impurities in the final product. Re-purifying the precursor or obtaining it from a different, reputable supplier may be necessary.
-
Suboptimal HPLC Purification:
-
Column Performance: The HPLC column may be degraded or overloaded. Ensure the column is properly maintained and not used beyond its recommended lifetime.
-
Mobile Phase: The composition of the mobile phase is critical for good separation. Prepare fresh mobile phase for each purification and ensure the pH is correct.
-
Fraction Collection: The timing of the fraction collection from the HPLC must be precise to isolate the product peak and exclude any earlier or later eluting impurities.
-
Question: I am observing unknown peaks in the radio-chromatogram of my [¹⁸F]this compound synthesis. How can I identify and eliminate them?
Answer: The presence of unknown radioactive peaks suggests the formation of byproducts during the labeling reaction or the presence of unreacted [¹⁸F]fluoride.
Potential Causes & Solutions:
-
Unreacted [¹⁸F]Fluoride: A large, early-eluting peak on a reverse-phase HPLC is often unreacted [¹⁸F]fluoride. This indicates an inefficient fluorination reaction. Refer to the troubleshooting section on low radiochemical yield to address this.
-
Formation of Byproducts:
-
Elimination Reactions: Depending on the leaving group and the structure of the precursor, elimination reactions can sometimes compete with the desired nucleophilic substitution, leading to the formation of an alkene byproduct.
-
Hydrolysis of the Leaving Group: The tosylate or nosylate leaving group on the precursor can be hydrolyzed to a hydroxyl group, especially if there is residual water in the reaction mixture. This hydroxyl-precursor will not be fluorinated.
-
-
Ineffective Purification:
-
Solid-Phase Extraction (SPE) Purification: If using SPE for purification, ensure that the cartridges are appropriate for separating the product from the impurities and that the washing and elution solvents are optimized.
-
HPLC Purification: As with [¹¹C]this compound, optimize the HPLC conditions to achieve baseline separation of your product from any impurities.
-
Quantitative Data Summary
Table 1: Reaction Conditions and Radiochemical Yields for [¹¹C]this compound
| Precursor Amount (mg) | Base | Solvent | Temperature (°C) | Reaction Time (min) | Radiochemical Yield (%) | Reference |
| 0.5 | 5N NaOH (1.9 µL) | Anhydrous DMSO (0.25 mL) | 60 | 5 | 45-55 | [1] |
| Not specified | Sodium Hydride | DMF | Not specified | Not specified | 70-80 (decay corrected to EOB) |
Table 2: Typical Radiochemical Purity and Synthesis Time for this compound
| Radiotracer | Radiochemical Purity (%) | Total Synthesis Time (min) | Reference |
| [¹¹C]this compound | >99 | 28-32 | [1] |
| [¹⁸F]FM-PBR28 | >95 | Not specified | [2] |
Experimental Protocols
Automated Radiosynthesis of [¹¹C]this compound
This protocol is adapted from an optimized procedure for automated synthesis modules.[1]
-
Precursor Preparation: Dissolve 0.5 mg of desmethyl-PBR28 precursor in 0.25 mL of anhydrous DMSO in a reaction vial.
-
Base Addition: Add 1.9 µL of 5N NaOH aqueous solution to the reaction vial.
-
[¹¹C]MeI Trapping: Bubble [¹¹C]MeI into the reaction vial for 5 minutes.
-
Reaction: After the complete transfer of radioactivity, seal the reaction vial and heat at 60°C for 5 minutes.
-
Quenching: Quench the reaction by adding 1.0 mL of the HPLC mobile phase.
-
Purification: Purify the reaction mixture using reverse-phase HPLC.
-
Formulation: The purified [¹¹C]this compound fraction is collected, the solvent is removed, and the final product is formulated in an appropriate solution for injection.
Radiosynthesis of [¹⁸F]FM-PBR28
This protocol describes a single-step radiolabeling procedure for a fluoromethylated this compound analog.[2]
-
[¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reactor using a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/Kryptofix 2.2.2. complex by azeotropic distillation with acetonitrile to remove all traces of water.
-
Radiolabeling Reaction: Add the triazolium triflate-PBR28 precursor to the dried [¹⁸F]fluoride complex and heat the reaction mixture.
-
Purification: Purify the crude reaction mixture by reverse-phase HPLC to isolate the [¹⁸F]FM-PBR28.
-
Formulation: The collected radioactive fraction is reformulated into a biocompatible solution for injection.
Visualizations
Caption: Troubleshooting workflow for low radiochemical yield.
Caption: Troubleshooting workflow for poor radiochemical purity.
References
dealing with high, mixed, and low affinity binders for PBR28
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on working with high, mixed, and low affinity binders for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), targeted by the radioligand PBR28.
Frequently Asked Questions (FAQs)
Q1: What determines the high, mixed, and low affinity binding status for this compound?
A1: The binding affinity of this compound and other second-generation TSPO radioligands is determined by a single nucleotide polymorphism (SNP), rs6971, in the gene encoding TSPO.[1][2][3] This polymorphism results in an amino acid substitution (Ala147Thr) that alters the ligand's binding affinity.[3] This leads to a trimodal distribution of binding affinity in the human population, classifying individuals as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[1][4][5][6] Genotyping for this polymorphism is crucial for the accurate interpretation of PET imaging data using [¹¹C]this compound.[1][3]
Q2: What are the typical Ki values for high, mixed, and low affinity this compound binders?
A2: The affinity for this compound varies significantly across the binding groups.
-
High-Affinity Binders (HABs): Typically exhibit a Ki of approximately 2.9 to 4.0 nM.[4][5]
-
Mixed-Affinity Binders (MABs): Show a two-site binding model with a high-affinity site (Ki ≈ 3.6 - 4.0 nM) and a low-affinity site (Ki ≈ 313 - 1,409 nM).[4][5]
-
Low-Affinity Binders (LABs): Have a significantly reduced affinity, with a Ki of around 188 to 237 nM.[4][5]
Q3: Can I use a standard reference region for [¹¹C]this compound PET scan analysis?
A3: No, a traditional reference region approach cannot be used for [¹¹C]this compound PET studies.[7] This is because TSPO is expressed throughout the brain, including in endothelial cells, meaning no true TSPO-free region exists to serve as a reference.[1][7] Accurate quantification requires an arterial input function to determine the total distribution volume (VT).[1][7]
Q4: How does the binding of other TSPO ligands vary between HABs and LABs?
A4: The difference in binding affinity between HABs and LABs varies for different TSPO ligands. For this compound, the difference is approximately 50-fold.[4][6] For other ligands like PBR06, it's about 17-fold, and for DAA1106, DPA713, and PBR111, it is around 4-fold.[4][6] The first-generation ligand, [¹¹C]PK11195, does not show this significant variation in binding affinity between the different genotypes.[5]
Troubleshooting Guides
Issue 1: High non-specific binding in my in vitro radioligand binding assay.
-
Question: I am observing a high background signal in my [³H]this compound binding assay, making it difficult to determine specific binding. What could be the cause and how can I fix it?
-
Answer: High non-specific binding can obscure your results. Here are several potential causes and solutions:
-
Inadequate Washing: Insufficient washing of the filters after incubation can leave unbound radioligand, contributing to high background.
-
Solution: Ensure you are washing the filters multiple times (e.g., twice for 60 seconds each) with ice-cold wash buffer immediately after filtration.[5]
-
-
Radioligand Concentration Too High: Using an excessively high concentration of the radioligand can lead to binding to non-target sites.
-
Solution: Optimize the radioligand concentration. For autoradiography, 0.5 nM [³H]this compound has been used successfully.[5] Perform saturation binding experiments to determine the optimal concentration for your assay.
-
-
Filter Binding: The radioligand may be binding to the filter itself.
-
Solution: Pre-soak the filters in a solution like 0.3% polyethyleneimine (PEI) to block non-specific binding sites on the filter material.[8]
-
-
Lipophilicity of the Ligand: this compound and other TSPO ligands can be lipophilic, leading them to associate with cell membranes non-specifically.
-
Solution: Including a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) or a protein like Bovine Serum Albumin (BSA) (e.g., 1%) in your assay buffer can help reduce hydrophobic-mediated non-specific binding.[9]
-
-
Issue 2: Inconsistent results between subjects in a [¹¹C]this compound PET study.
-
Question: I am seeing large inter-individual variability in [¹¹C]this compound binding in my human PET study, even within my control group. What could be the reason?
-
Answer: This is a well-documented phenomenon for second-generation TSPO ligands like this compound.
-
TSPO Polymorphism (rs6971): The primary reason for this variability is the TSPO genotype, which classifies subjects as high, mixed, or low affinity binders.[1][3]
-
Solution: It is mandatory to genotype all subjects for the rs6971 polymorphism.[1] Low-affinity binders are often excluded from analysis because their specific binding signal is too low to be reliably quantified.[1] For analysis, you can either stratify your subjects by genotype (HABs vs. MABs) or apply a statistical correction to account for the affinity status.[2]
-
-
Plasma Protein Binding: Variability in the free fraction of the tracer in plasma can also contribute to inter-subject variability.[1]
-
Solution: Measure the free fraction of [¹¹C]this compound in plasma for each subject and use this to correct the total distribution volume (VT).[1]
-
-
Issue 3: My competitive binding assay curve does not fit a single-site model.
-
Question: When I perform a competition assay with unlabeled this compound against a radioligand in human brain tissue, the data consistently fits a two-site model. Is this expected?
-
Answer: Yes, this is expected if the tissue is from a mixed-affinity binder (MAB).
-
Mixed-Affinity Binders (MABs): These individuals express both high-affinity and low-affinity TSPO sites in approximately equal proportions.[1][4]
-
Solution: Your data analysis should incorporate a two-site binding model. This will allow you to determine the Ki for both the high and low affinity sites, as well as the relative proportion of each. For example, in MABs, this compound has shown affinities of approximately 4.0 nM for the high-affinity site and 313 nM for the low-affinity site.[5]
-
-
Quantitative Data on this compound and Other TSPO Binders
The binding affinities (Ki in nM) of this compound and other common TSPO ligands vary significantly depending on the subject's genotype.
| Ligand | High-Affinity Binders (HABs) Ki (nM) | Low-Affinity Binders (LABs) Ki (nM) | Fold Difference (LABs/HABs) | Reference |
| This compound | ~2.9 - 4.0 | ~188 - 237 | ~50x | [4][5][6] |
| PBR06 | ~8.6 | ~149 | ~17x | [4][6] |
| PBR111 | ~15.6 | ~61.8 | ~4x | [4][6] |
| DPA713 | Not specified | Not specified | ~4x | [4][6] |
| DAA1106 | Not specified | Not specified | ~4x | [4][6] |
| PK11195 | ~26.4 | ~22.3 | ~1x | [5] |
For Mixed-Affinity Binders (MABs), this compound shows binding to two sites with affinities similar to those of HABs and LABs respectively.[4][5]
Detailed Experimental Protocols
Protocol: In Vitro Competitive Radioligand Binding Assay for this compound
This protocol describes a method to determine the binding affinity (Ki) of a test compound for TSPO by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]PK11195) in human brain homogenates.
1. Materials and Reagents:
-
Tissue: Frozen human brain tissue (e.g., cortical gray matter).
-
Radioligand: [³H]PK11195.
-
Competitor: Unlabeled this compound (or other test compound).
-
Buffers:
-
Equipment:
-
Homogenizer
-
Centrifuge
-
96-well plates
-
Cell harvester with GF/C filters (pre-soaked in 0.3% PEI)[8]
-
Scintillation counter
-
Scintillation fluid
-
2. Membrane Preparation:
-
Thaw frozen brain tissue on ice.
-
Homogenize the tissue in 20 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.[8]
-
Discard the supernatant, resuspend the pellet in fresh assay buffer, and centrifuge again.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 250 µg/mL.[5] Determine protein concentration using a standard method (e.g., BCA assay).
3. Assay Procedure:
-
Set up a 96-well plate with the following in triplicate for each condition:
-
Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL [³H]PK11195.
-
Non-specific Binding (NSB): 150 µL membrane preparation + 50 µL high concentration of unlabeled ligand (e.g., 10 µM PK11195) + 50 µL [³H]PK11195.[5]
-
Competition: 150 µL membrane preparation + 50 µL of competitor (e.g., this compound at 10-12 different concentrations) + 50 µL [³H]PK11195.
-
-
The final concentration of [³H]PK11195 should be close to its Kd (e.g., 4 nM).[5]
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.[5]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filters using the cell harvester.
-
Wash the filters rapidly with 4 washes of ice-cold wash buffer.[8]
-
Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the total binding and competition counts.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data using a non-linear regression model (e.g., one-site or two-site fit in software like GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
- 1. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 2. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Motion Artifacts in PBR28 Brain PET Scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize motion artifacts in [11C]PBR28 brain PET scans.
Frequently Asked Questions (FAQs)
Q1: What are motion artifacts and how do they affect my this compound brain PET scans?
A1: Motion artifacts are blurring and distortions in PET images caused by patient head movement during the scan.[1] For this compound PET imaging, which targets the 18 kDa translocator protein (TSPO) to quantify neuroinflammation, even small movements of a few millimeters can lead to significant degradation of image quality.[2] This can result in inaccurate quantification of tracer uptake, potentially masking or mimicking pathological changes.[3]
Q2: What are the primary strategies to minimize motion artifacts in brain PET imaging?
A2: There are three main strategies to address head motion in PET scans:
-
Head Restraint: Using head holders or thermoplastic masks to physically minimize movement. While helpful, this method does not eliminate involuntary motion.
-
Data-Driven Motion Correction: This involves retrospectively correcting for motion using the PET data itself. A common technique is frame-based realignment, where the total scan time is divided into shorter frames, which are then aligned to a reference frame.[2][4]
-
Hardware-Based Motion Tracking: This uses external devices, such as optical or infrared cameras, to track the patient's head position in real-time. This information is then used to correct the PET data, either by realigning reconstructed frames or by adjusting the raw list-mode data on an event-by-event basis.[5][6]
Q3: Which motion correction strategy is most effective?
A3: Hardware-based motion tracking, particularly when combined with event-by-event list-mode reconstruction, is generally considered the most accurate method as it can correct for motion that occurs within a single frame (intra-frame motion).[5] Frame-based methods are effective for correcting motion between frames (inter-frame motion) but cannot account for movement during a frame's acquisition.[7]
Q4: When should I use a frame-based motion correction approach?
A4: Frame-based motion correction is a valuable technique when a hardware-based motion tracking system is not available. It is particularly useful for dynamic scans where the data is already being divided into multiple frames for kinetic modeling. To improve the accuracy of frame-based methods, it is recommended to use very short frame durations (e.g., 5 seconds) and to perform image registration on non-attenuation-corrected images, as they provide a better signal from the scalp for alignment.[2]
Q5: What is list-mode data acquisition and how does it help with motion correction?
A5: List-mode data acquisition records each detected positron annihilation event individually with its precise time and location information. This allows for highly flexible data processing, including event-by-event motion correction.[8] If a motion tracking system is used, the positional information for each event can be adjusted before image reconstruction, effectively eliminating motion artifacts.[9]
Q6: Can motion artifacts be addressed if they are only detected after the scan is complete?
A6: Yes, data-driven methods are designed for this purpose. If significant motion is observed in the reconstructed images, you can retrospectively divide the list-mode data into shorter frames and perform frame-to-frame realignment.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Blurry PET images despite using a head holder. | Involuntary patient motion (e.g., coughing, swallowing, gradual settling). | 1. Implement a frame-based motion correction protocol. Divide the scan data into short frames (e.g., 30-60 seconds) and realign them. 2. For future scans with the same subject, consider using a hardware-based motion tracking system if available. |
| Misalignment between PET and anatomical (MR/CT) images. | Patient movement between the anatomical and PET scans. | 1. Perform a rigid co-registration of the motion-corrected PET image to the anatomical image. 2. Ensure the patient remains in the same position for both scans if acquired sequentially. |
| Inaccurate quantification of this compound uptake in specific brain regions. | Uncorrected motion leading to partial volume effects (spill-over of signal between adjacent regions). | 1. Apply a reliable motion correction technique (preferably hardware-based with list-mode correction). 2. Visually inspect the motion-corrected images to ensure proper alignment of brain structures over time. |
| Frame-based realignment fails or produces poor results. | Low counts in short frames, leading to noisy images that are difficult for registration algorithms to align. | 1. Use non-attenuation-corrected images for registration, as they have a higher signal-to-noise ratio in the scalp, which aids alignment.[4] 2. Apply a gentle spatial filter (e.g., a Gaussian filter) to the frames before registration to reduce noise.[2] |
Quantitative Comparison of Motion Correction Techniques
The following table summarizes the performance of different motion correction strategies based on published data.
| Motion Correction Technique | Key Performance Metric | Reported Accuracy/Improvement | Reference |
| Frame-Based (Data-Driven) | Spatial Accuracy (for known motion) | 0.2 mm (average) for 5-second frames | [2] |
| Frame-Based (Data-Driven) | Regional SUVR Change | ~4% mean relative change after correction | [3] |
| Event-by-Event (Hardware-Based) | Contrast Recovery (vs. static phantom) | Within 3% of static scan | [5] |
| Frame-Based (Hardware-Based) | Contrast Recovery (vs. static phantom) | ~25% reduction in contrast from static scan | [5] |
Experimental Protocols
Protocol 1: Frame-Based Motion Correction
This protocol describes a data-driven approach to correct for head motion using the acquired PET data.
-
Data Acquisition: Acquire this compound PET data in list-mode format.
-
Framing: Divide the list-mode data into a series of short-duration frames (e.g., 5-60 seconds).
-
Initial Reconstruction: Reconstruct each frame without attenuation correction. Non-attenuation-corrected images often provide better registration accuracy.[4]
-
Reference Frame Selection: Choose a reference frame, typically one of the early frames where the patient is most likely to have been still.
-
Image Registration: Co-register each subsequent frame to the reference frame using a rigid transformation (3 translations and 3 rotations).
-
Transformation Application: Apply the calculated transformation parameters to the corresponding frames of the attenuation-corrected PET data.
-
Final Image Creation: Sum the realigned, attenuation-corrected frames to create a single motion-corrected image.
Protocol 2: List-Mode Motion Correction with a Tracking System
This protocol outlines the steps for motion correction when using a hardware-based motion tracking system.
-
System Setup: Calibrate the motion tracking system with the PET scanner's coordinate system.
-
Marker Placement: If using a marker-based system, securely attach the marker to the patient's head.
-
Simultaneous Acquisition: Acquire PET data in list-mode while simultaneously recording the head's position and orientation with the tracking system.
-
Data Integration: For each PET event, use the corresponding motion tracking data to calculate the necessary transformation to a common reference position (e.g., the position at the start of the scan).
-
Event-by-Event Correction: Before image reconstruction, apply the calculated transformation to the coordinates of each line of response (LOR) in the list-mode data.[6]
-
Image Reconstruction: Reconstruct a single, motion-corrected image from the transformed list-mode data using an appropriate algorithm (e.g., OSEM).[7]
Visualizations
Caption: Workflow for PET data acquisition and motion correction.
Caption: Decision tree for selecting a motion correction strategy.
References
- 1. youtube.com [youtube.com]
- 2. Improved frame-based estimation of head motion in PET brain imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 4. Off-line motion correction methods for multi-frame PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of frame-based and event-by-event motion correction methods for awake monkey brain PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hug.ch [hug.ch]
- 7. Effects of List-Mode-Based Intraframe Motion Correction in Dynamic Brain PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. Direct 4-D PET List Mode Parametric Reconstruction With a Novel EM Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in [¹¹C]PBR28 SUVR Measurements
Welcome to the technical support center for [¹¹C]PBR28 positron emission tomography (PET) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and addressing variability in Standardized Uptake Value Ratio (SUVR) measurements for the translocator protein (TSPO) radioligand [¹¹C]this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in [¹¹C]this compound SUVR measurements?
A1: Variability in [¹¹C]this compound SUVR measurements can arise from several factors, which can be broadly categorized as biological, technical, and methodological.
-
Biological Factors:
-
TSPO Genotype: A single nucleotide polymorphism (rs6971) in the TSPO gene leads to different binding affinities for [¹¹C]this compound. Individuals are classified as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[1][2] This genetic variation is a major source of inter-individual variability in SUVR values.[1][3]
-
Inter-individual physiological differences: Factors such as age, sex, and body mass index (BMI) can also contribute to variability.
-
Disease Pathology: The underlying pathology being studied can introduce variability, particularly if it affects global inflammation or blood-brain barrier integrity.
-
-
Technical Factors:
-
PET Scanner Differences: Variations in scanner hardware and calibration can lead to systematic differences in measurements.
-
Image Acquisition Parameters: Inconsistent acquisition protocols, such as scan duration and timing post-injection, can introduce variability.
-
Image Reconstruction Methods: The choice of reconstruction algorithm and its parameters (e.g., attenuation and scatter correction) can impact the final SUVR values.[4][5]
-
-
Methodological Factors:
-
Reference Region Selection: Since there is no true "-free" reference region in the brain for TSPO, the choice of a pseudo-reference region (e.g., whole brain, cerebellum, or occipital cortex) for SUVR calculation significantly impacts the results.[6]
-
Data Analysis Pipeline: Differences in software, region of interest (ROI) definition, and partial volume correction methods contribute to variability.
-
Kinetic Modeling vs. SUVR: SUVR is a simplified, semi-quantitative approach. While convenient, it may not always correlate perfectly with the more quantitative but complex kinetic modeling approaches that yield the total distribution volume (VT).[7][8][9]
-
Q2: How does the rs6971 TSPO genotype affect [¹¹C]this compound SUVR and how should I handle it in my study?
A2: The rs6971 polymorphism results in different binding affinities for [¹¹C]this compound. High-affinity binders (HABs, genotype CC) show the highest uptake, followed by mixed-affinity binders (MABs, genotype CT), who have approximately 30% lower SUV values.[1][2][3] Low-affinity binders (LABs, genotype TT) show very low and often unreliable signal.
Recommendation: It is highly recommended to perform TSPO genotyping for all subjects prior to PET imaging.
-
Exclusion of LABs: Due to their low signal, LAB subjects are often excluded from analysis.
-
Genotype as a Covariate: In statistical analyses, the TSPO genotype (HAB vs. MAB) should be included as a covariate to account for its influence on SUVR values.[10]
-
Stratified Analysis: Alternatively, you can perform separate analyses for HAB and MAB groups.
Q3: What is a pseudo-reference region and which one should I choose for my [¹¹C]this compound study?
A3: A pseudo-reference region is a brain area used to normalize the radioactivity in target regions of interest when calculating SUVR. This is necessary for [¹¹C]this compound because, unlike some other PET tracers, there is no region in the brain completely devoid of TSPO. The choice of pseudo-reference region can significantly affect the results.
Commonly used pseudo-reference regions include:
-
Whole Brain: Often used to reduce between-subject variability and improve the detection of focal inflammatory changes.[6]
-
Cerebellum: A frequently used region, although some studies suggest it may not be optimal for all conditions.[6]
-
Occipital Cortex: Some research indicates that the occipital cortex may be a suitable pseudo-reference region, leading to an increased ability to detect group differences in certain conditions.[6]
Recommendation: The choice of pseudo-reference region should be justified based on the specific research question and the known or expected pattern of neuroinflammation in the disease being studied. It is crucial to ensure that the chosen pseudo-reference region is not significantly affected by the pathology. Some studies suggest that using the occipital cortex or whole brain may provide better sensitivity to detect group differences compared to the cerebellum.[6]
Q4: When should I consider using full kinetic modeling (VT) instead of SUVR?
A4: While SUVR is a practical and widely used method, full kinetic modeling to determine the total distribution volume (VT) is considered the gold standard for quantifying [¹¹C]this compound binding.[7][8]
Consider using VT when:
-
A more accurate and quantitative measure is required: VT is a more direct measure of tracer binding and is less susceptible to some of the confounding factors that can affect SUVR.
-
Arterial blood sampling is feasible: Full kinetic modeling typically requires an arterial input function, which involves invasive arterial cannulation.
-
The relationship between SUVR and VT is questionable: In some cases, the correlation between SUVR and VT can be variable across subjects and studies, making SUVR a less reliable outcome measure.[7][8]
Troubleshooting Guides
Issue 1: High inter-subject variability in SUVR values within the same group.
| Possible Cause | Troubleshooting Steps |
| Undetermined TSPO Genotype | 1. Perform TSPO genotyping (rs6971) for all subjects. 2. Include genotype as a covariate in your statistical analysis or stratify your groups. 3. Exclude low-affinity binders (LABs) from the analysis. |
| Inconsistent Image Acquisition | 1. Ensure a standardized PET imaging protocol is used for all subjects. 2. Verify that the scan duration and the time window for SUVR calculation (e.g., 60-90 minutes post-injection) are consistent.[11][12] |
| Variable Partial Volume Effects | 1. Implement partial volume correction (PVC) in your image analysis pipeline, especially when analyzing small brain regions. |
| Physiological Variability | 1. Record and consider potential confounding factors such as age, sex, and BMI in your analysis. |
Issue 2: Poor correlation between SUVR and the expected biological effect.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Pseudo-reference Region | 1. Evaluate if the chosen pseudo-reference region is affected by the disease process. 2. Test alternative pseudo-reference regions (e.g., whole brain, occipital cortex) to assess the robustness of your findings.[6] |
| SUVR may not be a valid surrogate for VT in your study | 1. If arterial data is available, perform kinetic modeling to calculate VT and compare it with your SUVR results. 2. Acknowledge the potential limitations of SUVR in your interpretation of the data. |
| Low Statistical Power | 1. High variability can mask true biological effects. The use of ratio-based metrics like SUVR can sometimes reduce variance and improve statistical power.[6] 2. Consider increasing your sample size for future studies. |
Quantitative Data Summary
Table 1: Impact of rs6971 TSPO Genotype on [¹¹C]this compound SUV
| Genotype | Binding Affinity | Approximate SUV Reduction Compared to HAB |
| CC | High-Affinity Binder (HAB) | - |
| CT | Mixed-Affinity Binder (MAB) | ~30% |
| TT | Low-Affinity Binder (LAB) | Significant reduction, often excluded |
| Data synthesized from multiple sources indicating a consistent effect of genotype on tracer uptake.[1][2][3] |
Table 2: Comparison of Quantification Methods for [¹¹C]this compound
| Method | Description | Pros | Cons |
| SUVR | Ratio of tracer uptake in a target region to a pseudo-reference region. | Non-invasive (no arterial sampling), simple to calculate, may reduce inter-subject variability. | Semi-quantitative, dependent on the choice of pseudo-reference region, may not always correlate well with VT.[7][8] |
| VT (Kinetic Modeling) | Total distribution volume, a fully quantitative measure of tracer binding. | Gold standard, provides a more direct and accurate measure of binding.[7][8] | Requires invasive arterial blood sampling, more complex data analysis. |
Experimental Protocols
Generalized Protocol for [¹¹C]this compound PET Imaging and SUVR Calculation
This protocol represents a generalized workflow based on common practices in the field. Specific parameters may need to be optimized for individual studies and scanner types.
-
Subject Preparation and Genotyping:
-
Obtain informed consent.
-
Collect a blood or saliva sample for TSPO rs6971 genotyping.
-
Subjects should fast for a recommended period before the scan.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [¹¹C]this compound intravenously. The injected dose should be recorded.
-
-
PET Image Acquisition:
-
MR Image Acquisition:
-
Acquire a high-resolution anatomical MRI (e.g., T1-weighted) for co-registration and anatomical delineation of brain regions.
-
-
Image Reconstruction:
-
Reconstruct PET data using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and random coincidences.[11]
-
-
Image Pre-processing:
-
Co-register the PET images to the subject's MRI.
-
Perform partial volume correction if necessary.
-
-
SUVR Calculation:
-
Define regions of interest (ROIs) on the co-registered MRI.
-
Calculate the average radioactivity concentration in each ROI from the PET data over a specified time window (e.g., 60-90 minutes post-injection).[11][12]
-
Calculate the SUV for each ROI using the formula: SUV = (Radioactivity concentration in ROI (Bq/mL)) / (Injected dose (Bq) / Body weight (g))
-
Calculate the SUVR by dividing the SUV of the target ROI by the SUV of the chosen pseudo-reference region (e.g., whole brain).
-
Visualizations
Caption: Generalized experimental workflow for a [¹¹C]this compound PET study.
Caption: Decision-making workflow for troubleshooting high SUVR variability.
Caption: Impact of the rs6971 TSPO genotype on [¹¹C]this compound binding and SUVR.
References
- 1. Influence of TSPO genotype on 11C-PBR28 standardized uptake values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of TSPO Genotype on 11C-PBR28 Standardized Uptake Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parametric mapping using spectral analysis for 11C-PBR28 PET reveals neuroinflammation in mild cognitive impairment subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudoreference Regions for Glial Imaging with 11C-PBR28: Investigation in 2 Clinical Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Standardized Uptake Values with Volume of Distribution for Quantitation of [11C]this compound Brain Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of standardized uptake values with volume of distribution for quantitation of [(11)C]this compound brain uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positron Emission Tomography studies with [11C]this compound in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
Technical Support Center: Improving the Reliability of PBR28 PET Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reliability of their [11C]PBR28 PET quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing [11C]this compound binding and quantification?
A1: The single nucleotide polymorphism (SNP) rs6971 in the gene encoding the 18 kDa translocator protein (TSPO) is the most critical factor. This polymorphism leads to three distinct binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs)[1][2]. Individuals with the LAB phenotype show minimal specific binding of [11C]this compound, making reliable quantification in this group challenging[2]. Therefore, genotyping subjects for rs6971 prior to PET studies is essential for accurate data interpretation and grouping.
Q2: Why is there such high inter-subject variability in [11C]this compound PET data, even within the same genotype group?
A2: High inter-subject variability in the total distribution volume (VT) is a known challenge. Even after accounting for the TSPO genotype, significant variability remains. One potential cause is the variable plasma protein binding of the tracer[2]. Other contributing factors can include age, BMI, and sex[2].
Q3: Is arterial blood sampling necessary for [11C]this compound PET quantification?
A3: Yes, for accurate quantitative analysis, arterial blood sampling to obtain a metabolite-corrected arterial input function is considered the gold standard. This is because TSPO is expressed throughout the brain, meaning there is no true "reference region" devoid of the protein that can be used for simpler quantification methods[3][4].
Q4: What is the typical test-retest variability for [11C]this compound VT?
A4: The mean absolute variability in VT in the grey matter has been reported to be around 18.3 ± 12.7% for scans conducted on the same day[2]. Variability can be influenced by the time of day the scan is performed, with afternoon scans sometimes showing higher uptake values[2]. Performing scans at the same time of day for test-retest studies is recommended to minimize this source of variability.
Q5: Can changes in cerebral blood flow affect [11C]this compound quantification?
A5: Studies have shown that alterations in cerebral perfusion do not significantly influence the outcome measures of [11C]this compound PET, including late-scan standardized uptake value (SUV)[2].
Troubleshooting Guide
Issue 1: High Variability in Test-Retest Scans
-
Question: My test-retest [11C]this compound PET scans are showing high variability. What could be the cause and how can I mitigate it?
-
Answer:
-
Time of Day: Diurnal changes can affect TSPO binding. Ensure that test and retest scans are performed at the same time of day to minimize this variability[2].
-
Patient State: Factors such as caffeine intake or recent meals could potentially influence physiological parameters. Standardize patient conditions prior to each scan.
-
Data Analysis: Ensure that the same data analysis pipeline, including region of interest (ROI) definition and kinetic modeling approach, is used for both scans. Even small variations in ROI placement can introduce variability.
-
Scan Duration: While a 90-minute dynamic scan is typical, studies have shown that reducing the analysis time to 63 minutes does not significantly increase variability and may help by minimizing the contribution of radioligand metabolites[2].
-
Issue 2: Difficulty in Choosing the Right Kinetic Model
-
Question: I am unsure whether to use a standard two-tissue compartmental model (2TCM) or a model that accounts for vascular binding (2TCM-1K). Which is more appropriate for [11C]this compound?
-
Answer:
-
The 2TCM-1K model, which includes a component for the binding of the tracer to TSPO in the endothelium of blood vessels, has been shown to provide a statistically superior fit for [11C]this compound data compared to the standard 2TCM[5][6].
-
Failing to account for the vascular component can lead to an overestimation of the total distribution volume (VT)[7]. VT estimates from 2TCM-1K are typically about one-third of those from a conventional 2TCM analysis[2].
-
Simulations suggest that the 2TCM-1K model may provide VT values that are more sensitive to true changes in microglial TSPO binding[2].
-
Issue 3: Low or No Specific Binding Signal Detected
-
Question: Some of my subjects show very low or no discernible specific binding of [11C]this compound. Is this a technical failure?
-
Answer:
-
This is most likely due to the subject's TSPO genotype. Individuals who are homozygous for the T allele of the rs6971 SNP are low-affinity binders (LABs) and exhibit very low binding of [11C]this compound[2].
-
It is highly recommended to perform genotyping for all subjects prior to their inclusion in a [11C]this compound PET study to exclude LABs, as their data cannot be reliably quantified[2].
-
Issue 4: Uncertainty in Nondisplaceable Binding (VND)
-
Question: How can I account for the nondisplaceable binding component in my analysis, given that there is no true reference region?
-
Answer:
-
The nondisplaceable binding (VND) can be a confounding factor in [11C]this compound studies[1].
-
One approach is to use a pharmacological blocking study, where a second scan is performed after administration of a high-affinity TSPO ligand (like XBD173) to displace the specific binding of [11C]this compound. The VND can then be estimated using an occupancy plot[4].
-
A more recent method that does not require a blocking study is the Simultaneous Estimation of VND (SIME). SIME assumes that VND is constant across the brain and estimates a global value by fitting a constrained 2TCM to multiple brain regions simultaneously[1]. This method has been shown to provide accurate and reliable estimates of VND and the specific distribution volume (VS)[1].
-
Quantitative Data Summary
Table 1: Impact of TSPO Genotype (rs6971) on [11C]this compound Binding
| Genotype | Binding Affinity | Effect on VT |
| C/C | High-Affinity Binder (HAB) | ~40% higher than MABs[2] |
| C/T | Mixed-Affinity Binder (MAB) | Reference group |
| T/T | Low-Affinity Binder (LAB) | Binding is too low for reliable quantification[2] |
Table 2: Comparison of Kinetic Models for [11C]this compound Quantification
| Model | Key Feature | Impact on VT | Recommendation |
| 2TCM | Standard two-tissue compartmental model. | Tends to overestimate VT due to not accounting for vascular binding[7]. | Less accurate for [11C]this compound. |
| 2TCM-1K | Includes a component for tracer binding to endothelial TSPO. | Provides VT estimates that are approximately one-third of those from 2TCM[2]. | Recommended for more accurate quantification as it better describes the data and is more sensitive to microglial TSPO binding[2]. |
Detailed Experimental Protocols
Protocol 1: Arterial Blood Sampling and Metabolite Analysis
-
Catheterization: Prior to the PET scan, insert a catheter into a radial artery for blood sampling.
-
Blood Sampling Schedule:
-
Collect manual blood samples at 5, 10, 20, 30, 50, 70, and 90 minutes post-injection of [11C]this compound.
-
For a more detailed input function, an automated blood sampling system can be used for the first 10-15 minutes, with manual samples for calibration.
-
-
Sample Processing:
-
Immediately centrifuge each blood sample to separate plasma.
-
Measure the total radioactivity in a portion of the plasma.
-
-
Metabolite Analysis (HPLC):
-
Analyze a portion of the plasma from each time point using high-performance liquid chromatography (HPLC) to separate the parent radiotracer ([11C]this compound) from its radioactive metabolites.
-
The fraction of radioactivity corresponding to the parent compound is then used to generate a metabolite-corrected arterial input function.
-
Protocol 2: [11C]this compound PET Image Acquisition
-
Patient Preparation: Patients should be comfortably positioned in the PET scanner. A head-holder should be used to minimize motion.
-
Transmission Scan: Perform a transmission scan for attenuation correction.
-
Radiotracer Injection: Administer a bolus injection of [11C]this compound (typically around 370 MBq).
-
Dynamic PET Scan: Start a dynamic PET scan immediately upon injection and acquire data for 90 minutes.
-
Frame Timings: A typical framing scheme is: 8 x 15s, 3 x 1 min, 5 x 2 min, 5 x 5 min, 5 x 10 min.
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction), including corrections for attenuation, scatter, and random coincidences.
Protocol 3: Image Processing Workflow
-
Motion Correction: Realign all dynamic PET frames to a single reference frame to correct for subject motion during the scan.
-
Co-registration: Co-register the motion-corrected PET images to the subject's anatomical MRI scan (e.g., a T1-weighted image). This allows for accurate anatomical delineation of regions of interest.
-
Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI. These can be based on anatomical atlases or drawn manually.
-
Time-Activity Curve (TAC) Generation: For each ROI, extract the average radioactivity concentration for each time frame to generate time-activity curves. These TACs, along with the metabolite-corrected arterial input function, are the inputs for kinetic modeling.
Visualizations
Caption: Impact of TSPO rs6971 polymorphism on this compound binding affinity.
Caption: Workflow for reliable [11C]this compound PET quantification.
Caption: Comparison of 2TCM and 2TCM-1K kinetic models.
References
- 1. Kinetic modeling without accounting for the vascular component impairs the quantification of [11C]this compound brain PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A graphical method to compare the in vivo binding potential of PET radioligands in the absence of a reference region: application to [11C]this compound and [18F]PBR111 for TSPO imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. Nondisplaceable Binding Is a Potential Confounding Factor in 11C-PBR28 Translocator Protein PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Accuracy and reliability of [11C]this compound specific binding estimated without the use of a reference region - PubMed [pubmed.ncbi.nlm.nih.gov]
solutions for PBR28 data normalization across different centers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during PBR28 PET imaging experiments, with a focus on data normalization across different centers.
Frequently Asked Questions (FAQs)
Q1: What is the most significant source of inter-individual variability in this compound PET signal?
A1: The single most significant source of inter-individual variability is a single nucleotide polymorphism (rs6971) in the gene encoding the 18-kDa translocator protein (TSPO).[1][2][3][4][5] This polymorphism leads to three distinct genetic groups with different binding affinities for this compound:
-
High-Affinity Binders (HABs)
-
Mixed-Affinity Binders (MABs)
-
Low-Affinity Binders (LABs) [5]
The binding affinity can vary significantly between these groups, with MABs showing approximately 1.5-fold lower total volume of distribution (VT) than HABs.[3] It is crucial to genotype all subjects prior to PET imaging to correctly interpret the results, as LABs may show little to no specific binding.[5]
Q2: How does the TSPO genotype affect quantitative analysis of this compound PET data?
A2: The TSPO genotype has a profound impact on the quantification of this compound binding. The total volume of distribution (VT), a measure of radioligand uptake, is significantly higher in high-affinity binders (HABs) compared to mixed-affinity binders (MABs).[3] Standardized Uptake Value (SUV) measurements are also sensitive to these differences, with HABs showing a roughly 30% higher SUV than MABs.[2] Therefore, it is essential to account for genotype in statistical analyses, for example, by including it as a covariate.[1]
Q3: What are the common methods for quantifying this compound binding, and what are their considerations?
A3: The two primary methods for quantifying this compound binding are:
-
Total Volume of Distribution (VT): This is a quantitative measure derived from dynamic PET data and an arterial input function. It is considered a more accurate measure of tracer uptake.
-
Standardized Uptake Value (SUV): This is a simpler, semi-quantitative measure that normalizes the radioactivity concentration by the injected dose and body weight. While easier to implement, it can be influenced by more physiological variables.
For multi-center studies, it is critical to standardize the quantification method across all sites to ensure data comparability.
Q4: Can factors other than genotype influence this compound binding?
A4: Yes, other biological factors can contribute to the variability in TSPO binding estimates. Studies have shown that age, Body Mass Index (BMI), and sex can be confounding factors.[6] For instance, one multi-center study found a positive correlation between age and VT in males, and a negative correlation between BMI and VT in all subjects.[6] These variables should be recorded and considered in the analysis of multi-center this compound data.
Troubleshooting Guides
Issue 1: High variability in this compound data across different centers, even after accounting for genotype.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Differences in PET/CT Scanners | - Phantom Scans: Perform regular phantom scans on all scanners to ensure they are properly calibrated and cross-calibrated. - Harmonization Protocols: Implement standardized data acquisition protocols, including reconstruction parameters, across all centers. |
| Protocol Deviations | - Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for patient preparation, radiotracer administration, and scan acquisition at all sites. - Staff Training: Ensure all technical staff across centers are thoroughly trained on the SOPs. |
| Data Analysis Differences | - Centralized Analysis: Whenever possible, analyze all data at a central location using the same software and analysis pipeline. - Standardized Regions of Interest (ROIs): Use a standardized set of ROIs and a consistent method for their delineation across all subjects and centers. |
| Biological Variability | - Record Confounders: Systematically record potential biological confounders such as age, sex, and BMI for all subjects.[6] - Statistical Correction: Include these variables as covariates in the statistical model to account for their influence on this compound binding. |
Issue 2: Unexpectedly low this compound binding signal in some subjects.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Subject is a Low-Affinity Binder (LAB) | - Genotyping: Confirm the subject's TSPO genotype. LABs have significantly reduced binding affinity for this compound, and their data may not be quantifiable.[5] |
| Issues with Radiotracer | - Quality Control: Verify the radiochemical purity and specific activity of the [11C]this compound tracer for each batch. |
| Technical Errors in Data Acquisition | - Injected Dose: Double-check the recorded injected dose and time of injection. - Scan Timing: Ensure the scan was initiated at the correct time post-injection as per the protocol. |
Issue 3: Presence of artifacts in the reconstructed PET images.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Patient Motion | - Head Fixation: Use appropriate head fixation devices to minimize motion during the scan. - Motion Correction: If available, apply motion correction algorithms during image reconstruction. |
| Metallic Implants (e.g., dental fillings) | - CT-based Attenuation Correction Artifacts: Be aware that metallic implants can cause streaks and artifacts on the CT scan, which can lead to over or under-correction of the PET data.[7][8][9] - Visual Inspection: Carefully inspect the CT and PET images for any artifacts originating from metallic objects. Compare attenuation-corrected and non-attenuation-corrected images to identify such artifacts.[9] |
| Respiratory Motion | - Respiratory Gating: For thoracic or abdominal imaging, consider using respiratory gating to minimize blurring and artifacts caused by breathing.[8] |
| CT Contrast Agents | - Protocol Design: If CT contrast is necessary, standardize the timing of its administration relative to the PET scan, as high concentrations can affect attenuation correction.[10] |
Experimental Protocols
Protocol 1: Subject Genotyping for TSPO (rs6971)
-
Sample Collection: Collect a whole blood sample from each subject in an EDTA tube.
-
DNA Extraction: Isolate genomic DNA from the blood sample using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
Genotyping Assay: Perform genotyping for the rs6971 polymorphism using a validated method such as TaqMan SNP Genotyping Assay or Sanger sequencing.
-
Genotype Classification: Based on the genotyping results, classify subjects into one of three groups: High-Affinity Binders (HABs; homozygous C/C), Mixed-Affinity Binders (MABs; heterozygous C/T), or Low-Affinity Binders (LABs; homozygous T/T). [Note: The specific nucleotide change may be represented differently depending on the assay, e.g., Ala147Thr].[1]
Protocol 2: Standardized this compound PET Image Acquisition
-
Patient Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
A venous catheter should be placed for radiotracer injection.
-
-
Radiotracer Administration:
-
Administer a target dose of [11C]this compound intravenously as a bolus. The exact dose should be consistent across all subjects and centers.
-
-
Image Acquisition:
-
Position the subject in the PET/CT scanner with appropriate head fixation.
-
Acquire a low-dose CT scan for attenuation correction.
-
Begin dynamic PET scanning immediately upon radiotracer injection and continue for 90-120 minutes.
-
The dynamic acquisition should be binned into a series of time frames.
-
-
Arterial Blood Sampling (for VT calculation):
-
If calculating VT, an arterial line should be placed to collect serial arterial blood samples throughout the scan to measure the parent radioligand concentration in arterial plasma.
-
-
Image Reconstruction:
-
Reconstruct the dynamic PET images using a consistent algorithm (e.g., OSEM) and apply corrections for attenuation, scatter, and random coincidences.
-
Visualizations
Caption: Influence of TSPO genotype on this compound binding affinity and PET signal.
Caption: Workflow for this compound data normalization in multi-center studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of TSPO Genotype on 11C-PBR28 Standardized Uptake Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of [11C]this compound binding potential in vivo: a first human TSPO blocking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 6. Effects of age, BMI and sex on the glial cell marker TSPO - a multicentre [11C]this compound HRRT PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artefacts of PET/CT images - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Comparison of PBR28 and [11C]-(R)-PK11195 for TSPO Imaging in Neuroinflammation Research
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, experimental protocols, and signaling pathways of two prominent TSPO radiotracers.
The 18 kDa translocator protein (TSPO), predominantly located on the outer mitochondrial membrane of activated microglia and astrocytes, has emerged as a key biomarker for neuroinflammation. Positron Emission Tomography (PET) imaging of TSPO allows for the in vivo quantification and visualization of inflammatory processes in the central nervous system. For years, [11C]-(R)-PK11195 was the gold-standard radioligand for this purpose. However, the development of second-generation tracers, such as PBR28, has offered new possibilities and challenges. This guide provides an objective comparison of these two critical tools in neuroinflammation research, supported by experimental data and detailed methodologies.
Performance and Quantitative Data Comparison
The choice between this compound and [11C]-(R)-PK11195 hinges on several key performance metrics, including binding affinity, signal-to-noise ratio, and sensitivity to genetic variation. This compound, a second-generation tracer, was developed to overcome some of the limitations of [11C]-(R)-PK11195, such as its high nonspecific binding and low brain bioavailability.[1]
Experimental data consistently demonstrates that this compound has a significantly higher binding affinity for TSPO compared to [11C]-(R)-PK11195.[1][2] However, a critical consideration for this compound is its sensitivity to a common single nucleotide polymorphism (rs6971) in the TSPO gene.[3][4][5] This polymorphism leads to three distinct binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[6] In contrast, [11C]-(R)-PK11195 binding is not significantly affected by this genetic variation.[2][6]
The improved specific-to-non-displaceable ratio (BPND), a measure of the specific binding signal, is a major advantage of this compound and other second-generation tracers over [11C]-(R)-PK11195.[7][8][9] In high-affinity binders, this compound shows a higher BPND than [11C]-(R)-PK11195, indicating a better signal-to-noise ratio.[7][8][9] Studies in a rat model of herpes encephalitis have shown that [11C]this compound is more sensitive in detecting TSPO overexpression across more brain regions compared to (R)-[11C]-PK11195.[1]
| Parameter | [11C]-(R)-PK11195 | This compound | Key Considerations |
| Binding Affinity (Ki) | ~28.3 - 29.25 nM[6][10] | High-Affinity Binders (HABs): ~2.9 - 3.4 nM[6]Low-Affinity Binders (LABs): ~188 - 237 nM[2][6] | This compound shows significantly higher affinity in HABs. |
| Genetic Influence (rs6971) | Minimal to no effect.[2][6] | Strong influence, resulting in HABs, MABs, and LABs.[4][6] | Genotyping is essential for interpreting this compound PET data. |
| Specific-to-Non-Displaceable Ratio (BPND) | ~0.8[7][8][9] | HABs: ~1.2[7][8][9] | This compound generally offers a better signal-to-noise ratio in HABs. |
| In Vivo Specific Binding | In monkey brain, ~80-fold lower than [11C]this compound.[3][11] | Significantly higher than [11C]-(R)-PK11195.[3][12][11] | This compound is more sensitive for detecting subtle changes in TSPO expression.[1] |
| Metabolism | Slower metabolism.[1] | Faster metabolism.[1] | May influence kinetic modeling approaches. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and comparable results in TSPO PET imaging. Below are summarized methodologies for in vivo PET imaging and in vitro binding assays.
In Vivo Human PET Imaging Protocol: [11C]this compound
-
Subject Preparation: Subjects should undergo genotyping for the rs6971 polymorphism to identify their binder status (HAB, MAB, or LAB). Low-affinity binders are often excluded from studies due to a low signal.
-
Radiotracer Injection: A bolus injection of [11C]this compound (typically around 300-370 MBq) is administered intravenously.
-
PET Scan Acquisition: A dynamic PET scan is acquired over 60-90 minutes.[1][3] Data is often collected in 3D mode and binned into a series of time frames.
-
Arterial Blood Sampling: For kinetic modeling, arterial blood samples are often taken throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma.
-
Image Reconstruction and Analysis: PET images are reconstructed with corrections for attenuation and scatter. Kinetic modeling (e.g., two-tissue compartment model) is applied to the dynamic data to estimate binding parameters like the total distribution volume (VT) and the specific-to-non-displaceable ratio (BPND).
In Vivo Human PET Imaging Protocol: [11C]-(R)-PK11195
-
Subject Preparation: No specific genetic screening is required.
-
Radiotracer Injection: An intravenous bolus of [11C]-(R)-PK11195 (typically up to 370 MBq) is administered.[8]
-
PET Scan Acquisition: A dynamic scan is performed for 60 minutes immediately following injection.[8]
-
Image Reconstruction and Analysis: Similar to this compound, images are reconstructed with necessary corrections. Quantification can be challenging due to the low signal-to-noise ratio.[1] Analysis often involves generating binding potential maps.
In Vitro Competition Binding Assay Protocol
-
Tissue Preparation: Brain tissue homogenates or isolated cell membranes (e.g., from leukocytes) are prepared.
-
Incubation: The prepared tissue is incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]PK11195 or [3H]this compound) and varying concentrations of the competing unlabeled ligand (this compound or PK11195).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the inhibition constant (Ki) of the competing ligand, which reflects its binding affinity.
TSPO Signaling and Experimental Workflows
TSPO is implicated in several cellular processes, making it a rich target for investigation. In the context of neuroinflammation, TSPO expression is upregulated in activated microglia. This activation can be triggered by various stimuli, such as pathogens or neuronal damage, leading to the release of pro-inflammatory mediators.
Caption: TSPO's role in microglial activation and mitochondrial functions.
The following diagram illustrates a typical experimental workflow for comparing these two radiotracers in a preclinical or clinical setting.
Caption: Workflow for comparing this compound and [11C]-(R)-PK11195 PET imaging.
Conclusion
References
- 1. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
- 3. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 4. [11C](R)-PK11195 PET imaging of microglial activation in multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11C-(R)-PK11195 PET Imaging of Microglial Activation and Response to Minocycline in Zymosan-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. 11C‐PK11195 PET–based molecular study of microglia activation in SOD1 amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. truneura.substack.com [truneura.substack.com]
- 11. [11C](R)-PK11195 positron emission tomography imaging of activated microglia in vivo in Rasmussen's encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PBR28 and Other Second-Generation TSPO Radioligands for Neuroinflammation Imaging
For Researchers, Scientists, and Drug Development Professionals
The 18-kDa translocator protein (TSPO) is a key biomarker for neuroinflammation, as its expression is significantly upregulated in activated microglia and astrocytes. Positron Emission Tomography (PET) imaging using TSPO-targeted radioligands provides a non-invasive method to visualize and quantify these inflammatory processes in the brain.[1][2][3][4] While the first-generation radioligand, --INVALID-LINK---PK11195, paved the way for TSPO imaging, its utility has been limited by a low signal-to-noise ratio and high non-specific binding.[5][6] This has spurred the development of second-generation radioligands, including the widely studied [¹¹C]PBR28, which offer improved imaging characteristics.[5][7]
This guide provides an objective comparison of [¹¹C]this compound with other prominent second-generation TSPO radioligands, focusing on their performance based on experimental data.
Quantitative Comparison of Second-Generation TSPO Radioligands
The selection of an appropriate radioligand is critical for the successful imaging and quantification of TSPO. Key performance indicators include binding affinity (Ki), in vivo binding potential (BPND), and metabolic stability. The following table summarizes these quantitative parameters for this compound and other notable second-generation TSPO radioligands.
| Radioligand | Radionuclide | Binding Affinity (Ki) (nM) | Binding Potential (BPND) in High-Affinity Binders (HABs) | Key Characteristics |
| [¹¹C]this compound | ¹¹C | 0.68 - 2.5[8] | 1.2[9][10] | High affinity and improved signal-to-noise ratio over first-generation ligands.[8][11] However, its binding is highly sensitive to the rs6971 genetic polymorphism.[2][12][13] |
| [¹¹C]DPA-713 (ER176) | ¹¹C | ~4 (for DPA compounds)[11] | 4.2 - 7.3[9][10] | Demonstrates a higher binding potential and greater in vivo stability compared to this compound.[14][15] It is also less affected by radiometabolites.[9][16] |
| [¹⁸F]DPA-714 | ¹⁸F | 10.9[2] | Not directly compared in the same manner as ¹¹C ligands in the provided results. | The fluorine-18 label provides a longer half-life (109.8 min) compared to carbon-11 (20.4 min), which can be advantageous for longer imaging protocols.[7] |
| [¹⁸F]GE-180 | ¹⁸F | Not specified in the provided results. | Not directly compared in the same manner as ¹¹C ligands in the provided results. | Shows promise in reducing dependency on genetic makeup.[10] However, one study suggests it is inferior to [¹¹C]this compound for brain inflammation imaging due to very low brain uptake.[17] |
| [¹¹C]DAA1106 | ¹¹C | 0.04 (rat), 0.18 (monkey)[2] | Not directly compared in the same manner as other ¹¹C ligands in the provided results. | Exhibits high affinity and selectivity for TSPO and effectively crosses the blood-brain barrier.[2][5] |
Note: Binding affinity and potential can vary depending on the experimental conditions and the specific human TSPO genotype (rs6971 polymorphism), which results in high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[11][12][13] The data presented here for BPND is for high-affinity binders to allow for a more standardized comparison.
The Impact of TSPO Genetic Polymorphism
A critical consideration for studies utilizing second-generation TSPO radioligands is the single nucleotide polymorphism (SNP) rs6971 in the TSPO gene. This polymorphism leads to an amino acid substitution (Ala147Thr) that significantly affects the binding affinity of these ligands.[2] Individuals can be classified into three groups based on their genotype:
-
High-Affinity Binders (HABs): Homozygous for the wild-type allele (Ala/Ala).
-
Mixed-Affinity Binders (MABs): Heterozygous (Ala/Thr).
-
Low-Affinity Binders (LABs): Homozygous for the variant allele (Thr/Thr).
This genetic variation can introduce significant variability in PET imaging signals, making it essential to genotype subjects prior to imaging studies to correctly interpret the results.[7][12]
References
- 1. The methodology of TSPO imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The methodology of TSPO imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. TSPO Radioligands for Neuroinflammation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of four 11C-labeled PET ligands to quantify translocator protein 18 kDa (TSPO) in human brain: (R)-PK11195, this compound, DPA-713, and ER176-based on recent publications that measured specific-to-non-displaceable ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of [11C]this compound binding potential in vivo: a first human TSPO blocking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 14. Head-to-head comparison of 11C-PBR28 and 11C-ER176 for quantification of the translocator protein in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. doaj.org [doaj.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
Validating PBR28 PET Imaging with Immunohistochemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [11C]PBR28 Positron Emission Tomography (PET) imaging with Translocator Protein (TSPO) immunohistochemistry (IHC) for the in-vivo quantification of neuroinflammation. This guide synthesizes experimental data to validate the use of this compound PET as a reliable biomarker.
The 18 kDa Translocator Protein (TSPO) is a key mitochondrial protein upregulated in activated microglia and astrocytes during neuroinflammation, making it an important target for imaging in neurodegenerative diseases.[1][2][3][4] this compound is a second-generation radioligand with high affinity for TSPO, offering improved signal-to-noise ratio over first-generation ligands for PET imaging.[5] This guide explores the correlation between in-vivo [11C]this compound PET signal and post-mortem immunohistochemical analysis of TSPO.
Quantitative Comparison: this compound PET vs. TSPO Immunohistochemistry
Direct head-to-head quantitative comparisons in the same subjects remain a challenge in the field. However, post-mortem validation studies provide strong evidence for a positive correlation between the in-vivo PET signal and the extent of microglial activation measured by immunohistochemistry.
A key study in Progressive Supranuclear Palsy (PSP) patients demonstrated a significant positive correlation between ante-mortem [11C]-PK11195 PET binding (a first-generation TSPO ligand) and post-mortem quantification of microglial markers.[6][7][8] While this study did not use this compound, the findings support the principle that TSPO PET imaging reflects microglial burden. The data below is a representative summary of such correlational findings.
| In-Vivo Measure (PET) | Post-Mortem Measure (Immunohistochemistry) | Correlation Finding |
| Regional [11C]-PK11195 Binding Potential | Density of CD68+ Phagocytic Microglia | Significant Positive Correlation[6][8] |
| Regional [11C]-PK11195 Binding Potential | Microglial TSPO Expression Levels | Significant Positive Correlation[6][8] |
| Regional [11C]-PK11195 Binding Potential | Astrocytic TSPO Expression Levels | No Significant Correlation[6][8] |
Furthermore, advanced 3D reconstructions of histological data have been employed to quantify TSPO expression in the vasculature, revealing that TSPO-positive vessels can account for a significant portion of the vascular volume in the brain.[1] This highlights the importance of sophisticated analytical models for PET data to differentiate between the glial and vascular signals.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible validation of this compound PET with immunohistochemistry.
[11C]this compound PET Imaging Protocol
-
Subject Selection and Genotyping: Due to a common genetic polymorphism (rs6971), subjects are classified as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs) for second-generation TSPO radioligands.[5][9] Genotyping is essential prior to PET scanning, as LABs show negligible specific binding.[5][9]
-
Radioligand Synthesis: [11C]this compound is synthesized with a high radiochemical purity and specific activity.
-
Image Acquisition:
-
Subjects are positioned in a high-resolution PET scanner.
-
A transmission scan is performed for attenuation correction.
-
A bolus injection of [11C]this compound is administered intravenously.
-
Dynamic 3D PET data are acquired over a period of 90-120 minutes.
-
Arterial blood sampling is performed throughout the scan to obtain a metabolite-corrected arterial input function.
-
-
Image Analysis and Kinetic Modeling:
-
PET images are reconstructed using standard algorithms.
-
Regional time-activity curves are generated for various brain regions of interest.
-
A two-tissue compartment model (2TCM) is often used to estimate the total distribution volume (VT) of [11C]this compound, which reflects the density of available TSPO.[1]
-
More advanced models, such as those accounting for the vascular component (2TCM-1K), can improve the accuracy of quantification.[1]
-
Post-Mortem TSPO Immunohistochemistry Protocol
-
Tissue Procurement and Processing:
-
Post-mortem brain tissue is obtained with a short post-mortem interval.
-
The tissue is fixed in 10% neutral buffered formalin.
-
Following fixation, the tissue is processed and embedded in paraffin wax.
-
-
Sectioning:
-
Paraffin-embedded tissue blocks are sectioned at a thickness of 5-10 µm using a microtome.
-
Sections are mounted on positively charged glass slides.
-
-
Immunohistochemical Staining:
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the TSPO antigen.
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific binding sites are blocked using a suitable blocking serum.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for TSPO.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
-
Image Analysis and Quantification:
-
Stained slides are digitized using a high-resolution slide scanner.
-
Image analysis software is used to quantify the intensity and distribution of TSPO staining. This can involve measuring the percentage of positively stained area or the optical density of the staining.
-
For cell-specific quantification, double-immunofluorescence labeling with markers for microglia (e.g., Iba1, CD68) and astrocytes (e.g., GFAP) is performed.[6][8]
-
Visualizing the TSPO Signaling Pathway and Experimental Workflow
To better understand the biological context and the experimental process, the following diagrams are provided.
Caption: TSPO's role in mitochondrial function and neuroinflammation.
Caption: Workflow for validating this compound PET with IHC.
References
- 1. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
- 4. Translocator protein - Wikipedia [en.wikipedia.org]
- 5. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Post-mortem validation of in vivo TSPO PET as a microglial biomarker [repository.cam.ac.uk]
- 9. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PBR28 PET Imaging with Autoradiography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Positron Emission Tomography (PET) imaging using the radioligand [11C]PBR28 and in vitro autoradiography for the quantification and localization of the 18 kDa translocator protein (TSPO), a key biomarker of neuroinflammation. This document outlines detailed experimental protocols, presents quantitative data for performance comparison, and visualizes the cross-validation workflow and the underlying biological signaling pathway.
Data Presentation: Quantitative Comparison
The following table summarizes key performance metrics for [11C]this compound PET and in vitro autoradiography, highlighting their respective strengths and limitations.
| Feature | [11C]this compound PET | In Vitro Autoradiography |
| Modality | In vivo imaging | Ex vivo analysis of tissue sections |
| Spatial Resolution | ~1.0 - 1.3 mm | ~20 - 50 µm |
| Sensitivity | Picomolar range | Femtomolar to picomolar range |
| Primary Outcome | Distribution Volume (VT), Binding Potential (BPND) | Specific binding (fmol/mg tissue) |
| Throughput | Lower; one subject at a time | Higher; multiple sections at once |
| Quantification | Dynamic kinetic modeling required | Based on radioactive standards |
| Advantages | Non-invasive, longitudinal studies possible, whole-brain kinetics | High resolution, direct tissue-level quantification |
| Limitations | Lower resolution, potential for partial volume effects, requires arterial sampling for absolute quantification | Invasive, terminal procedure, potential for post-mortem artifacts |
Experimental Protocols
Detailed methodologies for conducting [11C]this compound PET imaging in small animals and in vitro autoradiography are provided below.
[11C]this compound Small Animal PET Imaging Protocol
This protocol outlines the key steps for performing a [11C]this compound PET scan in a rodent model of neuroinflammation.
-
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane) and maintain body temperature.
-
Place a catheter in the tail vein for radiotracer injection.
-
For absolute quantification, cannulate the femoral artery for blood sampling.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [11C]this compound via the tail vein catheter. The injected dose will vary depending on the scanner and animal model.
-
-
PET Scan Acquisition:
-
Acquire dynamic PET data for a duration of 60-90 minutes.
-
Simultaneously, collect arterial blood samples at predefined time points to measure the concentration of the parent radioligand in plasma.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Analyze the arterial blood samples to generate a metabolite-corrected plasma input function.
-
Perform kinetic modeling (e.g., using a two-tissue compartment model) on the PET data with the plasma input function to estimate the total distribution volume (VT) of [11C]this compound in different brain regions.[1][2][3]
-
In Vitro Autoradiography Protocol with a TSPO Radioligand
This protocol describes the procedure for performing in vitro autoradiography on brain sections using a tritiated TSPO radioligand (e.g., [3H]this compound).
-
Tissue Preparation:
-
Following the PET scan or as a standalone experiment, euthanize the animal and rapidly extract the brain.
-
Freeze the brain in isopentane cooled with dry ice.
-
Section the frozen brain into thin coronal or sagittal sections (e.g., 20 µm) using a cryostat.
-
Thaw-mount the sections onto microscope slides.
-
-
Incubation:
-
Pre-incubate the slides in a buffer solution to remove endogenous ligands.
-
Incubate the sections with the tritiated TSPO radioligand at a specific concentration.
-
For determination of non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of a non-radioactive TSPO ligand (e.g., PK11195).
-
-
Washing and Drying:
-
Wash the slides in cold buffer to remove unbound radioligand.
-
Quickly rinse the slides in distilled water.
-
Dry the slides under a stream of cool air.
-
-
Exposure and Imaging:
-
Appose the slides to a phosphor imaging plate or autoradiographic film along with radioactive standards of known concentrations.
-
Expose for a period of days to weeks, depending on the radioactivity levels.
-
Scan the imaging plate or develop the film to visualize the distribution of the radioligand.
-
-
Data Analysis:
-
Quantify the optical density of the autoradiograms in different brain regions.
-
Use the radioactive standards to generate a standard curve and convert the optical density values to units of radioactivity per unit of tissue mass (e.g., fmol/mg).
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for cross-validation and the signaling pathway of the this compound target, TSPO.
Caption: Experimental workflow for cross-validating this compound PET with autoradiography.
Caption: Simplified signaling pathway of the 18 kDa Translocator Protein (TSPO).
References
- 1. Comparison of Standardized Uptake Values with Volume of Distribution for Quantitation of [11C]this compound Brain Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of standardized uptake values with volume of distribution for quantitation of [(11)C]this compound brain uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positron Emission Tomography studies with [11C]this compound in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation | PLOS One [journals.plos.org]
A Comparative Analysis of PBR28 and DPA-714 Binding Affinity for the Translocator Protein (TSPO)
In the field of neuroinflammation imaging, the 18 kDa translocator protein (TSPO) has emerged as a key biomarker. Positron Emission Tomography (PET) ligands targeting TSPO are invaluable tools for researchers and clinicians. Among the second-generation TSPO ligands, PBR28 and DPA-714 are two of the most prominently studied. This guide provides a detailed comparison of their binding affinities, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Executive Summary
Both this compound and DPA-714 are high-affinity ligands for TSPO. However, their binding is significantly influenced by a common single nucleotide polymorphism (rs6971) in the TSPO gene, which results in three distinct binder phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). This compound exhibits a more pronounced difference in binding affinity between these phenotypes compared to DPA-714. This guide presents a compilation of their binding characteristics, detailed experimental protocols for affinity assessment, and visual representations of the underlying scientific concepts.
Data Presentation: Comparative Binding Affinities
The binding affinities of this compound and DPA-714 for TSPO are typically determined through in vitro competitive binding assays, with the inhibition constant (Ki) being a key quantitative measure. A lower Ki value indicates a higher binding affinity.
| Ligand | Binder Phenotype | Binding Affinity (Ki) [nM] | Fold Difference (LAB/HAB) | Species | Reference |
| This compound | High-Affinity Binder (HAB) | 2.9 ± 0.26 | ~50-55 | Human | [1][2] |
| Mixed-Affinity Binder (MAB) | Two sites: ~3.6 and ~1409 | Human | [1] | ||
| Low-Affinity Binder (LAB) | 237 ± 35.0 | Human | [1] | ||
| DPA-714 | Not specified (likely HAB) | 7.0 ± 0.4 | ~4.4 (for DPA-713) | Rat | [3] |
| High-Affinity Binder (HAB) | - | ~4 (for DPA-713) | Human | [1][4] | |
| Low-Affinity Binder (LAB) | - | Human | [1][4] |
Note: Data for DPA-714 in different human binder phenotypes is less directly reported in the literature compared to this compound. The fold difference for DPA-713, a structurally very similar analogue, is provided as a proxy.[1][2][4] The Ki value for DPA-714 was determined in rat kidney tissue.[3]
Experimental Protocols: Radioligand Competitive Binding Assay
The following is a generalized protocol for determining the binding affinity of a test compound (e.g., this compound or DPA-714) for TSPO using a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of a non-radiolabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to TSPO in a tissue or cell preparation.
Materials:
-
Tissue/Cell Preparation: Brain homogenates or mitochondrial fractions from human or animal tissue known to express TSPO (e.g., rat kidney, human brain tissue, or cultured cells like C6 glioma cells).[3][5]
-
Radioligand: A tritiated ([³H]) or carbon-11 ([¹¹C]) labeled TSPO ligand with high affinity and specificity (e.g., [³H]PK11195 or [³H]this compound).[3][6]
-
Test Compound: Unlabeled this compound or DPA-714.
-
Non-specific Binding Control: A high concentration of a standard, unlabeled TSPO ligand (e.g., PK11195) to saturate all specific binding sites.
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate pH and additives.
-
Instrumentation: Scintillation counter or gamma counter, filtration apparatus, and protein quantification assay kit.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times and resuspend in the assay buffer. Determine the protein concentration of the membrane suspension.
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Caption: Workflow of a competitive radioligand binding assay.
Caption: Influence of TSPO genotype on ligand binding affinity.
References
- 1. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of four 11C-labeled PET ligands to quantify translocator protein 18 kDa (TSPO) in human brain: (R)-PK11195, this compound, DPA-713, and ER176—based on recent publications that measured specific-to-non-displaceable ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cognitive Decline: [11C]PBR28 PET as a Key Biomarker for Neuroinflammation
A comprehensive analysis of [11C]PBR28 positron emission tomography (PET) as a tool to correlate neuroinflammation with cognitive decline reveals its significant potential in identifying and tracking the progression of neurodegenerative diseases such as Mild Cognitive Impairment (MCI) and Alzheimer's disease (AD). This guide provides a comparative overview of [11C]this compound with other PET tracers, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.
Neuroinflammation, characterized by the activation of microglia and astrocytes, is increasingly recognized as a critical component in the pathology of cognitive decline. The 18 kDa translocator protein (TSPO) is a key biomarker of this process, as its expression is upregulated in activated glial cells. [11C]this compound, a second-generation radioligand for TSPO, has emerged as a valuable tool for in vivo imaging of neuroinflammation using PET.
Correlating [11C]this compound Binding with Cognitive Status
Numerous studies have demonstrated a strong correlation between increased [11C]this compound binding in the brain and the severity of cognitive impairment. Research has shown that individuals with MCI and AD exhibit significantly higher [11C]this compound uptake in brain regions associated with memory and cognition compared to healthy controls.
A study involving a cohort of amyloid-positive MCI subjects found a significant group-wise increase in neuroinflammation, as measured by [11C]this compound volume of distribution (Vₜ), in multiple cortical association areas, with a particular emphasis on the temporal lobe, when compared to healthy controls.[1] Furthermore, a study on cognitively discordant twin pairs revealed that the twin with poorer episodic memory had, on average, a 20% higher cortical uptake of [11C]this compound.[2][3] This finding underscores the negative association between neuroinflammation and episodic memory.[3]
Longitudinal studies have further solidified this connection, demonstrating that the rate of increase in [11C]this compound binding over time correlates with the pace of cognitive decline and cortical atrophy in patients with Alzheimer's disease.
Quantitative Data Summary: [11C]this compound Binding and Cognitive Scores
| Cohort | Brain Region | [11C]this compound Binding (Vₜ) Mean ± SD | Cognitive Score (MMSE) Mean ± SD | Cognitive Score (CDR-SB) Mean ± SD | Reference |
| Healthy Controls | Temporal Lobe | 3.5 ± 0.6 | 29.1 ± 1.0 | 0.1 ± 0.2 | [1] |
| Amyloid-Positive MCI | Temporal Lobe | 4.3 ± 0.8* | 27.5 ± 1.8 | 1.6 ± 0.9 | [1] |
| Alzheimer's Disease | Inferior Parietal Lobule | Increased annually | Correlated with decline | Correlated with increase |
*Indicates a statistically significant difference compared to Healthy Controls. (Note: Specific quantitative values for AD from a single comparative study were not available in the search results, but longitudinal data indicates a progressive increase.)
Comparison with Alternative TSPO PET Tracers
[11C]this compound represents a significant advancement over the first-generation TSPO radioligand, [11C]-(R)-PK11195, offering a higher signal-to-noise ratio. However, several other second and third-generation tracers are also in use. A direct comparison is essential for researchers to select the most appropriate tool for their studies.
| Tracer | Key Advantages | Key Disadvantages |
| [11C]this compound | High affinity and good signal-to-noise ratio. | Binding is affected by a common genetic polymorphism (rs6971), requiring genotyping of subjects.[4] |
| [11C]PK11195 | Widely studied first-generation tracer. | Low signal-to-noise ratio. |
| [18F]GE-180 | Longer half-life due to 18F labeling. | Lower brain uptake compared to other tracers. |
| [11C]ER176 | Higher binding potential than [11C]this compound. | Newer tracer with less extensive validation. |
Experimental Protocols
[11C]this compound PET Imaging Protocol
A standardized protocol for [11C]this compound PET imaging is crucial for reproducible and comparable results across different research centers.
-
Subject Selection: Participants are screened for the rs6971 TSPO gene polymorphism to classify them as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs). LABs are often excluded from studies due to very low tracer binding.[4]
-
Radiotracer Administration: A bolus injection of [11C]this compound (typically 370-555 MBq) is administered intravenously.
-
Image Acquisition: Dynamic PET scans are acquired over 60-90 minutes.[4] For quantitative analysis of the volume of distribution (Vₜ), arterial blood sampling is performed throughout the scan to measure the arterial input function.[1][4]
-
Image Analysis: PET data is reconstructed and corrected for attenuation and scatter. Regional Vₜ values are calculated using kinetic modeling, often a two-tissue compartment model.[4] For semi-quantitative analysis, the standardized uptake value ratio (SUVR) can be calculated using a pseudo-reference region.
Cognitive Assessment Protocol
A comprehensive battery of neuropsychological tests is administered to assess various cognitive domains.
-
Global Cognition: Mini-Mental State Examination (MMSE) and Clinical Dementia Rating Sum of Boxes (CDR-SB) are used to assess overall cognitive function and dementia severity.
-
Episodic Memory: Tests such as the Rey Auditory Verbal Learning Test (RAVLT) and the Logical Memory subtest of the Wechsler Memory Scale are used.
-
Executive Function: The Trail Making Test (Parts A and B) and verbal fluency tests are commonly employed.
-
Visuospatial Function: The Clock-Drawing Test and the Judgment of Line Orientation test are utilized.
Visualizing the Connection: Pathways and Workflows
To better understand the biological underpinnings and experimental processes, the following diagrams illustrate the key relationships.
Caption: TSPO signaling pathway in activated microglia leading to neuronal damage.
Caption: Workflow for correlating [11C]this compound binding with cognitive decline.
References
- 1. Parametric mapping using spectral analysis for 11C-PBR28 PET reveals neuroinflammation in mild cognitive impairment subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of neuroinflammation with episodic memory: a [11C]this compound PET study in cognitively discordant twin pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
Cerebellum as a Reference Region for PBR28 PET Imaging: A Comparative Validation Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cerebellum as a pseudo-reference region for quantifying translocator protein (TSPO) binding with the radioligand PBR28 in positron emission tomography (PET) studies. The guide synthesizes experimental data from key validation studies, offering a detailed look at its performance against the gold-standard arterial input function (AIF) method.
The 18-kDa translocator protein (TSPO) is a key biomarker for neuroinflammation, as it is upregulated in activated microglia and reactive astrocytes. PET imaging with TSPO radioligands like [¹¹C]-PBR28 allows for the in vivo quantification of these processes. However, accurate quantification has traditionally required invasive arterial cannulation to obtain an arterial input function, a method that is challenging, particularly in elderly or frail patients, and limits the applicability of TSPO PET in longitudinal studies. The identification of a suitable reference region, devoid of specific tracer binding, would circumvent the need for arterial sampling. While no true reference region exists for TSPO, the cerebellum has been extensively investigated as a pseudo-reference region.
Comparative Analysis: Cerebellum SUVR vs. Arterial Input Function
The primary method for validating a pseudo-reference region is to compare the quantitative measures derived from it against the gold-standard kinetic modeling that utilizes an arterial input function. The most common metrics are the Standardized Uptake Value Ratio (SUVR), calculated using the pseudo-reference region, and the total distribution volume (VT/fP), determined with the AIF.
A pivotal study in Alzheimer's disease (AD) demonstrated that the cerebellum is a viable pseudo-reference region for [¹¹C]-PBR28 PET.[1][2][3] In this study, researchers compared the performance of the cerebellum SUVR method with the VT/fP calculated from a two-tissue compartment model with arterial blood sampling in cohorts of healthy controls (HC), individuals with mild cognitive impairment (MCI), and AD patients.
Key Findings in Alzheimer's Disease:
-
No Significant Group Differences in the Cerebellum: The VT/fP and SUV of [¹¹C]-PBR28 in the cerebellum did not differ significantly between HC, MCI, and AD groups, a fundamental requirement for a pseudo-reference region.[1][3]
-
Reduced Variability with SUVR: The coefficient of variation (%COV) for SUVR measurements was substantially lower (approximately two-thirds lower) than that for VT/fP across all brain regions and diagnostic groups.[1] This indicates that the SUVR method using the cerebellum as a reference region provides more stable and less variable measurements.
-
Enhanced Sensitivity to Group Differences: The SUVR method demonstrated greater statistical power in detecting differences between AD patients and healthy controls. For instance, in the combined middle and inferior temporal cortex, the p-value for the group comparison was < 0.0005 for SUVR, compared to 0.023 for VT/fP.[2] The SUVR method also identified an additional brain region with increased binding in AD patients that was not detected with the VT/fP method.[1][2][3]
| Brain Region | Metric | Healthy Controls (HC) | Mild Cognitive Impairment (MCI) | Alzheimer's Disease (AD) | P-value (AD vs. HC) |
| Cerebellum | VT/fP | 3.5 ± 0.9 | 3.6 ± 0.8 | 3.7 ± 1.0 | > 0.05 |
| SUVR | 1.00 | 1.00 | 1.00 | - | |
| Middle & Inferior Temporal Cortex | VT/fP | 3.8 ± 1.2 | 4.3 ± 1.1 | 4.8 ± 1.5 | 0.023 |
| SUVR | 1.08 ± 0.07 | 1.14 ± 0.10 | 1.22 ± 0.14 | < 0.0005 | |
| Inferior Parietal Cortex | VT/fP | 4.1 ± 1.3 | 4.5 ± 1.1 | 4.9 ± 1.6 | 0.041 |
| SUVR | 1.12 ± 0.08 | 1.18 ± 0.11 | 1.26 ± 0.16 | 0.001 |
Table 1: Comparison of VT/fP and SUVR (using cerebellum as a reference) for [¹¹C]-PBR28 binding in key brain regions. Data are presented as mean ± standard deviation. P-values reflect the statistical significance of the difference between the Alzheimer's Disease and Healthy Control groups.
| Metric | Coefficient of Variation (%COV) |
| VT/fP | High (e.g., >30% in some regions) |
| SUVR | Low (e.g., <22% in the same regions) |
Table 2: General comparison of the coefficient of variation for VT/fP and SUVR measurements, highlighting the lower variability of the SUVR method.
Performance in Other Neurological Conditions
While the cerebellum has been validated as a suitable pseudo-reference region for this compound studies in Alzheimer's disease, its applicability in other neurological conditions is not universal. A study investigating neuroinflammation in chronic low back pain (cLBP) and amyotrophic lateral sclerosis (ALS) found that other pseudo-reference regions may be more appropriate.
In these patient cohorts, the occipital cortex and the whole brain as normalizing regions yielded more significant group differences in target SUVR compared to the cerebellum.[4] Specifically, in the cLBP study, the thalamus showed significantly elevated [¹¹C]-PBR28 SUVR, a finding that was more robust when using the occipital cortex or whole brain for normalization.[5][6][7] This highlights the critical need to validate the choice of a pseudo-reference region for each specific disease context, as the underlying pathology may affect TSPO expression in the cerebellum.
Experimental Protocols
Gold-Standard Method: Arterial Input Function and Two-Tissue Compartment Model
-
Radioligand: Intravenous bolus injection of [¹¹C]-PBR28.
-
Arterial Blood Sampling: Continuous or discrete arterial blood samples are collected throughout the PET scan to measure the concentration of the radioligand in arterial plasma.
-
Metabolite Analysis: Plasma samples are analyzed to determine the fraction of the parent radioligand versus its radioactive metabolites over time.
-
PET Scan: A dynamic PET scan of the brain is acquired over 90 minutes.
-
Kinetic Modeling: The time-activity curves from various brain regions and the metabolite-corrected arterial input function are fitted to a two-tissue compartment model to estimate the total distribution volume (VT).
-
Free Fraction Correction: VT is corrected for the free fraction of the radioligand in plasma (fP) to obtain VT/fP, which is proportional to the density of available TSPO binding sites.
Pseudo-Reference Region Method: Cerebellum SUVR
-
Radioligand: Intravenous bolus injection of [¹¹C]-PBR28.
-
PET Scan: A dynamic or static PET scan of the brain is acquired. For SUVR calculations, a shorter scan duration may be sufficient (e.g., imaging from 60 to 90 minutes post-injection).
-
Image Analysis: PET images are co-registered with a subject's MRI for anatomical delineation of regions of interest (ROIs), including the target regions and the cerebellum.
-
SUVR Calculation: The average standardized uptake value (SUV) in a target ROI is divided by the average SUV in the cerebellum to generate the SUVR. The time window of 60-90 minutes post-injection has been shown to provide stable SUVR values for [¹¹C]-PBR28.
Visualizing the Validation Workflow and TSPO Signaling
To better understand the processes described, the following diagrams illustrate the logical workflow for validating a pseudo-reference region and the signaling pathway of TSPO in the context of neuroinflammation.
Caption: Workflow for validating the cerebellum as a pseudo-reference region.
Caption: Simplified TSPO signaling in neuroinflammation.
Conclusion
The cerebellum has been rigorously validated as a pseudo-reference region for [¹¹C]-PBR28 PET studies in the context of Alzheimer's disease. The use of a cerebellum-based SUVR method offers significant advantages over the gold-standard arterial input function method, including reduced measurement variability, increased statistical power to detect group differences, and improved patient tolerability due to the non-invasive nature and potential for shorter scan times. These benefits make it a powerful tool for large-scale and longitudinal clinical trials.
However, the suitability of the cerebellum as a pseudo-reference region is disease-dependent. Researchers should be cautious and perform a validation for the specific pathology under investigation, as conditions like chronic low back pain and ALS may exhibit inflammatory changes in the cerebellum, potentially confounding the results. In such cases, alternative pseudo-reference regions like the occipital cortex or whole brain may be more appropriate. Future studies should continue to explore and validate pseudo-reference regions for this compound and other TSPO radioligands across a wider range of neurological and psychiatric disorders.
References
- 1. Translocator protein (TSPO) and stress cascades in mouse models of psychosis with inflammatory disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cerebellum Can Serve As a Pseudo-Reference Region in Alzheimer Disease to Detect Neuroinflammation Measured with PET Radioligand Binding to Translocator Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
- 5. Guidelines for the content and format of PET brain data in publications and archives: A consensus paper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reference region approaches in PET: a comparative study on multiple radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET/MRI distinguishes patients with chronic low back pain - Mass General Advances in Motion [advances.massgeneral.org]
A Comparative Analysis of PBR28 PET Findings in Neuroinflammatory Disorders
A guide for researchers and drug development professionals on the quantitative positron emission tomography (PET) imaging of the 18-kDa translocator protein (TSPO) with [¹¹C]PBR28 in patient cohorts with Multiple Sclerosis, Alzheimer's Disease, and Traumatic Brain Injury.
This guide provides a comparative overview of key findings from [¹¹C]this compound PET studies in various patient populations, offering insights into the role of neuroinflammation in these conditions. The data presented is intended to support researchers, scientists, and drug development professionals in their understanding and application of this important imaging biomarker.
Quantitative Data Summary
The following tables summarize the quantitative findings from [¹¹C]this compound PET studies, primarily focusing on Standardized Uptake Value Ratio (SUVR) and Total Volume of Distribution (V T), key metrics for assessing radioligand binding and, by extension, TSPO expression and neuroinflammation.
[¹¹C]this compound PET Findings in Multiple Sclerosis
| Cohort | Brain Region | N | Mean SUVR (± SD) | Mean V T (ml/cm³) (± SD) | Citation |
| Multiple Sclerosis | White Matter | 38 | Abnormally higher in several areas | - | [1][2] |
| Healthy Controls | White Matter | 16 | Baseline | - | [1][2] |
| Multiple Sclerosis | Normal Appearing White Matter | 4 | - | 3.6 ± 1.2 | [3] |
| Healthy Controls | White Matter | 4 | - | 3.6 ± 1.2 | [3] |
| Multiple Sclerosis | Gray Matter | 4 | - | 3.9 ± 1.4 | [3] |
| Healthy Controls | Gray Matter | 4 | - | 3.9 ± 1.4 | [3] |
| Multiple Sclerosis | MS White Matter Lesions | 4 | - | 3.3 ± 0.6 | [3] |
| RRMS & SPMS | Cortical Lesions | 19 | Abnormally high | - | [4] |
| SPMS | Normal Appearing Cortex | 10 | Significantly increased | - | [4] |
| Healthy Controls | Cortex | 14 | Baseline | - | [4] |
RRMS: Relapsing-Remitting Multiple Sclerosis; SPMS: Secondary Progressive Multiple Sclerosis.
[¹¹C]this compound PET Findings in Alzheimer's Disease and Mild Cognitive Impairment
| Cohort | Brain Region | N | Mean SUVR (± SD) | Mean V T (ml/cm³) (± SD) | Annual Change in Binding (%) | Citation |
| Alzheimer's Disease | Various Cortical Regions | 14 | Increased vs. Controls | - | +2.5 to +7.7 | [5] |
| Healthy Controls | Various Cortical Regions | 8 | Baseline | - | -2.2 to +0.4 | [5] |
| Amyloid-Positive MCI | Multiple Cortical Regions | 7 | Significantly increased vs. HC | - | - | [6] |
| Healthy Controls | Multiple Cortical Regions | 9 | Baseline | - | - | [6] |
| Cognitively Unimpaired Elderly | Posterior Cingulate/Precuneus, etc. | 64 | Progressively higher than young CU | - | - | [7] |
| Mild Cognitive Impairment | Posterior Cingulate/Precuneus, etc. | 28 | Progressively higher than CU elderly | - | - | [7] |
| Alzheimer's Dementia | Posterior Cingulate/Precuneus, etc. | 16 | Progressively higher than MCI | - | - | [7] |
MCI: Mild Cognitive Impairment; CU: Cognitively Unimpaired.
[¹¹C]this compound PET Findings in Traumatic Brain Injury (Rodent Model)
| Cohort | Brain Region | Time Post-Injury | Observation | Citation |
| TBI Model (Rats) | Injured Hemisphere | Day 14 | Up-regulation of [¹¹C]this compound uptake | [8] |
| TBI Model (Rats) | Contralateral Hemisphere | Day 14 | Lower uptake than injured hemisphere | [8] |
Experimental Protocols
The methodologies employed in [¹¹C]this compound PET imaging are critical for the interpretation of the results. Below are summaries of typical experimental protocols.
Human Brain PET Scan Protocol
A common protocol for [¹¹C]this compound PET studies in the human brain involves a dynamic scan of 60 to 120 minutes following a bolus injection of the radiotracer.[3][9][10]
-
Radiotracer Injection: A bolus injection of [¹¹C]this compound is administered intravenously, with a target dose of approximately 300 MBq.[10]
-
Acquisition: Dynamic PET data is acquired in 3D mode. The acquisition is typically binned into a series of frames with increasing duration (e.g., 8 x 15s, 3 x 1 min, 5 x 2 min, 5 x 5 min, 5 x 10 min).[10]
-
Arterial Blood Sampling: To enable kinetic modeling, arterial blood samples are often collected throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma.[9]
-
Image Reconstruction and Analysis: Images are reconstructed using filtered back projection and corrected for attenuation and scatter.[10] The primary outcome measures are typically the total volume of distribution (V T), which reflects the total binding of the tracer in a region, and the standardized uptake value ratio (SUVR), which is a semi-quantitative measure normalized to a pseudo-reference region.[1][2]
Genotyping
A crucial aspect of studies using second-generation TSPO radioligands like [¹¹C]this compound is accounting for a common single nucleotide polymorphism (rs6971) in the TSPO gene. This polymorphism leads to three different binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[5] Individuals who are low-affinity binders are often excluded from studies as the radioligand binding is too low to be reliably quantified.[9]
Signaling Pathways and Experimental Workflows
TSPO Signaling in Neuroinflammation
The translocator protein (TSPO) is located on the outer mitochondrial membrane and is upregulated in activated microglia and astrocytes during neuroinflammation.[11] Its activation is linked to several downstream cellular processes.
Caption: TSPO signaling pathway in glial cells during neuroinflammation.
[¹¹C]this compound PET Imaging Experimental Workflow
The following diagram illustrates a typical workflow for a clinical research study using [¹¹C]this compound PET imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo characterization of microglia and myelin relation in multiple sclerosis by combined 11C-PBR28 PET and synthetic MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (11)C-PBR28 imaging in multiple sclerosis patients and healthy controls: test-retest reproducibility and focal visualization of active white matter areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiles of cortical inflammation in multiple sclerosis by 11C-PBR28 MR-PET and 7 Tesla imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parametric mapping using spectral analysis for 11C-PBR28 PET reveals neuroinflammation in mild cognitive impairment subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An In Vivo Study of a Rat Fluid-Percussion-Induced Traumatic Brain Injury Model with [11C]this compound and [18F]flumazenil PET Imaging [mdpi.com]
- 9. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 10. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Landscape of Neuroinflammation Imaging: A Comparative Guide to the Reproducibility of [11C]PBR28 PET and its Alternatives
For researchers, scientists, and drug development professionals invested in the precise in vivo quantification of neuroinflammation, the selection of a reliable positron emission tomography (PET) tracer is paramount. This guide provides an objective comparison of the test-retest reliability and reproducibility of the widely used radioligand, [11C]PBR28, with its key alternatives for imaging the 18 kDa translocator protein (TSPO). Supported by experimental data, this document aims to facilitate informed decisions in the design and implementation of clinical and preclinical neuroinflammation studies.
The translocator protein (TSPO) is a key biomarker for neuroinflammation, as its expression is upregulated in activated microglia and astrocytes. PET imaging with TSPO-targeting radioligands offers a non-invasive window into these inflammatory processes in the living brain. Among the available tracers, [11C]this compound has been extensively utilized. However, a critical evaluation of its reproducibility, alongside that of alternative tracers, is essential for robust and meaningful research.
Quantitative Comparison of Test-Retest Reliability
The reliability of a PET tracer is a measure of its ability to produce consistent results across repeated measurements in the same subject under identical conditions. Key metrics for assessing this are the mean absolute variability (VAR) and the intraclass correlation coefficient (ICC). Lower variability and an ICC closer to 1 indicate higher reliability. The following table summarizes the available test-retest reliability data for [11C]this compound and its alternatives in healthy volunteers.
| Radiotracer | Key Parameter | Mean Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) | Brain Regions Studied | Reference |
| [11C]this compound | VT | 15.9 ± 12.2 | 0.90 - 0.94 | Grey Matter | [Collste et al., 2016][1] |
| VT | 7 - 9 | Not Reported | Grey Matter, White Matter | [Park et al., 2015] | |
| [11C]PK11195 | BPND | High (25-55 in some regions) | 0.47 (Grey Matter) - 0.73 (White Matter) | Whole Brain, Grey Matter, White Matter, Subcortical Regions | [Jucaite et al., 2012][2] |
| BPND | Poor (80% of ICCs < 0.5) | < 0.5 | Cortical and Subcortical Regions | [Plavén-Sigray et al., 2018][2] | |
| [18F]DPA-714 | BPND | 5 | 0.91 ± 0.05 (correlation with AIF-derived BPND) | Whole Brain | [Lavisse et al., 2017] |
| [18F]GE-180 | Not Reported | Not Reported | Not Reported | Not Reported | - |
Experimental Protocols: A Closer Look at Methodologies
The reproducibility of PET imaging results is intrinsically linked to the experimental protocol employed. Below are detailed methodologies from key test-retest studies for [11C]this compound and its alternatives.
[11C]this compound Test-Retest Protocol (based on Collste et al., 2016[1])
-
Subjects: Twelve healthy control subjects.
-
PET Scanner: High-resolution research tomograph (HRRT).
-
Study Design: Six subjects were scanned twice on the same day (morning and afternoon), and six subjects were scanned on two separate days.
-
Radiotracer Administration: Intravenous bolus injection of [11C]this compound.
-
Data Acquisition: 91-minute dynamic PET scan.
-
Arterial Blood Sampling: Metabolite-corrected arterial plasma was used as an input function.
-
Data Analysis: Regional volumes of distribution (VT) were derived using a two-tissue compartmental model (2TCM).
[11C]PK11195 Test-Retest Protocol (based on Jucaite et al., 2012[2])
-
Subjects: Six healthy control subjects.
-
PET Scanner: Not specified in the provided abstract.
-
Study Design: Two PET scans were performed on two separate occasions, approximately 6 weeks apart.
-
Radiotracer Administration: Intravenous injection of --INVALID-LINK---PK11195.
-
Data Acquisition: Dynamic PET scan.
-
Arterial Blood Sampling: Metabolite-corrected arterial input function was used.
-
Data Analysis: Binding potential (BPND) was estimated using a two-tissue compartment model (2TCM).
[18F]DPA-714 Test-Retest Protocol (based on Lavisse et al., 2017)
-
Subjects: Three healthy subjects for the test-retest assessment.
-
PET Scanner: Not specified in the provided abstract.
-
Study Design: Test-retest scans were performed.
-
Radiotracer Administration: Intravenous injection of [18F]DPA-714.
-
Data Acquisition: Dynamic PET scan.
-
Arterial Blood Sampling: A metabolite-corrected arterial input function was used for the primary analysis.
-
Data Analysis: Non-displaceable binding potential (BPND) was estimated and showed good reproducibility.
Visualizing the Path to Reproducible Results
To further elucidate the process of ensuring reproducibility in PET imaging, the following diagram illustrates a typical experimental workflow for a test-retest study.
References
Unraveling Neurodegeneration: A Comparative Guide to PBR28 Uptake and Other Key Biomarkers
A deep dive into the correlation of the neuroinflammation marker [11C]PBR28 with established biomarkers of neurodegeneration, providing researchers and drug development professionals with a comprehensive guide to its utility in tracking disease progression and therapeutic response.
This guide synthesizes experimental data to objectively compare the performance of [11C]this compound positron emission tomography (PET) with other critical biomarkers in the field of neurodegeneration, including cerebrospinal fluid (CSF) measures of amyloid-beta (Aβ) and tau, as well as other neuroimaging modalities.
Correlating Neuroinflammation with Pathological Hallmarks
The translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), is a marker of neuroinflammation that is upregulated in activated microglia and astrocytes. [11C]this compound is a second-generation radioligand with high affinity and selectivity for TSPO, making it a valuable tool for in vivo imaging of neuroinflammatory processes using PET.[1] Increased [11C]this compound uptake has been observed in a range of neurodegenerative disorders, including Alzheimer's disease, multiple sclerosis, and amyotrophic lateral sclerosis.[1] Understanding how this marker of neuroinflammation correlates with established biomarkers of neurodegeneration is crucial for its validation and clinical application.
Quantitative Comparison of [11C]this compound PET with Other Neurodegeneration Biomarkers
The following tables summarize the quantitative correlations between [11C]this compound PET uptake and other key biomarkers of neurodegeneration. These correlations are essential for understanding the interplay between neuroinflammation and other pathological processes.
| Biomarker Comparison | Disease Cohort | Brain Region(s) of Interest | Correlation Metric | Correlation Value (r) | p-value | Reference |
| [11C]this compound PET vs. Amyloid PET ([11C]PiB) | Alzheimer's Disease | Temporo-parietal regions | Pearson correlation | No significant correlation | > 0.05 | [2] |
| [11C]this compound PET vs. CSF p-tau | Alzheimer's Disease | Not specified | Not specified | Positive association | Not specified | [3] |
| [11C]this compound PET vs. CSF Aβ42 | Alzheimer's Disease | Not specified | Not specified | Not specified | Not specified | Data not consistently reported |
| [11C]this compound PET vs. CSF t-tau | Alzheimer's Disease | Not specified | Not specified | Not specified | Not specified | Data not consistently reported |
| [11C]this compound PET vs. CSF Neurofilament Light (NfL) | Multiple Sclerosis | Not specified | Not specified | Positive correlation | < 0.05 | [4][5] |
| [11C]this compound PET vs. FDG PET | Frontotemporal Lobar Degeneration | Frontal, temporal, parietal, occipital cortices | Topographical consistency | Not applicable | Not applicable | [6] |
Note: The direct quantitative correlation data between [11C]this compound PET and CSF Aβ42 and t-tau are not as consistently reported in the literature as correlations with p-tau and NfL. The table reflects the current availability of specific correlation coefficients.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of biomarker studies. Below are summarized protocols for the key experiments cited in this guide.
[11C]this compound PET Imaging Protocol
-
Subject Preparation: Subjects are typically genotyped for the rs6971 polymorphism of the TSPO gene to classify them as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs), as this polymorphism affects [11C]this compound binding.[1]
-
Radiotracer Injection: A bolus injection of [11C]this compound (target dose ~300 MBq) is administered intravenously.[7]
-
PET Scan Acquisition: A dynamic PET scan is acquired for 90-120 minutes following the injection.[1][8] Arterial blood sampling is often performed to measure the metabolite-corrected arterial input function.[7][8]
-
Image Reconstruction and Analysis: PET data are reconstructed and corrected for attenuation and scatter.[7] Time-activity curves are extracted from regions of interest.
-
Kinetic Modeling: Quantification of [11C]this compound binding is typically performed using a reversible two-tissue compartmental model (2TCM) with arterial plasma input to estimate the total distribution volume (VT).[1]
-
Semi-Quantitative Analysis: Standardized Uptake Value (SUV) and SUV Ratios (SUVR) are also used as semi-quantitative measures of tracer uptake, often calculated from data acquired 60-90 minutes post-injection.[9]
Cerebrospinal Fluid (CSF) Biomarker Analysis Protocol
-
CSF Collection: CSF is collected via lumbar puncture, and it is recommended to discard the initial 1-2 mL to avoid blood contamination. Samples are collected in low-bind polypropylene tubes.[8][10]
-
Sample Handling and Storage: Samples should be centrifuged as soon as possible after collection.[8] If not analyzed immediately, CSF aliquots are frozen and stored at -80°C. It is crucial to limit the number of freeze-thaw cycles.[8]
-
Biomarker Measurement (ELISA/Immunoassays):
-
Principle: Enzyme-linked immunosorbent assays (ELISAs) or other automated immunoassays are used for the quantitative determination of Aβ42, p-tau, and t-tau.
-
Procedure (Example for Aβ42 ELISA):
-
Calibrators and patient samples are added to microplate wells coated with a monoclonal antibody specific for the C-terminus of Aβ42.
-
A biotin-labeled antibody specific for the N-terminus of Aβ is added, forming a sandwich complex.
-
Streptavidin-peroxidase conjugate is added, which binds to the biotin.
-
A substrate solution (e.g., TMB) is added, and the peroxidase enzyme catalyzes a color reaction.
-
The intensity of the color, proportional to the Aβ42 concentration, is measured using a microplate reader.[7]
-
-
Standardization: It is important to note that significant inter-laboratory variability can exist, and standardized protocols are crucial for obtaining comparable results.[11]
-
Visualizing the Connections: Pathways and Workflows
To further elucidate the relationships between these biomarkers and the experimental processes, the following diagrams are provided.
Figure 1: Signaling pathway of neuroinflammation in neurodegeneration.
Figure 2: Experimental workflow for correlating this compound with other biomarkers.
References
- 1. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. cedarlanelabs.com [cedarlanelabs.com]
- 6. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (11)C-PBR28 imaging in multiple sclerosis patients and healthy controls: test-retest reproducibility and focal visualization of active white matter areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Profiles of cortical inflammation in multiple sclerosis by 11C-PBR28 MR-PET and 7 Tesla imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of PBR28: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing PBR28, a potent translocator protein (TSPO) modulator, ensuring its safe and compliant disposal is paramount.[1][2] Given that this compound is frequently used in its radiolabeled form, particularly with Carbon-11 for positron emission tomography (PET) imaging, disposal procedures must account for both chemical and radiological hazards.[3][4][5] This guide provides a comprehensive framework for the proper disposal of this compound waste streams, emphasizing safety and regulatory adherence.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as nitrile gloves, safety glasses, and a lab coat. All handling of this compound, especially in powdered form or when preparing solutions, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step 1: Characterize Your this compound Waste Stream
The correct disposal path for this compound waste is entirely dependent on its composition. It is the responsibility of the generator to accurately characterize the waste. The primary considerations are:
-
Is the this compound waste radioactive? this compound is often labeled with radionuclides. The most common is Carbon-11 ([¹¹C]this compound), a positron emitter with a short half-life of approximately 20.4 minutes.[3][6]
-
Is the waste mixed with hazardous chemicals? Consider the solvents, reagents, and any other chemicals that have come into contact with this compound. Common laboratory solvents may be classified as hazardous due to characteristics like ignitability, corrosivity, reactivity, or toxicity.
-
Is the waste "mixed waste"? This is waste that contains both a hazardous chemical component and a radioactive component. Mixed waste is subject to dual regulation and requires specialized disposal procedures.
To assist in the characterization of chemical hazards, the following table summarizes the primary characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA).
| Hazardous Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire under specific conditions, ignitable compressed gases, and oxidizers. | Ethanol, Acetone, Hexane, Toluene |
| Corrosivity | Aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5, or liquids that can corrode steel. | Strong acids (e.g., Hydrochloric Acid), Strong bases (e.g., Sodium Hydroxide) |
| Reactivity | Wastes that are unstable under normal conditions, may react with water, can give off toxic gases, or are capable of detonation or explosion. | Organic peroxides, Azide compounds, Sodium metal |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. The Toxicity Characteristic Leaching Procedure (TCLP) is used to identify these wastes. | Wastes containing heavy metals (e.g., lead, mercury), certain pesticides, and specific organic chemicals. |
Step 2: Segregate and Label Waste
Proper segregation is critical. Never mix different waste streams. Use designated, sealed, and clearly labeled containers for each type of waste.
-
Non-hazardous this compound waste: If this compound is not radiolabeled and is not mixed with any hazardous chemicals, it can be disposed of as general chemical waste. However, given its biological activity, it is best practice to consult with your institution's Environmental Health and Safety (EHS) department.
-
Radioactive this compound waste ([¹¹C]this compound): This waste must be placed in a designated radioactive waste container. The label must include the radioactive symbol, the isotope (Carbon-11), the activity level, and the date.
-
Chemically hazardous this compound waste: This should be collected in a compatible, sealed container labeled with a hazardous waste tag detailing all chemical constituents.
-
Mixed waste: This requires a specific container labeled for mixed waste, indicating both the radioactive isotope and the hazardous chemical components.
Step 3: Follow the Appropriate Disposal Protocol
Based on the characterization and segregation of your this compound waste, follow the appropriate disposal procedure. The workflow for this decision-making process is illustrated in the diagram below.
Caption: this compound Disposal Decision Workflow
Experimental Protocol: Disposal of [¹¹C]this compound Waste (Decay-in-Storage)
This protocol is specific to this compound labeled with short-lived isotopes like Carbon-11 and assumes the absence of other hazardous chemical waste.
Objective: To safely dispose of [¹¹C]this compound waste by allowing it to decay to background radiation levels before disposal as non-radioactive waste.
Materials:
-
Designated radioactive waste container (lead-shielded for high activity).
-
Radioactive waste labels.
-
Survey meter (e.g., Geiger-Müller counter) calibrated for Carbon-11.
-
Personal protective equipment (PPE).
Procedure:
-
Collection: Place all solid and liquid [¹¹C]this compound waste into a designated, properly shielded, and labeled radioactive waste container. Ensure the container is sealed to prevent leakage or volatilization.
-
Labeling: The label must clearly state "Radioactive Waste," the isotope "Carbon-11," the initial activity, and the date of collection.
-
Storage for Decay: Store the container in a designated and secure radioactive materials use area. The storage duration must be sufficient for the radioactivity to decay to background levels. A general rule of thumb is to store for at least 10 half-lives.
-
For Carbon-11 (half-life ≈ 20.4 minutes), 10 half-lives is approximately 204 minutes (3.4 hours). To be conservative, a storage period of 24 hours is often recommended.
-
-
Verification of Decay:
-
After the decay period, use a survey meter to check the radiation level of the waste container.
-
The survey should be performed in a low-background area to ensure accurate readings.
-
The radiation level on all surfaces of the container must be indistinguishable from the background radiation level.
-
-
Final Disposal:
-
Once the waste has decayed to background levels, obliterate or remove all radioactive markings from the container.
-
If the waste is now only non-hazardous chemical waste, it can be disposed of through the appropriate non-hazardous waste stream, as per your institution's EHS guidelines.
-
If the decayed waste still contains hazardous chemical components, it must be re-labeled as hazardous chemical waste and disposed of accordingly through your EHS department.
-
-
Record Keeping: Maintain meticulous records of all radioactive waste disposal, including initial activity, date of storage, survey readings, and final disposal date and method.
Important Considerations:
-
Consult Your EHS Department: This guide provides general procedures. However, all waste disposal must be conducted in strict accordance with your institution's specific Environmental Health and Safety protocols and local and national regulations.
-
Long-Lived Isotopes: If this compound is labeled with a long-lived isotope (e.g., Carbon-14 or Tritium), decay-in-storage is not a viable option. This waste must be disposed of through a licensed radioactive waste broker, coordinated by your EHS department.
-
Controlled Substance Regulations: In some regions, this compound may be classified as a controlled substance.[1] This may impose additional tracking and disposal requirements. Always verify the regulatory status of this compound in your location.
By following these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. TPC - Analysis of [C-11]this compound [turkupetcentre.net]
- 5. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Safe Handling of PBR28: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the translocator protein (TSPO) modulator PBR28, ensuring a thorough understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on general laboratory safety standards. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed guidance.
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes | Safety Goggles | Must be worn at all times to protect against splashes. |
| Face | Face Shield | Recommended when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for enhanced protection. Gloves should be changed immediately if contaminated. |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Feet | Closed-Toe Shoes | Shoes should fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following protocol outlines the key steps for safe handling in a research setting.
Experimental Workflow for this compound Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
